Product packaging for 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine(Cat. No.:CAS No. 885275-21-8)

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Cat. No.: B1524419
CAS No.: 885275-21-8
M. Wt: 266.18 g/mol
InChI Key: AICXHYGAAWTGOO-UHFFFAOYSA-N
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Description

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine ( 885275-21-8) is a chemical compound with the molecular formula C13H16BrN and a molecular weight of 266.18 g/mol . This pyrrolidine derivative is offered with a typical purity of not less than 98% . The compound is designed for research applications only and is not intended for diagnostic or therapeutic uses. The pyrrolidine ring is a privileged structure in medicinal chemistry and is found in numerous biologically active molecules . Specifically, N-aryl-2-allyl pyrrolidine derivatives can be synthesized via palladium-catalyzed carboamination reactions, which are a valuable method for the diastereoselective construction of heterocycles . The presence of both a bromo-phenyl group and an allyl substituent on the pyrrolidine nitrogen makes this compound a versatile intermediate for further chemical transformations, such as metal-catalyzed cross-couplings (e.g., Suzuki, Heck reactions) or other functional group manipulations. Researchers may employ this building block in the synthesis of more complex molecules for pharmaceutical research, agrochemical development, and material science. Proper storage conditions are recommended to be a dry and sealed environment . Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16BrN B1524419 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine CAS No. 885275-21-8

Properties

IUPAC Name

2-(4-bromophenyl)-1-prop-2-enylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN/c1-2-9-15-10-3-4-13(15)11-5-7-12(14)8-6-11/h2,5-8,13H,1,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICXHYGAAWTGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679994
Record name 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)pyrrolidine
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URL https://comptox.epa.gov/dashboard/DTXSID20679994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-21-8
Record name 2-(4-Bromophenyl)-1-(2-propen-1-yl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (CAS 885275-21-8): Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine is a substituted pyrrolidine derivative featuring a unique combination of three key functional motifs: a saturated five-membered pyrrolidine ring, a para-substituted bromophenyl group, and a reactive N-allyl group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical properties and its ability to explore three-dimensional chemical space, which is crucial for specific interactions with biological targets. The presence of the bromophenyl and allyl moieties provides versatile synthetic "handles," positioning this compound as a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its known properties, a predictive analysis of its spectroscopic characteristics, a representative synthetic protocol, and an exploration of its potential applications in drug discovery and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while core identifiers are well-documented, experimental data on physical properties such as melting and boiling points are not widely available in public literature.

PropertyValueSource(s)
CAS Number 885275-21-8[1][2][3]
Molecular Formula C₁₃H₁₆BrN[1][3]
Molecular Weight 266.18 g/mol [1][3]
MDL Number MFCD04115129[1]
Purity ≥97% (Commercially Available)[3]
Appearance Not specified (likely an oil or low-melting solid)Inferred
Solubility Insoluble in water; soluble in organic solventsInferred
Storage Store in a dry, sealed place[1]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. Such analysis is fundamental for structure verification and quality control in a research setting.

Caption: Molecular structure of this compound.

3.1 ¹H NMR Spectroscopy

  • Aromatic Protons (Ar-H): Two doublets are expected in the ~7.0-7.6 ppm range, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will be deshielded compared to the protons ortho to the pyrrolidine ring.

  • Allyl Group Protons (-CH₂-CH=CH₂):

    • The internal vinyl proton (-CH=) will appear as a complex multiplet around 5.7-6.0 ppm.

    • The terminal vinyl protons (=CH₂) will show two distinct signals (cis and trans to the main chain) around 5.0-5.3 ppm.

    • The methylene protons adjacent to the nitrogen (-N-CH₂-) will be a doublet around 3.0-3.4 ppm.

  • Pyrrolidine Ring Protons: These will appear as a series of complex multiplets in the aliphatic region (~1.6-3.5 ppm). The proton at the C2 position (methine, adjacent to both the nitrogen and the phenyl ring) will be the most deshielded of the ring protons.

3.2 ¹³C NMR Spectroscopy

  • Aromatic Carbons: Six signals are expected. The carbon bearing the bromine atom (C-Br) will be in the ~120-125 ppm range, while the ipso-carbon attached to the pyrrolidine ring will be around ~140-145 ppm. The other four aromatic carbons will resonate between ~128-132 ppm.

  • Allyl Group Carbons: Three signals are expected: ~134-138 ppm for the internal vinyl carbon (-CH=), ~115-118 ppm for the terminal vinyl carbon (=CH₂), and ~55-60 ppm for the methylene carbon (-N-CH₂-).

  • Pyrrolidine Ring Carbons: Four distinct signals are expected in the aliphatic region, typically between ~25-70 ppm.

3.3 Infrared (IR) Spectroscopy

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic/alkene C-H stretches just below and above 3000 cm⁻¹.

  • C=C Stretching: A peak around 1640 cm⁻¹ for the alkene double bond.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: Found in the 1250-1020 cm⁻¹ region.

  • C-Br Stretching: A signal in the fingerprint region, typically 600-500 cm⁻¹.

3.4 Mass Spectrometry (MS) The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M⁺+2), at m/z 265 and 267. Common fragmentation pathways would include loss of the allyl group or cleavage of the pyrrolidine ring.[4]

Synthetic Strategy

A common and effective method for the synthesis of this molecule is the direct N-alkylation of the precursor, 2-(4-bromophenyl)pyrrolidine, with an allyl halide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Precursor 2-(4-bromophenyl)pyrrolidine Reaction N-Alkylation Reaction (Reflux) Precursor->Reaction Reagent Allyl Bromide + Base (e.g., K₂CO₃) Reagent->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Crude Crude Reaction Mixture Reaction->Crude Filter Filter solid base Crude->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis and purification of the title compound.

4.1 Representative Protocol: N-Alkylation of 2-(4-bromophenyl)pyrrolidine

This protocol is based on standard N-alkylation procedures for secondary amines.[5][6] The synthesis of the starting material, 2-(4-bromophenyl)pyrrolidine, can be achieved via the reduction of the corresponding 2H-pyrrole.[7]

  • Step 1: Reagent Preparation

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-bromophenyl)pyrrolidine (1.0 eq).

    • Add a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

    • Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Step 2: Alkylation Reaction

    • To the stirring suspension, add allyl bromide (1.1-1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (for ACN, ~82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Step 3: Workup

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.

  • Step 4: Purification

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for creating diverse chemical libraries. Its structure contains two distinct and orthogonally reactive sites.

Reactivity_Pathways cluster_bromo Bromophenyl Functionalization cluster_allyl Allyl Group Functionalization Start This compound Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (Amines, Amides) Start->Buchwald Pd Catalyst Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Pd/Cu Catalyst Dihydroxylation Dihydroxylation (Diols) Start->Dihydroxylation OsO₄ or KMnO₄ Epoxidation Epoxidation (Epoxides) Start->Epoxidation m-CPBA Heck Heck Reaction (Aryl Halides) Start->Heck Pd Catalyst

Caption: Potential synthetic pathways from the title compound.

5.1 Palladium-Catalyzed Cross-Coupling Reactions The aryl bromide moiety is a classic substrate for a wide range of palladium-catalyzed cross-coupling reactions.[8] This allows for the introduction of diverse substituents at the para-position of the phenyl ring, enabling extensive structure-activity relationship (SAR) studies.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form biaryl structures, a common motif in pharmaceuticals.[9][10]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines, anilines, or amides.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear linkers.[11]

  • Heck Coupling: Formation of C-C bonds with alkenes.

5.2 Functionalization of the Allyl Group The alkene of the allyl group is susceptible to a variety of transformations, providing another axis for molecular diversification.

  • Oxidative Cleavage: Can be cleaved to form an aldehyde, which can be further functionalized.

  • Dihydroxylation: Conversion to a 1,2-diol, introducing hydrogen-bonding capability.

  • Epoxidation: Formation of an epoxide, a versatile electrophilic intermediate.

  • Allylic C-H Functionalization: Advanced methods allow for direct functionalization of the allylic C-H bonds, opening up further synthetic possibilities.[12][13][14][15]

Hazard Analysis and Safe Handling

No specific toxicology data for this compound is available. Therefore, a risk assessment must be based on structurally similar compounds. The molecule combines features of a brominated aromatic, a tertiary amine, and an allyl group.

  • Potential Hazards (Inferred):

    • Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin, based on data for related N-allyl and bromophenyl compounds.

    • Irritation: Expected to be a skin, eye, and respiratory tract irritant.[16][17]

    • Flammability: While the bromo- group reduces flammability, the pyrrolidine and allyl components suggest it may be combustible.[18]

  • Recommended Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and/or a face shield.[16]

    • Skin Protection: Chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Storage and Handling:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from strong oxidizing agents and strong acids.[17]

    • Avoid exposure to heat and sources of ignition.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

    • Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[18]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for applications in medicinal chemistry and materials science. While comprehensive experimental data on the compound itself is sparse, its structural components—a privileged pyrrolidine core, a cross-coupling-ready bromophenyl group, and a versatile allyl handle—make it an attractive starting point for the synthesis of complex and diverse molecular libraries. Proper handling, based on an understanding of related structures, is essential for its safe use in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Characterization of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine, a novel pyrrolidine derivative with potential applications in drug discovery.[1][2][3][4] The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its three-dimensional structure that allows for extensive exploration of pharmacophore space.[1][2][3] Given the limited publicly available data for this specific compound, this guide emphasizes the fundamental experimental protocols and theoretical considerations necessary to establish a robust physicochemical profile. We will delve into the determination of critical parameters such as solubility, lipophilicity (LogP/LogD), and ionization constant (pKa), which are paramount in predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document is intended to serve as a practical, hands-on resource for researchers initiating the characterization of this and other novel chemical entities.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a prevalent heterocyclic motif in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3][4] Its non-planar, puckered conformation provides a three-dimensional framework that can be strategically functionalized to achieve specific interactions with biological targets.[2][3] The stereochemistry of the pyrrolidine ring and its substituents can significantly influence the biological activity and selectivity of a drug candidate.[1][3] The title compound, this compound, combines this privileged scaffold with an allyl group, which can serve as a synthetic handle or a pharmacophoric element, and a bromophenyl moiety, a common feature in medicinal chemistry for modulating potency and metabolic stability. A thorough understanding of its physicochemical properties is the foundational step in its journey from a synthesized molecule to a potential therapeutic agent.

Compound Identification and Basic Properties

Before embarking on detailed experimental characterization, it is crucial to confirm the identity and fundamental properties of the compound.

PropertyValueSource
Chemical Name This compoundSynblock[5]
CAS Number 885275-21-8Synblock[5]
Molecular Formula C13H16BrNSynblock[5]
Molecular Weight 266.18 g/mol Synblock[5]
Purity >98% (typical for commercial samples)Synblock[5]

It is imperative to obtain a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound, typically through techniques like NMR, LC-MS, and HPLC.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability.[6] For orally administered drugs, a solubility of >60 µg/mL is often considered a good starting point.[6] Both kinetic and thermodynamic solubility should be assessed to gain a comprehensive understanding of a compound's dissolution behavior.[7][8]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[6][8][9][10] This high-throughput assay is valuable for early-stage drug discovery to quickly flag compounds with potential solubility issues.[6][7][8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay [6][7][9]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[9]

  • Plate Setup: In a 96-well microtiter plate, add 5 µL of the DMSO stock solution to the first well.[9]

  • Serial Dilution: Perform serial dilutions across the plate with DMSO.

  • Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations (typically with a final DMSO concentration of 1-2%).[9][10]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[9]

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[7][9]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the true saturation solubility of a compound in a given solvent at equilibrium.[11][12] This is a more time-consuming but more accurate measure, crucial for formulation development and understanding in vivo dissolution.[6][7][11]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay [7][11][13]

  • Sample Preparation: Accurately weigh a small amount (e.g., 1 mg) of solid this compound into a glass vial.[11]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).[11]

  • Equilibration: Seal the vials and shake them in a thermomixer at a constant temperature (e.g., 25°C) and speed (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.[13]

  • Supernatant Analysis: Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.[13]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[13]

dot graph TD { A[Start: Solid Compound] --> B{Add Aqueous Buffer}; B --> C{Shake for 24h at 25°C}; C --> D{Centrifuge to Pellet Solid}; D --> E{Filter Supernatant}; E --> F[Analyze Filtrate by HPLC/LC-MS]; F --> G[End: Determine Solubility (µg/mL)]; } caption: Thermodynamic Solubility Workflow

Lipophilicity: Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a critical predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for toxicity.[14] It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).[15]

  • LogP: The ratio of the concentration of the neutral form of a compound in a biphasic system of an organic solvent (typically n-octanol) and water.[14][15]

  • LogD: The ratio of the concentration of all forms (neutral and ionized) of a compound in an n-octanol/aqueous buffer system at a specific pH.[14][15][16][17] For ionizable compounds, LogD is pH-dependent.[15]

Shake-Flask Method for LogD Determination

The shake-flask method is considered the "gold standard" for determining LogP and LogD values.[16][18]

Experimental Protocol: [14][16][17][18]

  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.[16]

  • Compound Addition: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[14]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV, LC-MS).[18]

  • Calculation: Calculate LogD using the following formula: LogD = log ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

dot graph TD { A[Start: Compound in Octanol/Buffer] --> B{Shake to Equilibrate}; B --> C{Centrifuge to Separate Phases}; C --> D{Measure Concentration in Octanol}; C --> E{Measure Concentration in Buffer}; D & E --> F[Calculate LogD]; F --> G[End: LogD Value]; } caption: Shake-Flask LogD Determination

HPLC-Based Method for LogD Estimation

For higher throughput, LogD can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][19][20][21][22] This method correlates the retention time of the compound on a hydrophobic stationary phase with the known LogD values of a set of standard compounds.[15][19][22]

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[23] For a basic compound like this compound (due to the pyrrolidine nitrogen), the pKa will determine its charge state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.[23]

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and precise method for determining pKa values.[23][24][25][26][27]

Experimental Protocol: [23][24][25]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[24] The ionic strength of the solution should be kept constant using an electrolyte like 0.15 M KCl.[24]

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide.[24]

  • Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the sample solution.[24]

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, ensuring the reading is stable.[24]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve, often by analyzing the first or second derivative of the curve.[25][26]

dot graph TD { A[Start: Compound Solution] --> B{Add Increments of Titrant (Acid)}; B --> C{Record pH at Each Step}; C --> D{Plot pH vs. Titrant Volume}; D --> E{Identify Inflection Point}; E --> F[Calculate pKa]; F --> G[End: pKa Value]; } caption: Potentiometric pKa Determination

In Vitro Metabolic Stability

Assessing the metabolic stability of a new chemical entity is crucial for predicting its in vivo half-life and clearance.[28][29] This is often evaluated by incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[28][29][30]

Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by cytochrome P450 (CYP) enzymes present in liver microsomes.[30]

Experimental Protocol: [29][30][31]

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specific concentration (e.g., 1 µM).

  • Initiate Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.[30]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[30]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[31]

Summary of Physicochemical Properties

The following table should be populated with experimentally determined data for this compound.

ParameterExperimental MethodPredicted/Determined Value
Kinetic Solubility (pH 7.4) NephelometryTo be determined
Thermodynamic Solubility (pH 7.4) Shake-FlaskTo be determined
LogD (pH 7.4) Shake-Flask / HPLCTo be determined
pKa Potentiometric TitrationTo be determined
Microsomal Stability (t½) In Vitro Metabolic AssayTo be determined

Conclusion

The systematic physicochemical characterization of this compound, as outlined in this guide, is an indispensable step in its evaluation as a potential drug candidate. The data generated from these studies will provide a solid foundation for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, guiding further optimization, and enabling rational formulation development. By adhering to these robust and validated protocols, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the three-dimensional structure and conformational dynamics of substituted pyrrolidines is paramount for designing molecules with specific biological functions. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. We will delve into the theoretical underpinnings of pyrrolidine ring conformation, outline a robust computational workflow for detailed structural analysis, and discuss how spectroscopic data can validate theoretical models. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the stereochemical properties of this important class of molecules.

Part 1: The Dynamic Nature of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. Instead, it adopts puckered conformations to alleviate torsional strain. The conformational landscape of the pyrrolidine ring is typically described by a pseudorotational circuit, with two principal, low-energy conformations: the envelope (E) and the twist (T) forms.[1]

  • Envelope (E) Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is out of the plane. The out-of-plane atom can be either a carbon or the nitrogen. The nomenclature Cγ-exo and Cγ-endo is often used to describe the puckering, where Cγ (the carbon atom opposite the nitrogen) is either pushed away from (exo) or towards (endo) the substituents on the nitrogen and the adjacent Cα atom.

  • Twist (T) Conformation: In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature. However, the introduction of substituents on the ring can create a conformational bias, favoring one pucker over the other. The size and electronic nature of the substituents play a crucial role in determining the most stable conformation.[2] For instance, bulky substituents tend to occupy a pseudoequatorial position to minimize steric hindrance.

Part 2: Predicted Molecular Structure and Conformation of this compound

For this compound, the conformational equilibrium is expected to be significantly influenced by the two bulky substituents: the 4-bromophenyl group at the C2 position and the allyl group on the nitrogen atom.

The large 4-bromophenyl group at the C2 position will strongly prefer a pseudoequatorial orientation to minimize steric clashes with the rest of the ring. This preference will, in turn, influence the puckering of the pyrrolidine ring. The N-allyl group also contributes to the steric environment around the nitrogen atom, influencing the barrier to nitrogen inversion and the overall conformational preference.

Table 1: Key Structural Parameters for Computational Analysis
Parameter CategorySpecific ParametersPredicted Value Range (Typical)
Bond Lengths (Å) C-N, C-C (ring), C-C (substituents), C-Br, C=C (allyl)1.45-1.55, 1.38-1.42, 1.88-1.92, 1.32-1.36
Bond Angles (°) C-N-C, N-C-C, C-C-C (ring), C-C-Br, C-C=C (allyl)108-112, 102-106, 118-122, 120-125
Dihedral Angles (°) Ring puckering dihedrals, substituent orientationsVariable, defines conformation

The precise values for these parameters would be obtained from the geometry optimization step of the computational workflow outlined in Part 3.

Caption: 2D representation of this compound.

A Cγ-exo Conformer B Cγ-endo Conformer A->B ΔG

Caption: Conformational equilibrium of the pyrrolidine ring.

Part 3: A Practical Workflow for Structural and Conformational Analysis

To elucidate the detailed three-dimensional structure and conformational preferences of this compound, a combination of computational chemistry and spectroscopic methods is employed. The following protocol outlines a robust approach.

Experimental Protocol 1: Computational Conformational Analysis

This protocol describes the use of computational chemistry to perform a thorough conformational search and identify the low-energy conformers of the target molecule.

  • Initial Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing software.

    • Convert the 2D structure into an initial 3D model using a molecule builder.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to explore the potential energy surface of the molecule. Methods like Monte Carlo or molecular dynamics simulations are suitable for this purpose.[3]

    • The goal is to generate a diverse set of starting conformations, particularly by rotating the rotatable bonds (the C-N bond of the allyl group, the C-C bond to the phenyl group, and the bonds within the pyrrolidine ring).

  • Geometry Optimization and Energy Calculation:

    • For each generated conformer, perform a geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory for such molecules is B3LYP with a 6-31G* basis set.[4][5][6]

    • This step will find the nearest local energy minimum for each starting conformation, providing optimized geometries and their corresponding electronic energies.

    • Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data like Gibbs free energy.

  • Analysis of Results:

    • Compare the relative Gibbs free energies of all unique conformers. The conformer with the lowest free energy is the most stable.

    • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand their relative abundance at equilibrium.

    • Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers. The puckering of the pyrrolidine ring can be quantified using Cremer-Pople puckering parameters.

cluster_workflow Computational Workflow A 2D Structure Drawing B 3D Model Generation A->B C Conformational Search (e.g., Monte Carlo) B->C D Geometry Optimization (DFT: B3LYP/6-31G*) C->D E Frequency Calculation D->E F Energy & Population Analysis (Boltzmann Distribution) E->F G Structural Analysis (Bond lengths, angles, dihedrals) F->G

Caption: Workflow for computational conformational analysis.

Experimental Protocol 2: NMR Spectroscopic Analysis (for Validation)

While this guide focuses on a theoretical approach due to the lack of experimental data for the specific molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying molecular conformation in solution.[1][2][7][8] Should the compound be synthesized, the following NMR experiments would be crucial for validating the computational predictions.

  • ¹H and ¹³C NMR:

    • Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • The chemical shifts of the pyrrolidine ring protons and carbons are sensitive to the ring's conformation.

  • COSY (Correlation Spectroscopy):

    • Run a 2D COSY experiment to establish proton-proton coupling networks, which aids in the unambiguous assignment of all proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Perform a 2D HSQC experiment to correlate each proton with its directly attached carbon atom, allowing for the assignment of carbon signals.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • These experiments are key for conformational analysis as they detect through-space interactions between protons that are close to each other (typically < 5 Å).

    • The presence or absence of specific NOE/ROE cross-peaks provides distance constraints that can be used to differentiate between different conformers. For example, the observation of an NOE between a proton on the 4-bromophenyl ring and a proton on the allyl group would provide information about their relative orientation.

By comparing the experimentally observed NOE constraints and proton-proton coupling constants with those predicted from the computationally derived low-energy conformers, a validated model of the predominant solution-phase structure of this compound can be established.

Conclusion

The molecular structure and conformational behavior of this compound are governed by the interplay of the inherent puckering of the pyrrolidine ring and the steric demands of its substituents. While experimental data for this specific molecule is not publicly available, this guide provides a comprehensive theoretical framework and a detailed computational protocol for its in-depth analysis. By following the outlined computational workflow, researchers can obtain reliable predictions of the molecule's three-dimensional structure, identify the most stable conformers, and quantify their relative populations. These insights are invaluable for structure-activity relationship (SAR) studies and the rational design of new pyrrolidine-based molecules in the field of drug discovery.

References

Spectroscopic Characterization of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and materials science. The presence of a chiral center at the C2 position of the pyrrolidine ring, coupled with the functionalities of the allyl and bromophenyl groups, makes it a molecule of significant interest. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations and methodologies for the spectroscopic characterization of this compound.

The structural elucidation of a novel compound like this compound relies on the synergistic use of various analytical techniques. Each spectroscopic method provides a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and elemental composition, while also offering clues about the structure through fragmentation patterns.

Molecular Structure and Key Features

The structure of this compound (C₁₃H₁₆BrN) features a central five-membered pyrrolidine ring.[1][2] An allyl group is attached to the nitrogen atom, and a 4-bromophenyl group is substituted at the C2 position. The molecular weight of this compound is 266.18 g/mol .[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring, the allyl group, and the bromophenyl group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Pyrrolidine CH (C2-H)3.5 - 4.0Multiplet
Pyrrolidine CH₂ (C5-H)2.8 - 3.2Multiplet
Pyrrolidine CH₂ (C3-H, C4-H)1.6 - 2.2Multiplet
Allyl CH₂3.0 - 3.5Multiplet
Allyl CH5.7 - 6.0Multiplet
Allyl CH₂ (terminal)5.0 - 5.3Multiplet
Aromatic CH (ortho to Br)7.4 - 7.6Doublet~8.0
Aromatic CH (meta to Br)7.1 - 7.3Doublet~8.0

Interpretation:

  • Aromatic Region: The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region of the spectrum. The protons ortho to the bromine atom are expected to be downfield due to the electron-withdrawing nature of bromine.

  • Allyl Group: The allyl protons will show a complex splitting pattern. The methine proton (-CH=) will appear as a multiplet due to coupling with the adjacent methylene protons. The terminal vinyl protons (=CH₂) will also be multiplets.

  • Pyrrolidine Ring: The protons on the pyrrolidine ring will appear as a series of overlapping multiplets in the aliphatic region. The proton at the C2 position, being adjacent to both the nitrogen and the aromatic ring, is expected to be the most downfield of the ring protons.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C (C-Br)120 - 125
Aromatic CH128 - 132
Aromatic C (ipso to pyrrolidine)140 - 145
Pyrrolidine CH (C2)60 - 65
Pyrrolidine CH₂ (C5)50 - 55
Pyrrolidine CH₂ (C3, C4)20 - 35
Allyl CH₂55 - 60
Allyl CH130 - 135
Allyl CH₂ (terminal)115 - 120

Interpretation:

  • Aromatic Carbons: The spectrum will show four distinct signals for the aromatic carbons. The carbon atom bonded to the bromine will be shielded compared to the other aromatic carbons.

  • Pyrrolidine Carbons: The C2 carbon, being attached to both the nitrogen and the aromatic ring, will be the most downfield of the pyrrolidine carbons.[5][6]

  • Allyl Carbons: The three carbons of the allyl group will have characteristic chemical shifts, with the internal sp² carbon appearing further downfield than the terminal sp² carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Mode Expected Frequency (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (alkene)1640 - 1680
C=C stretch (aromatic)1450 - 1600
C-N stretch1000 - 1250
C-Br stretch500 - 600

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the allyl and aromatic groups, C-N stretching of the pyrrolidine ring, and the C-Br stretching of the bromophenyl group.[7][8][9] The absence of a significant N-H stretching band (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (266.18 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 266 (for ⁷⁹Br) and 268 (for ⁸¹Br).

  • Key Fragments:

    • Loss of Allyl Group: A significant fragment at m/z 225/227 corresponding to the loss of the allyl radical (•CH₂CH=CH₂).

    • Loss of Bromine: A fragment corresponding to the loss of a bromine atom.

    • Benzylic Cleavage: Cleavage of the bond between the pyrrolidine ring and the bromophenyl group can lead to a fragment at m/z 184/186 (bromotropylium ion) or a fragment corresponding to the protonated pyrrolidine.

    • Pyrrolidine Ring Fragmentation: The pyrrolidine ring can undergo fragmentation to produce smaller charged species.[10][11][12]

fragmentation_pathway M [C13H16BrN]⁺˙ m/z = 266/268 F1 [C10H11BrN]⁺ m/z = 225/227 M->F1 - C3H5• F2 [C7H5Br]⁺ m/z = 184/186 M->F2 - C6H11N F3 [C4H8N]⁺ m/z = 70 F1->F3 - C6H3Br

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time are typically required.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet before running the sample.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to preserve the molecular ion.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of this compound. The combined interpretation of NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure. These methodologies and the interpretation principles discussed herein are fundamental for quality control, reaction monitoring, and the exploration of the chemical and biological properties of this and related compounds in research and development settings.

References

A Comprehensive Guide to the Synthesis and Structural Elucidation of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and characterization of the novel compound 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (CAS No. 885275-21-8). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is of significant interest to drug development professionals.[1][2] This document outlines a robust, two-step synthetic pathway commencing from (R)-2-(4-bromophenyl)pyrrolidine. We provide a causality-driven explanation for experimental choices, a step-by-step protocol for synthesis and purification, and a comprehensive guide to structural elucidation using a suite of modern analytical techniques. All quantitative data are summarized for clarity, and workflows are visualized to enhance understanding. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many biologically active molecules, including natural products, pharmaceuticals, and synthetic compounds of interest.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often crucial for specific and high-affinity interactions with biological targets. Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring offers stereogenic centers, providing the stereochemical complexity essential for enantioselective recognition by proteins.[2]

The target molecule, this compound, combines several key structural motifs:

  • A 2-Aryl-Substituted Pyrrolidine Core: This feature is present in numerous compounds with demonstrated biological activity.[1]

  • An N-Allyl Group: The allyl group is a versatile functional handle. It can participate in various subsequent chemical transformations, and its presence can modulate the basicity and lipophilicity of the parent amine.

  • A 4-Bromophenyl Moiety: The bromine atom serves as a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the synthesis of diverse compound libraries from a single intermediate.[3]

This guide provides an expert-driven, reliable protocol for the synthesis and definitive characterization of this valuable chemical building block.

Synthetic Strategy and Protocol

Our synthetic approach is a two-step process designed for efficiency and high yield. The strategy involves the direct N-alkylation of a commercially available or readily synthesized chiral pyrrolidine precursor.

Retrosynthetic Analysis & Pathway Rationale

The retrosynthetic disconnection of the target molecule logically occurs at the N-allyl bond. This leads to two key synthons: the 2-(4-bromophenyl)pyrrolidine core and an allyl electrophile, such as allyl bromide. The 2-(4-bromophenyl)pyrrolidine itself can be sourced commercially or synthesized via established methods.[4]

The forward synthesis, therefore, is a nucleophilic substitution reaction. The secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic allyl bromide. This reaction is typically facilitated by a non-nucleophilic base to quench the HBr byproduct and drive the reaction to completion.

Causality Behind Experimental Choices:

  • Solvent Selection (Acetonitrile, ACN): ACN is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It effectively solvates the cation of the base (e.g., K⁺) while poorly solvating the anion (e.g., CO₃²⁻), thereby increasing the anion's nucleophilicity and reaction rate. Its boiling point (82 °C) is suitable for moderate heating to ensure a reasonable reaction time without promoting side reactions or degradation.

  • Base Selection (Potassium Carbonate, K₂CO₃): K₂CO₃ is an inexpensive, moderately strong, and non-nucleophilic inorganic base. It is sufficiently basic to deprotonate the secondary amine, facilitating its nucleophilic attack, but not so strong as to cause unwanted side reactions. Its heterogeneous nature in ACN simplifies removal during work-up (simple filtration).

  • Reaction Monitoring (Thin-Layer Chromatography, TLC): TLC is an indispensable tool for tracking the consumption of the starting material and the formation of the product, allowing for precise determination of reaction completion and preventing unnecessary heating or extended reaction times.

Visualized Synthesis Workflow

Synthesis_Workflow SM 2-(4-bromophenyl)pyrrolidine Reaction N-Allylation (Sₙ2 Reaction) Reflux, 4-6h SM->Reaction Reagents Allyl Bromide (CH2=CHCH2Br) Potassium Carbonate (K2CO3) Acetonitrile (ACN) Reagents->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Reaction Mixture Purification Purification (Column Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product Characterization_Workflow Product Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (LC-MS or GC-MS) Product->MS FTIR FTIR Spectroscopy Product->FTIR HPLC HPLC Analysis Product->HPLC Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation Connectivity & Carbon Skeleton MS->Confirmation Molecular Weight & Formula FTIR->Confirmation Functional Groups HPLC->Confirmation Purity >95%

References

potential biological activity of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals. This document provides a comprehensive framework for the systematic evaluation of this novel chemical entity, from initial computational predictions to detailed in vitro characterization.

Executive Summary

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine is a novel chemical entity with no currently documented biological activity in the public domain. However, its structure contains several pharmacophores that suggest a high potential for interaction with biological targets, particularly within the central nervous system. The 2-substituted pyrrolidine ring is a privileged scaffold found in numerous psychoactive compounds, the 4-bromophenyl group is a common feature in ligands for monoamine receptors, and the N-allyl group can influence binding affinity and metabolic stability.

This guide presents a strategic, hypothesis-driven framework for the comprehensive investigation of this compound. We will outline a systematic approach beginning with in silico profiling to predict potential targets and pharmacokinetic properties. This is followed by a detailed roadmap for in vitro validation, including receptor binding and functional assays, and concluding with methodologies for elucidating the downstream mechanism of action. The protocols and strategies described herein are grounded in established principles of drug discovery and are designed to efficiently de-risk and characterize this promising molecule.

In Silico Profiling: Predicting Therapeutic Potential

The initial phase of investigation leverages computational tools to build a preliminary profile of the compound. This cost-effective step is crucial for generating testable hypotheses and prioritizing experimental resources.

Target Prediction via Chemical Similarity

The principle of chemical similarity posits that structurally related molecules often share biological targets. By comparing the structure of this compound to databases of known ligands, we can predict its most probable protein interactions.

Methodology: Target Prediction Workflow

  • Structure Input: The 2D structure of the compound (in SMILES format: C=CCN1CCCC1C2=CC=C(Br)C=C2) is submitted to a target prediction platform such as SwissTargetPrediction.

  • Algorithm Application: The platform utilizes a combination of 2D and 3D similarity algorithms to compare the query molecule against a curated database of bioactive compounds with known targets.

  • Target Class Analysis: The output is a ranked list of potential protein targets, classified by family (e.g., GPCRs, ion channels, enzymes). The highest probability targets are prioritized for experimental validation.

Based on its structural motifs, the primary predicted targets for this compound are likely to be G-protein coupled receptors (GPCRs) and transporters involved in monoamine signaling, such as serotonin, dopamine, and norepinephrine receptors.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Early assessment of pharmacokinetic and toxicity properties is essential to identify potential liabilities. We utilize computational models to predict these characteristics.

Methodology: ADMET Profiling

  • Platform Selection: A comprehensive ADMET prediction tool, such as the SwissADME or pkCSM web server, is used.

  • Property Calculation: The server calculates a range of physicochemical properties (e.g., molecular weight, logP), pharmacokinetic parameters (e.g., blood-brain barrier permeability, CYP450 enzyme inhibition), and potential toxicity flags (e.g., hERG inhibition, mutagenicity).

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueImplication
Molecular Weight266.17 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.
LogP (Octanol/Water)3.45Indicates good lipid solubility for membrane permeation.
Blood-Brain Barrier (BBB)PermeableSuggests the compound is likely to be centrally active.
CYP2D6 InhibitionProbablePotential for drug-drug interactions with substrates of this enzyme.
hERG InhibitionLow riskReduced likelihood of cardiac toxicity.
Bioavailability Score0.55Indicates good potential for oral bioavailability.

The in silico data suggests that this compound possesses a favorable drug-like profile, with a high probability of being orally bioavailable and capable of crossing the blood-brain barrier, making it a strong candidate for development as a CNS-acting agent.

In_Silico_Workflow cluster_Input Input cluster_Prediction Computational Prediction cluster_Output Output & Analysis Compound This compound (SMILES String) TargetPred Target Prediction (e.g., SwissTargetPrediction) Compound->TargetPred Similarity Search ADMETPred ADMET Prediction (e.g., SwissADME) Compound->ADMETPred Property Calculation TargetList Ranked List of Potential Targets (e.g., GPCRs, Ion Channels) TargetPred->TargetList ADMETProfile ADMET Profile Table (BBB, LogP, Toxicity) ADMETPred->ADMETProfile Hypothesis Experimental Hypothesis (e.g., 'Compound is a 5-HT2A antagonist') TargetList->Hypothesis ADMETProfile->Hypothesis

Caption: In Silico Prediction Workflow for Novel Compounds.

In Vitro Screening: Experimental Target Validation

With hypotheses generated from computational models, the next logical step is to confirm these predictions through direct experimental assays. A tiered screening cascade is employed to efficiently determine the compound's affinity and functional activity at its predicted targets.

Primary Screen: Receptor Binding Affinity

The first experimental goal is to determine if the compound physically interacts with the high-priority targets identified in silico. Radioligand binding assays are the gold standard for quantifying this interaction.

Protocol: Competitive Radioligand Binding Assay

  • Target Preparation: Cell membranes expressing the human receptor of interest (e.g., Serotonin Receptor 5-HT₂A) are prepared from recombinant cell lines.

  • Reaction Mixture: In a 96-well plate, the membranes are incubated with a known radioligand (e.g., [³H]-ketanserin for 5-HT₂A) and varying concentrations of the test compound (this compound), typically from 1 nM to 100 µM.

  • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand via rapid filtration through a glass fiber filter mat.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). The IC₅₀ is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Justification: This assay provides a direct measure of the compound's affinity for the receptor. A low Ki value (typically in the nanomolar range) indicates a potent interaction and warrants further investigation.

Secondary Screen: Functional Activity

Once binding is confirmed, it is critical to determine the functional consequence of that interaction. Does the compound activate the receptor (agonist), block its activation (antagonist), or modulate its activity in another way?

Protocol: Calcium Flux Functional Assay (for Gq-coupled GPCRs like 5-HT₂A)

  • Cell Culture: A cell line stably expressing the 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are plated in a 96-well plate.

  • Compound Addition: The test compound is added at various concentrations.

    • To test for agonism: The compound is added alone, and changes in intracellular calcium are measured.

    • To test for antagonism: The cells are pre-incubated with the test compound, and then a known agonist (e.g., serotonin) is added at its EC₅₀ concentration. The ability of the test compound to block the agonist-induced calcium signal is measured.

  • Signal Detection: The plate is read in a fluorescence plate reader (e.g., a FLIPR instrument) that measures the change in fluorescence over time, which is proportional to the change in intracellular calcium concentration.

  • Data Analysis:

    • Agonist mode: A dose-response curve is generated to calculate the EC₅₀ (concentration for 50% of maximal activation) and Emax (maximum effect).

    • Antagonist mode: A dose-response curve is generated to calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).

Table 2: Hypothetical In Vitro Screening Results

Assay TypeTargetRadioligandResult (Hypothetical)Interpretation
Binding Affinity5-HT₂A[³H]-ketanserinKi = 25 nMPotent binding to the serotonin 2A receptor.
Functional (Agonist)5-HT₂A-No activity (Emax < 10%)The compound is not an agonist at this receptor.
Functional (Antagonist)5-HT₂ASerotonin (agonist)IC₅₀ = 40 nMThe compound is a potent antagonist of the 5-HT₂A receptor.

These hypothetical results would classify this compound as a potent and selective 5-HT₂A antagonist, a class of drugs with therapeutic applications in psychiatry and neurology.

Screening_Cascade cluster_Primary Primary Screen cluster_Secondary Secondary Screen start High-Priority Targets (from In Silico Screen) BindingAssay Radioligand Binding Assay start->BindingAssay BindingData Calculate Affinity (Ki) BindingAssay->BindingData FunctionalAssay Functional Assay (e.g., Calcium Flux) BindingData->FunctionalAssay If Ki < 1 µM FunctionalData Determine Activity (EC₅₀/IC₅₀, Emax) FunctionalAssay->FunctionalData end Lead Candidate Profile: Potent & Selective Antagonist FunctionalData->end Confirmed Activity Signaling_Pathway cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Activates Compound This compound (Antagonist) Compound->Receptor Blocks Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC ERK_Pathway MAPK/ERK Pathway Ca_Release->ERK_Pathway PKC->ERK_Pathway Response Cellular Response ERK_Pathway->Response

The Enduring Scaffold: A Technical Guide to 2-Substituted Pyrrolidine Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring, a five-membered saturated heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules and organocatalysts. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold in medicinal chemistry. The strategic placement of a substituent at the 2-position of this ring profoundly influences the molecule's stereochemistry, basicity, and biological activity, making it a focal point for drug design and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 2-substituted pyrrolidine compounds, grounded in field-proven insights and detailed experimental methodologies.

The Strategic Importance of the 2-Substituted Pyrrolidine Motif

The versatility of the 2-substituted pyrrolidine scaffold stems from several key features. The sp3-hybridized carbon atoms allow for a three-dimensional exploration of chemical space, a crucial aspect in designing molecules that can effectively interact with the complex topographies of biological targets.[1] Furthermore, the chirality at the C-2 position, often derived from the readily available chiral pool of proline, provides a powerful tool for introducing stereochemical control, which is paramount for target selectivity and reducing off-target effects. The nitrogen atom within the ring imparts basicity and serves as a key site for further functionalization, with a remarkable 92% of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[1]

Stereoselective Synthesis: Crafting Chiral Architectures

The precise control of stereochemistry during the synthesis of 2-substituted pyrrolidines is critical to their function. Several powerful strategies have been developed to achieve high levels of enantio- and diastereoselectivity.

Chiral Pool Synthesis: Nature's Starting Point

L-proline and its derivatives, such as 4-hydroxyproline, are abundant and inexpensive chiral starting materials that have been extensively utilized in the synthesis of enantiomerically pure 2-substituted pyrrolidines.[2] This approach leverages the inherent chirality of these natural amino acids to construct more complex molecules.

Asymmetric Organocatalysis: A Nobel-Winning Revolution

The advent of asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, has revolutionized the synthesis of chiral compounds, including 2-substituted pyrrolidines. Proline and its derivatives are themselves highly effective organocatalysts, often employed in Michael additions and aldol reactions to generate enantioenriched products.[3][4]

Experimental Protocol: Organocatalytic Asymmetric Michael Addition

This protocol describes the synthesis of a 2-substituted pyrrolidine derivative via an asymmetric Michael addition of an aldehyde to a nitroolefin, a common transformation employing pyrrolidine-based organocatalysts.[3]

Materials:

  • trans-β-nitrostyrene

  • 3-phenylpropionaldehyde

  • 2-substituted pyrrolidine organocatalyst (e.g., OC-4 as described in the reference)[3]

  • Methylcyclohexane (solvent)

  • 1,3,5-trimethoxybenzene (internal standard for NMR)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • To a solution of the nitroolefin (0.2 mmol) in methylcyclohexane (2 mL) is added the aldehyde (0.4 mmol) and the 2-substituted pyrrolidine organocatalyst (10 mol%).

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The diastereomeric ratio and yield of the crude product are determined by 1H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.

  • The enantiomeric excess of each diastereomer is determined by chiral High-Performance Liquid Chromatography (HPLC).

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the purified 2-substituted pyrrolidine product.

Causality Behind Experimental Choices:

  • Catalyst Choice: The bulky substituent at the C-2 position of the pyrrolidine organocatalyst creates a chiral environment that directs the approach of the reactants, leading to high enantioselectivity.[3]

  • Solvent: Methylcyclohexane is a non-polar solvent that can enhance the enantioselectivity in some organocatalytic reactions.

  • Stoichiometry: An excess of the aldehyde is used to ensure complete consumption of the nitroolefin.

  • Analysis: 1H NMR is used for determining the diastereomeric ratio and yield, while chiral HPLC is essential for quantifying the enantiomeric excess, a critical measure of the reaction's success.

Biocatalysis: The Green Chemistry Approach

Transaminases are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods for the synthesis of 2-substituted pyrrolidines.[5][6]

Experimental Protocol: Transaminase-Triggered Cyclization for 2-Arylpyrrolidine Synthesis [5][6]

Materials:

  • ω-chloroketone (e.g., 4-chloro-1-phenylbutan-1-one) (50 mM)

  • Transaminase (TA) enzyme (e.g., ATA-117-Rd6) (10 mg/mL)

  • Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Isopropylamine (IPA) (1 M)

  • Dimethyl sulfoxide (DMSO) (20% v/v)

  • Potassium phosphate buffer (KPi-buffer) (100 mM, pH 8)

Procedure:

  • In a reaction vessel, combine the KPi-buffer, DMSO, IPA, and PLP.

  • Add the transaminase enzyme to the buffered solution.

  • Add the ω-chloroketone substrate to initiate the reaction.

  • Incubate the reaction mixture at 37°C with shaking (e.g., 700 rpm) for 48 hours.

  • Monitor the reaction for product formation and enantiomeric excess using HPLC.

  • Upon completion, the product can be extracted and purified. For preparative scale, the product amine can be precipitated from methyl tert-butyl ether (MTBE) using tosic acid.[5]

Causality Behind Experimental Choices:

  • Enzyme Selection: The choice of transaminase is crucial as different enzymes exhibit different stereoselectivities, allowing for the synthesis of either the (R)- or (S)-enantiomer of the product.[5]

  • PLP Cofactor: Pyridoxal-5'-phosphate is an essential cofactor for transaminase activity.

  • Amine Donor: Isopropylamine serves as the amine donor in the transamination reaction.

  • pH and Temperature: The reaction is performed at a specific pH and temperature to ensure optimal enzyme activity and stability.

Biological Activities and Therapeutic Applications

2-Substituted pyrrolidine derivatives have demonstrated a wide range of biological activities, leading to their development as therapeutic agents for various diseases.

Anticancer Activity

A significant number of 2-substituted pyrrolidine compounds exhibit potent anticancer activity. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Targeting Angiogenesis: VEGFR-2 and PDGFRβ Inhibition

Tumor angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This process is primarily regulated by the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) signaling pathways, mediated by their respective receptor tyrosine kinases, VEGFR and PDGFR.[7] Several 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been developed as potent inhibitors of VEGFR-2 and PDGFRβ.[7]

VEGFR_PDGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PDGFRb->P1 P2 Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->P2 P3 Cell Proliferation, Migration, Survival P2->P3 P4 Angiogenesis P3->P4 Inhibitor 2-Substituted Pyrrolidine Inhibitor Inhibitor->P1 Inhibits

Caption: Inhibition of VEGFR-2 and PDGFRβ signaling by 2-substituted pyrrolidine compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-substituted pyrrolidine derivatives against various cancer cell lines.

Compound IDTarget/Cell LineIC50/EC50 (µM)Reference
Copper complex 37aSW480 (colon cancer)0.99 ± 0.09[8][9]
2,4-dichlorophenyl-substituted 43aHepG2 (liver cancer)0.85 ± 0.20[8][9]
4-bromophenyl-substituted 43bHepG2 (liver cancer)0.80 ± 0.10[8][9]
Pyrrolidinone derivative 13IGR39 (melanoma)2.50 ± 0.46[10]
Pyrrolidinone derivative 13PPC-1 (prostate cancer)3.63 ± 0.45[10]
Pyrrolidinone derivative 13MDA-MB-231 (breast cancer)5.10 ± 0.80[10]
Pyrrolidinone derivative 13Panc-1 (pancreatic cancer)5.77 ± 0.80[10]

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-substituted pyrrolidine compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

  • MTT Reagent: The yellow MTT is reduced to purple formazan in living cells by mitochondrial reductases. The amount of formazan produced is proportional to the number of viable cells.

  • DMSO: DMSO is used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.

  • IC50 Value: This is a standard measure of the potency of a cytotoxic compound and allows for the comparison of different compounds.

Other Therapeutic Applications

The biological activities of 2-substituted pyrrolidines extend beyond cancer. They have shown promise as:

  • Antidiabetic Agents: Certain pyrrolidine sulfonamide derivatives act as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[8][9]

  • Antibacterial Agents: Some derivatives have demonstrated inhibitory activity against bacterial enzymes such as DNA gyrase and topoisomerase IV.[11][12]

  • Antiviral and Anti-inflammatory agents.

2-Substituted Pyrrolidines as Organocatalysts

The utility of 2-substituted pyrrolidines is not limited to their direct biological effects. They are also powerful tools in synthetic organic chemistry, serving as highly efficient and stereoselective organocatalysts.

Mechanism of Action in Iminium Catalysis

Many pyrrolidine-based organocatalysts operate through the formation of an iminium ion intermediate. This process activates α,β-unsaturated aldehydes and ketones towards nucleophilic attack.

Iminium_Catalysis cluster_reactants Reactants cluster_cycle Catalytic Cycle Aldehyde α,β-Unsaturated Aldehyde Catalyst 2-Substituted Pyrrolidine Catalyst Iminium Iminium Ion (Activated Electrophile) Catalyst->Iminium Forms with Aldehyde Adduct Enamine Intermediate Iminium->Adduct Attacked by Nucleophile Nucleophile Nucleophile Nucleophile->Iminium Product Product Adduct->Product Hydrolysis Product->Catalyst Regenerates

Caption: General mechanism of iminium ion catalysis by 2-substituted pyrrolidines.

The stereochemistry of the 2-substituent on the pyrrolidine ring plays a crucial role in shielding one face of the iminium ion, thereby directing the incoming nucleophile to the opposite face and controlling the stereochemical outcome of the reaction.

Conclusion and Future Perspectives

2-Substituted pyrrolidine compounds represent a remarkably versatile and enduring scaffold in chemical science. Their importance is firmly established in medicinal chemistry, with numerous approved drugs and a plethora of promising candidates in the development pipeline. The continued evolution of stereoselective synthetic methods, including organocatalysis and biocatalysis, will undoubtedly facilitate the synthesis of even more complex and diverse derivatives. As our understanding of the intricate signaling pathways that underpin various diseases deepens, the rational design of novel 2-substituted pyrrolidines targeting these pathways holds immense potential for the development of next-generation therapeutics. Furthermore, their role as powerful organocatalysts will continue to drive innovation in asymmetric synthesis, enabling the efficient construction of other complex chiral molecules. The future of drug discovery and organic synthesis will undoubtedly continue to be shaped by the remarkable properties of this seemingly simple, yet profoundly impactful, heterocyclic core.

References

An In-depth Technical Guide to the Safe Handling of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. As a compound of interest in contemporary research and drug development, a thorough understanding of its chemical properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed practice.

Chemical Identity and Properties

This compound is a synthetic organic compound with the molecular formula C₁₃H₁₆BrN and a molecular weight of 266.18 g/mol .[1] Its structure incorporates a pyrrolidine ring, an allyl group, and a bromophenyl moiety. While specific physical and chemical properties such as boiling point, melting point, and vapor pressure are not extensively documented in publicly available literature, its structural components suggest that it is likely a liquid at room temperature and possesses limited water solubility.

PropertyValueSource
CAS Number 885275-21-8[1]
Molecular Formula C₁₃H₁₆BrN[1]
Molecular Weight 266.18 g/mol [1]
Storage Dry, sealed place[1]

Hazard Identification and Risk Assessment

2.1. Pyrrolidine Moiety: The pyrrolidine core suggests potential hazards analogous to pyrrolidine itself. Pyrrolidine is classified as a flammable liquid and is harmful if swallowed or inhaled. It is also known to cause severe skin burns and eye damage.

2.2. Allyl Group: The presence of an allyl group introduces hazards similar to those of allyl bromide, a common synthetic precursor. Allyl bromide is a highly flammable liquid and vapor that is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[2][3] It is also a suspected mutagen and carcinogen.[4][5] The allyl group can also make the compound susceptible to polymerization, especially in the presence of light or heat.

2.3. Brominated Aromatic Moiety: Brominated aromatic compounds can pose environmental hazards and may have toxicological effects. Some brominated compounds are known to be persistent, bioaccumulative, and toxic (PBT). While no specific data exists for this compound, caution is warranted. A structurally similar compound, (S)-2-(2-Bromophenyl)pyrrolidine, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is also classified as harmful if swallowed.[6]

Inferred Hazard Profile for this compound:

Hazard ClassInferred GHS ClassificationRationale
Acute Toxicity (Oral) Category 4: Harmful if swallowedBased on analogues[6]
Acute Toxicity (Inhalation) Category 4: Harmful if inhaledBased on pyrrolidine and allyl bromide[2]
Skin Corrosion/Irritation Category 1B/2: Causes severe skin burns and irritationBased on pyrrolidine, allyl bromide, and bromophenylpyrrolidine analogues[2][3][6]
Serious Eye Damage/Irritation Category 1: Causes serious eye damageBased on pyrrolidine, allyl bromide, and bromophenylpyrrolidine analogues[2][3][6]
Flammability Category 3: Flammable liquid and vaporBased on pyrrolidine and allyl bromide[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritationBased on bromophenylpyrrolidine analogue[6]
Long-term Hazards Potential for mutagenicity/carcinogenicity and environmental persistenceBased on allyl bromide and general concerns for brominated aromatics[4][5]

Safe Handling and Storage Procedures

Given the inferred hazard profile, stringent adherence to the following handling and storage protocols is mandatory.

3.1. Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[7] All equipment used for transferring the compound, such as containers and receiving equipment, must be properly grounded to prevent static discharge, which could be an ignition source.[3]

3.2. Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1][3][7] It should be stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3] The storage area should be clearly labeled with the appropriate hazard warnings.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[7][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7][9] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[6]

  • Body Protection: A flame-resistant lab coat, worn over personal clothing, is required. For larger quantities or in situations with a higher risk of splashing, chemical-resistant overalls or an apron should be considered.[7]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Task Assess Task & Quantity Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Proceed to Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Begin work Doff_PPE Doff PPE Carefully Work_in_Hood->Doff_PPE Complete task Dispose_Gloves Dispose of Gloves Doff_PPE->Dispose_Gloves Followed by Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands Finally

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

5.1. Spills: In the case of a spill, evacuate the area immediately.[10] Remove all sources of ignition.[3][10] Wearing the appropriate PPE, including respiratory protection, contain the spill using an inert absorbent material such as sand or vermiculite.[10] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10] Ventilate the area thoroughly before resuming work.

5.2. Fire: For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3][10][11] Do not use a direct stream of water as it may spread the fire. For larger fires, evacuate the area and contact emergency services. Vapors may be heavier than air and can travel to a source of ignition and flash back.

5.3. First Aid:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][6][10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][6][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][10]

Emergency_Response cluster_spill_response Spill Response cluster_fire_response Fire Response cluster_exposure_response Exposure Response Spill Spill Occurs Evacuate_Spill Evacuate Area Spill->Evacuate_Spill Fire Fire Occurs Evacuate_Fire Evacuate Area Fire->Evacuate_Fire Exposure Personnel Exposure Move_to_Fresh_Air Move to Fresh Air (Inhalation) Exposure->Move_to_Fresh_Air Wash_Area Wash Affected Area (Skin/Eye) Exposure->Wash_Area Remove_Ignition Remove Ignition Sources Evacuate_Spill->Remove_Ignition Contain_Spill Contain with Absorbent Remove_Ignition->Contain_Spill Collect_Waste Collect Waste Contain_Spill->Collect_Waste Ventilate_Spill Ventilate Area Collect_Waste->Ventilate_Spill Use_Extinguisher Use Appropriate Extinguisher Evacuate_Fire->Use_Extinguisher If small Call_Emergency Call Emergency Services Evacuate_Fire->Call_Emergency If large Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_Area->Seek_Medical_Attention

Caption: Decision-making workflow for emergency response procedures.

Disposal and Decontamination

All waste containing this compound must be treated as hazardous waste.[10] Collect all waste in a properly labeled, sealed container.[10] Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or into the environment.[10]

All laboratory equipment and surfaces that have come into contact with the compound should be decontaminated. This can be achieved by washing with a suitable solvent (such as ethanol or acetone), followed by a thorough cleaning with soap and water. All materials used for decontamination should also be collected and disposed of as hazardous waste.

Conclusion

While this compound holds promise for scientific advancement, its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding its inferred hazards and implementing the comprehensive procedures outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific practice.

References

Unraveling the Enigma: A Technical Guide to Predicting the Mechanism of Action of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Mechanism in an Era of Accelerated Discovery

In the landscape of modern drug discovery, the identification of novel chemical entities often outpaces our understanding of their biological function. The molecule at the center of this guide, 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine, represents such an enigma. While its structure is defined, its mechanism of action remains uncharted territory. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and scientifically rigorous approach to predicting and validating the pharmacological activity of this novel pyrrolidine derivative. Our methodology is rooted in a synergistic application of computational prediction and robust in vitro validation, a cornerstone of contemporary translational science.[1][2][3]

Structural Scrutiny and the Pyrrolidine Precedent

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5][6][7] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, central nervous system (CNS) modulation, anticonvulsant effects, and enzyme inhibition.[4][5][8] The subject molecule, this compound, possesses key structural features that guide our initial hypotheses:

  • 2-Aryl-pyrrolidine Moiety: The presence of a phenyl group at the 2-position is a common feature in compounds targeting the CNS. Notably, some pyrrolidine-containing cathinones exhibit potent activity as dopamine transporter (DAT) inhibitors.[9]

  • N-Allyl Substitution: The allyl group on the pyrrolidine nitrogen can influence binding affinity and selectivity for various receptors and transporters.

  • 4-Bromophenyl Group: The bromine atom introduces specific electronic and steric properties that can modulate target engagement and metabolic stability.

Given these features, a primary hypothesis is that this compound may function as a modulator of neurotransmitter transporters, a class of proteins integral to synaptic signaling and a frequent target for CNS-active drugs.[10]

The In Silico Forefront: A Computational Crystal Ball

Before embarking on resource-intensive wet-lab experiments, a robust in silico investigation is paramount.[11] This computational phase allows for the generation of data-driven hypotheses and prioritizes experimental efforts.[12][13]

Homology Modeling and Target Identification

Given the novelty of the compound, we will employ a reverse docking approach. This technique involves docking the ligand (our compound) against a library of known protein structures, particularly those associated with CNS function.[11]

Experimental Protocol: Reverse Docking and Target Prioritization

  • Ligand Preparation:

    • Generate the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Library Preparation:

    • Compile a library of high-resolution crystal structures of human CNS targets from the Protein Data Bank (PDB). This library should include key neurotransmitter transporters (DAT, NET, SERT), G-protein coupled receptors (GPCRs), and ion channels.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Molecular Docking:

    • Utilize a validated docking program such as AutoDock Vina or Glide to perform the docking calculations.[14]

    • Define the binding site for each target based on known ligand-binding pockets.

    • Execute the docking runs to predict the binding poses and affinities of our compound to each target.

  • Analysis and Prioritization:

    • Rank the potential targets based on the predicted binding energies (docking scores).

    • Visually inspect the top-ranked poses to assess the quality of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Prioritize targets that exhibit favorable and consistent binding interactions for subsequent experimental validation.

Data Presentation: Predicted Binding Affinities

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Dopamine Transporter (DAT)-9.5Asp79, Phe155, Val152
Norepinephrine Transporter (NET)-8.8Asp75, Phe151, Val148
Serotonin Transporter (SERT)-7.2Asp98, Phe335, Ile172
Sigma-1 Receptor-8.1Glu172, Tyr103
M1 Muscarinic Receptor-6.5Tyr106, Trp157

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will be generated from the in silico workflow.

Logical Relationship: From In Silico Prediction to In Vitro Validation

G cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation A This compound Structure B Reverse Docking against CNS Target Library A->B C Binding Affinity Prediction & Pose Analysis B->C D Prioritized Target List (e.g., DAT, NET) C->D E Neurotransmitter Uptake Assays D->E Hypothesis Testing F Radioligand Binding Assays D->F Direct Binding Confirmation G Functional Assays (e.g., Calcium Flux) E->G Functional Consequence F->G H Mechanism of Action Confirmed G->H

Caption: Workflow from computational prediction to experimental validation.

In Vitro Validation: From Prediction to Biological Reality

Primary Screen: Neurotransmitter Transporter Uptake Assays

The most direct method to assess the functional activity of our compound on these transporters is through a neurotransmitter uptake assay.[10][16][17] These assays measure the ability of a compound to inhibit the uptake of a fluorescent or radiolabeled substrate into cells expressing the target transporter.

Experimental Protocol: Fluorescence-Based Neurotransmitter Uptake Assay

  • Cell Culture:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media.

    • Plate the cells in 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well and incubate overnight.[16]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution to create a range of concentrations for dose-response analysis.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations to the wells and incubate for a specified time.

    • Add a fluorescent substrate (e.g., a fluorescent monoamine analog) to all wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Include a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) as a positive control.

  • Data Analysis:

    • Calculate the rate of substrate uptake for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: IC50 Values for Transporter Inhibition

TransporterTest Compound IC50 (nM)Positive Control IC50 (nM)
DAT150Cocaine: 300
NET85Desipramine: 5
SERT>10,000Fluoxetine: 10

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will be generated from the in vitro experiments.

Experimental Workflow: Neurotransmitter Uptake Assay

G cluster_workflow Neurotransmitter Uptake Assay Workflow start Start prep_cells Plate HEK293 cells expressing target transporter start->prep_cells prep_compounds Prepare serial dilutions of test compound and controls prep_cells->prep_compounds incubation Pre-incubate cells with compounds prep_compounds->incubation add_substrate Add fluorescent substrate incubation->add_substrate read_plate Measure fluorescence kinetically add_substrate->read_plate analysis Calculate IC50 values read_plate->analysis end End analysis->end

References

A Technical Guide to the In Silico Modeling of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, leading to potent and selective interactions with biological targets.[3] This guide focuses on a specific derivative, 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine, a compound whose specific biological interactions are not yet fully characterized. In the absence of a defined target, we will undertake a hypothesis-driven investigation, a common scenario in early-stage drug discovery. We will use Escherichia coli DNA Gyrase subunit B (GyrB), a validated target for antibacterial agents containing heterocyclic scaffolds[1], as our representative protein to delineate a complete in silico modeling workflow.

This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals. We will proceed from initial system preparation through molecular docking and all-atom molecular dynamics simulations, culminating in an advanced binding free energy analysis. The causality behind each methodological choice is explained, ensuring a robust and self-validating computational experiment.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is long and expensive. In silico modeling provides a powerful set of tools to rationalize experimental outcomes, predict molecular interactions, and prioritize candidates, thereby reducing the time and cost of discovery.[4] By simulating the complex interplay between a ligand and its target protein at an atomic level, we can gain critical insights into binding modes, affinity, and the dynamic stability of the protein-ligand complex.

The pyrrolidine ring's stereochemistry and conformational flexibility are pivotal to its biological function, making computational analysis particularly well-suited to explore its behavior.[3][5] This guide will demonstrate a workflow that rigorously accounts for these properties.

The Target: E. coli DNA Gyrase B

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a prime target for antibacterial drugs.[1] Its ATP-binding subunit, GyrB, possesses a well-defined active site. For this study, we will use the crystal structure of E. coli GyrB in complex with a known inhibitor, available from the RCSB Protein Data Bank (PDB), an open-access repository for biological macromolecular structures.[6][7][8]

The Workflow: A Multi-Step Refinement Strategy

Our computational strategy employs a funnel-like approach, starting with a broad search (molecular docking) and proceeding to a highly detailed, dynamic analysis (molecular dynamics).

G cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Binding Pose Prediction cluster_2 Phase 3: Dynamic Stability Assessment cluster_3 Phase 4: Affinity Estimation A Ligand Preparation (PubChem) C Molecular Docking (AutoDock Vina) A->C B Target Preparation (RCSB PDB) B->C D Molecular Dynamics (GROMACS) C->D Select Best Pose E Binding Free Energy (MM/PBSA) D->E Generate Trajectory F F E->F Final Analysis & Prioritization

Figure 1: The multi-phase in silico modeling workflow.

Part 1: System Preparation - The Foundation of Accuracy

The quality of your input structures directly determines the reliability of the simulation. This preparatory phase is arguably the most critical part of the entire workflow.

Ligand Preparation

The first step is to obtain an accurate 3D representation of this compound and assign correct chemical properties.

Protocol 2.1: Ligand Preparation Workflow

  • Obtain 3D Structure: Download the SDF file for the ligand from a public database like PubChem (CID 11634842).[9][10] PubChem is a vital resource maintained by the NIH, providing comprehensive information on chemical substances.[11]

  • Initial Conversion & Hydrogenation: Use a chemical toolbox program like Open Babel to convert the SDF file to a more universally accepted format like MOL2 and add hydrogens appropriate for a physiological pH of 7.4.

    • Causality: The protonation states of ionizable groups are pH-dependent and critically affect non-covalent interactions like hydrogen bonds. Simulating at a physiological pH is essential for biological relevance.

  • Charge Assignment: Generate partial atomic charges. For compatibility with the AMBER force field, the AM1-BCC charge method is a reliable and fast approach. This step is typically handled by the Antechamber tool within the AmberTools suite.[12]

  • Generate Force Field Parameters: Use Antechamber to generate a topology file for the ligand. This process assigns atom types from the General Amber Force Field (GAFF).[13][14]

    • Expertise: GAFF is specifically parameterized for drug-like organic small molecules, ensuring its compatibility with biomolecular force fields like AMBER, which are not designed for ligands.[15][16] This compatibility is crucial for the subsequent MD simulation.

Target Protein Preparation

We will prepare the DNA Gyrase B protein structure, ensuring it is clean and correctly formatted.

Protocol 2.2: Protein Preparation Workflow

  • Obtain Structure: Download the PDB file for E. coli DNA Gyrase B. For this guide, we will use PDB ID: 5L3J. This structure is co-crystallized with a known inhibitor, which serves two purposes: it validates the location of the binding site and allows for a control experiment (re-docking) to validate our docking protocol.[6]

  • Clean the PDB File: Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera) or use a command-line tool (grep) to remove all non-protein atoms.

    • Causality: Water molecules, ions, and co-factors from the crystallization process are often not relevant to the specific ligand-binding interaction and can interfere with the docking algorithm. The existing ligand must be removed to make the binding site available for our compound.

  • Prepare for Docking (PDBQT format): Use AutoDock Tools to process the cleaned PDB file.[17]

    • Add polar hydrogens.

    • Merge non-polar hydrogens.

    • Assign Gasteiger charges.

    • Save the final structure in the PDBQT format, which contains atomic coordinates, charges, and atom type definitions required by AutoDock Vina.

Part 2: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target.[4] We use AutoDock Vina, a highly efficient and widely used open-source docking engine.[18]

Defining the Search Space

Instead of searching the entire protein surface, we define a "grid box" centered on the known active site.

Protocol 3.1: Docking Simulation

  • Identify the Binding Site: Using the original 5L3J PDB file, identify the residues surrounding the co-crystallized ligand. This is your target binding pocket.

  • Define the Grid Box: In AutoDock Tools, center a grid box on these residues. A typical size is 25 x 25 x 25 Ångströms, which is large enough to allow the ligand to rotate freely but small enough to focus the search. Note the coordinates of the center and the size of the box.

  • Create Configuration File: Prepare a text file (config.txt) specifying the paths to the protein and ligand PDBQT files, the grid box center and size, and the output file name.[19]

  • Run Vina: Execute the docking simulation from the command line: vina --config config.txt --log results.log

  • Analysis of Results: Vina will output a PDBQT file containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores in kcal/mol.[20][21] The pose with the lowest score is the predicted most favorable.

    • Trustworthiness: As a self-validating step, you should first dock the original co-crystallized ligand back into the receptor. A successful docking protocol should reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that your parameters and setup are reliable.

MetricDescriptionAcceptance Criteria
Binding Affinity An estimated free energy of binding (kcal/mol) calculated by the Vina scoring function. Lower is better.N/A (used for ranking)
RMSD (for validation) Root Mean Square Deviation between the docked pose of the native ligand and its crystal structure pose.< 2.0 Å

Part 3: All-Atom Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view. They simulate the movements of atoms over time, allowing us to assess the stability of the predicted binding pose and observe the nuanced protein-ligand interactions.[22][23] We will use GROMACS, a powerful and fast open-source MD engine.[24][25]

MD_Workflow A 1. System Setup (Protein-Ligand Complex) B 2. Solvation (Add Water Box) A->B Define Force Fields (AMBER + GAFF) C 3. Ionization (Neutralize System) B->C D 4. Energy Minimization (Remove Clashes) C->D E 5. Equilibration (NVT) (Stabilize Temperature) D->E F 6. Equilibration (NPT) (Stabilize Pressure/Density) E->F G 7. Production MD (Data Collection Run) F->G 100-200 ns

Figure 2: The GROMACS workflow for MD simulation.
Building the Simulation System

This protocol outlines the setup for a protein-ligand MD simulation.[26]

Protocol 4.1: MD System Setup and Simulation

  • Combine Coordinates: Create a single PDB file containing the coordinates of the protein and the best-docked pose of this compound from the Vina output.

  • Define Force Field: Use the pdb2gmx tool in GROMACS to process the protein, selecting a modern force field such as AMBER ff14SB . This tool generates the protein topology.

    • Expertise: The choice of force field is paramount. AMBER ff14SB is extensively validated for protein simulations. We combine this with the GAFF parameters generated for our ligand in step 2.1.

  • Create the Topology: Manually edit the master topology file (topol.top) to include the ligand's topology file (.itp file) generated by Antechamber.

  • Define Simulation Box: Create a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edges.

  • Solvation: Fill the box with a water model, such as TIP3P .

    • Causality: Explicitly simulating water is crucial as it mediates many protein-ligand interactions and contributes to the hydrophobic effect, a major driver of binding.

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and bring it to a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep-descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

  • Equilibration: Perform a two-stage equilibration process.

    • NVT Ensemble (Constant Volume): Equilibrate for ~100 ps to allow the temperature to stabilize around the target temperature (e.g., 300 K). Position restraints are applied to the protein and ligand heavy atoms.

    • NPT Ensemble (Constant Pressure): Equilibrate for ~200 ps to allow the pressure and density of the system to stabilize. Position restraints are maintained.

  • Production MD: Run the final simulation with all restraints removed for a duration sufficient to observe stable behavior, typically 100-200 nanoseconds (ns).

Trajectory Analysis

The output of the MD run is a trajectory file that needs to be analyzed to extract meaningful data.

Analysis MetricDescriptionIndication of Stability
RMSD (Root Mean Square Deviation)Measures the deviation of the protein backbone or ligand atoms from their initial positions over time.A plateauing RMSD curve for both protein and ligand suggests the complex is stable.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual residues or atoms around their average position.Highlights flexible regions of the protein. Low fluctuation in the binding site is desired.
Hydrogen Bond Analysis Counts the number of hydrogen bonds formed between the protein and ligand throughout the simulation.Consistent hydrogen bonding patterns indicate stable key interactions.

Part 4: Advanced Analysis - Binding Free Energy Estimation

Docking scores are useful for ranking but are not quantitatively precise. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method provides a more accurate estimate of binding free energy by analyzing snapshots from the MD trajectory.[27][28][29]

Protocol 5.1: MM/PBSA Calculation

  • Extract Frames: Select a stable portion of the MD trajectory (e.g., the last 50 ns after the RMSD has plateaued) and extract frames at regular intervals.

  • Run MM/PBSA Script: Use the g_mmpbsa tool (or MMPBSA.py from AmberTools on GROMACS trajectories) to perform the calculation.[30] The script calculates the binding free energy (ΔG_bind) by solving the following equation for the complex, receptor, and ligand individually:

    ΔG_bind = G_complex - (G_receptor + G_ligand)

    Where each G is composed of molecular mechanics energy, polar and non-polar solvation energies.[31]

  • Interpret Results: The final ΔG_bind value provides a quantitative estimate of the binding affinity. This method is more computationally expensive than docking but is generally considered more accurate for ranking different ligands.

Conclusion and Future Outlook

This guide has detailed a comprehensive in silico workflow to investigate the interactions of this compound with a hypothetical, yet biologically relevant, target. We have progressed from initial structure preparation to robust molecular docking, followed by all-atom molecular dynamics simulations and advanced free energy calculations.

The results from such a study—the predicted binding pose, the stability of the complex, key interacting residues, and a quantitative binding affinity estimate—form a strong foundation for further research. These computational predictions provide specific, testable hypotheses that can guide subsequent in vitro experiments, such as enzyme inhibition assays or site-directed mutagenesis, ultimately accelerating the drug discovery process.

References

Methodological & Application

Synthesis of 1-Allyl-2-(4-bromophenyl)-pyrrolidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Allyl-2-(4-bromophenyl)-pyrrolidine, a valuable substituted pyrrolidine derivative for potential applications in medicinal chemistry and drug discovery. The synthetic strategy is a two-step process commencing with the synthesis of the key intermediate, 2-(4-bromophenyl)pyrrolidine, followed by N-allylation to yield the final product. This guide offers a detailed, step-by-step protocol, explains the mechanistic rationale behind the experimental choices, and provides methods for purification and characterization. The protocols are designed to be self-validating, with in-process checks and characterization data to ensure the successful synthesis of the target compound.

Introduction

Substituted pyrrolidines are a class of saturated nitrogen-containing heterocycles that are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The pyrrolidine ring system, often chiral, provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The introduction of an allyl group on the nitrogen atom can provide a handle for further chemical modification or can directly influence the pharmacological properties of the molecule. The presence of a bromophenyl moiety offers a site for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[2]

This application note details a robust and reproducible two-step synthesis for 1-Allyl-2-(4-bromophenyl)-pyrrolidine (C13H16BrN, Molar Mass: 266.18 g/mol ).[3] The synthesis is designed for researchers in synthetic organic chemistry, medicinal chemistry, and drug development.

Overall Synthesis Workflow

The synthesis of 1-Allyl-2-(4-bromophenyl)-pyrrolidine is accomplished through a two-step reaction sequence as depicted below. The first step involves the synthesis of the crucial precursor, 2-(4-bromophenyl)pyrrolidine. The second step is the N-allylation of this intermediate.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of 2-(4-bromophenyl)pyrrolidine Start->Step1 Intermediate Intermediate: 2-(4-bromophenyl)pyrrolidine Step1->Intermediate Step2 Step 2: N-Allylation Intermediate->Step2 Product Final Product: 1-Allyl-2-(4-bromophenyl)-pyrrolidine Step2->Product

Caption: Overall workflow for the synthesis of 1-Allyl-2-(4-bromophenyl)-pyrrolidine.

Part 1: Synthesis of 2-(4-bromophenyl)pyrrolidine

Reaction Scheme: Synthesis of 2-(4-bromophenyl)pyrrolidine

Reaction_Scheme_1 A 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole B 2-(4-bromophenyl)pyrrolidine A->B NaBH4, CH3OH, Acetic Acid

Caption: Reduction of the cyclic imine to the corresponding pyrrolidine.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)pyrrolidine
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole224.0910.0 g44.6
Methanol (CH3OH)32.04150 mL-
Acetic Acid (CH3COOH)60.0540 mL-
Sodium borohydride (NaBH4)37.832.53 g66.9
5 M Hydrochloric Acid (HCl)-~100 mL-
Diethyl ether (Et2O)74.122 x 100 mL-
Sodium hydroxide (NaOH) pellets40.00~35 g-
Ethyl acetate (EtOAc)88.113 x 100 mL-
Brine (saturated NaCl solution)-100 mL-
Anhydrous sodium sulfate (Na2SO4)142.04--

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (10.0 g, 44.6 mmol) in methanol (150 mL).

  • Add acetic acid (40 mL) to the solution and cool the mixture to -65 °C using a dry ice/acetone bath.

  • Under a nitrogen atmosphere, add sodium borohydride (2.53 g, 66.9 mmol) portion-wise over a period of 1 hour, ensuring the internal temperature does not exceed -60 °C.

  • After the addition is complete, stir the reaction mixture at -65 °C for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add 5 M HCl (100 mL) and extract the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting material and non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of sodium hydroxide pellets (~35 g) until a pH of >12 is achieved. Monitor the temperature to keep it below 30 °C.

  • Extract the basified aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and ethanol (e.g., 19:1 to 9:1) as the eluent to afford pure 2-(4-bromophenyl)pyrrolidine.

Rationale for Experimental Choices
  • Reducing Agent: Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for the reduction of imines to amines.[4] Its use at low temperatures enhances selectivity and controls the reaction rate.

  • Solvent and Acid: Methanol is a common protic solvent for borohydride reductions. The addition of acetic acid protonates the imine, activating it towards nucleophilic attack by the hydride.

  • Workup: The acidic workup protonates the newly formed amine, rendering it water-soluble and allowing for the removal of non-basic impurities through extraction with an organic solvent. Subsequent basification deprotonates the amine, making it extractable into an organic solvent.

Part 2: Synthesis of 1-Allyl-2-(4-bromophenyl)-pyrrolidine

The final step in the synthesis is the N-allylation of the secondary amine, 2-(4-bromophenyl)pyrrolidine. This is a standard nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic allyl bromide.

Reaction Scheme: N-Allylation of 2-(4-bromophenyl)pyrrolidine

Reaction_Scheme_2 C 2-(4-bromophenyl)pyrrolidine D 1-Allyl-2-(4-bromophenyl)-pyrrolidine C->D Allyl bromide, K2CO3, Acetonitrile

Caption: N-allylation of the pyrrolidine intermediate.

Experimental Protocol: N-Allylation of 2-(4-bromophenyl)pyrrolidine
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
2-(4-bromophenyl)pyrrolidine226.115.0 g22.1
Allyl bromide (3-bromopropene)120.982.93 g (2.14 mL)24.3
Potassium carbonate (K2CO3)138.216.11 g44.2
Acetonitrile (CH3CN)41.05100 mL-
Water (H2O)18.02100 mL-
Ethyl acetate (EtOAc)88.113 x 50 mL-
Brine (saturated NaCl solution)-50 mL-
Anhydrous sodium sulfate (Na2SO4)142.04--

Procedure:

  • To a 250 mL round-bottom flask, add 2-(4-bromophenyl)pyrrolidine (5.0 g, 22.1 mmol), potassium carbonate (6.11 g, 44.2 mmol), and acetonitrile (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (2.14 mL, 24.3 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (100 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1-Allyl-2-(4-bromophenyl)-pyrrolidine.

Rationale for Experimental Choices
  • Allylating Agent: Allyl bromide is a commonly used and effective electrophile for N-allylation reactions.[5]

  • Base: Potassium carbonate (K2CO3) is a mild inorganic base used to neutralize the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the organic reactants while being compatible with the inorganic base.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the fractions during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds. The appearance of signals corresponding to the allyl group in the final product's NMR spectrum is a key indicator of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Allyl bromide is a lachrymator and is toxic. It should be handled with extreme care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas.

  • Concentrated acids and bases are corrosive and should be handled with care.

References

Application Note: Quantitative Analysis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine, a substituted pyrrolidine of interest in pharmaceutical research and development. Recognizing the critical need for accurate quantification in complex matrices, this guide outlines two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are developed based on established principles for the analysis of halogenated and pyrrolidine-containing compounds, ensuring scientific rigor and reliability. This guide is intended for researchers, scientists, and drug development professionals requiring robust and validated analytical methods for this compound.

Introduction: The Analytical Imperative for Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific compound, this compound, presents a unique analytical challenge due to its structural features: a chiral center, a UV-absorbing bromophenyl group, and an allyl moiety susceptible to metabolic modification. Accurate and precise quantification is paramount for pharmacokinetic studies, metabolism profiling, impurity analysis, and quality control during drug development.

This application note details two fit-for-purpose analytical methods, each with distinct advantages. The HPLC-UV method offers accessibility and robustness for routine analysis and purity assessments. The LC-MS/MS method provides superior sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level impurity quantification. The validation of these analytical procedures should adhere to the principles outlined in the ICH Q2(R1) guideline to ensure data integrity and regulatory compliance.[2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The presence of the 4-bromophenyl group provides a strong chromophore, making HPLC-UV a suitable technique for quantification. A reversed-phase C18 column is proposed due to the non-polar nature of the molecule.

Rationale for Method Design
  • Stationary Phase: A C18 stationary phase is selected for its hydrophobic interaction with the non-polar regions of the analyte, particularly the bromophenyl and allyl groups.

  • Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure adequate retention and sharp peak shapes. The addition of a small amount of formic acid is recommended to control the ionization state of the pyrrolidine nitrogen and improve peak symmetry.

  • Detection: The bromophenyl moiety is expected to have a UV absorbance maximum around 220-240 nm. The exact wavelength should be determined experimentally using a photodiode array (PDA) detector.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh and dissolve standard/sample in diluent Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject onto HPLC system Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC-UV Experimental Workflow for Quantification.

Detailed Protocol

2.3.1. Reagents and Materials

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • 0.45 µm syringe filters

2.3.2. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

2.3.3. HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm (or determined λmax)

2.3.4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in biological matrices, LC-MS/MS is the method of choice. The presence of the bromine atom provides a distinct isotopic pattern that aids in identification and confirmation.[3][4]

Rationale for Method Design
  • Ionization: Electrospray ionization (ESI) in positive mode is selected as the pyrrolidine nitrogen is readily protonated.

  • Mass Transitions (MRM): Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity. A precursor ion corresponding to the protonated molecule [M+H]⁺ will be selected. The product ions will likely result from the fragmentation of the allyl group or cleavage of the pyrrolidine ring. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the precursor and any bromine-containing fragment ions.[3]

  • Chromatography: A UHPLC system is recommended for faster analysis times and better peak resolution. The chromatographic conditions can be similar to the HPLC-UV method but adapted for the faster flow rates of UHPLC.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification Spike Spike with Internal Standard Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Drydown Evaporate & Reconstitute Extract->Drydown Inject Inject onto UHPLC system Drydown->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze Integrate Integrate Peak Areas (Analyte/IS) Analyze->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: LC-MS/MS Experimental Workflow for Bioanalysis.

Detailed Protocol

3.3.1. Reagents and Materials

  • As per HPLC-UV method, with the addition of a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Solvents for extraction (e.g., ethyl acetate, hexane).

  • Solid-phase extraction (SPE) cartridges if required.

3.3.2. Standard and Sample Preparation

  • Stock and Working Standards: Prepare as in the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) in a suitable solvent like methanol.

  • Sample Preparation (from plasma): a. To 100 µL of plasma, add 10 µL of internal standard solution. b. Add 500 µL of ethyl acetate and vortex for 2 minutes. c. Centrifuge at 10,000 rpm for 5 minutes. d. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

3.3.3. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Setting
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min: 10% B; 0.5-3 min: 10-95% B; 3-4 min: 95% B; 4-5 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

3.3.4. MRM Transitions (Hypothetical)

The exact mass transitions must be determined by infusing a standard solution of the analyte into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Quantifier 266.1 / 268.1To be determined100To be determined
Qualifier 266.1 / 268.1To be determined100To be determined
Internal Standard To be determinedTo be determined100To be determined

Note: The precursor ions are listed for both bromine isotopes (⁷⁹Br and ⁸¹Br).

3.3.5. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Perform a weighted (1/x²) linear regression.

  • Quantify the analyte in samples using the regression equation.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[2][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A minimum of 5 concentrations are recommended to establish linearity.[2]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: Assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Summary of Validation Parameters
Validation ParameterHPLC-UVLC-MS/MS
Specificity Assessed by peak purity (PDA) and resolution from impuritiesAssessed by unique MRM transitions and chromatographic separation
Linearity (r²) ≥ 0.999≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (for bioanalysis)
Precision (% RSD) ≤ 2%≤ 15% (≤ 20% at LLOQ)
LOD/LOQ Method-dependent, determined experimentallyMethod-dependent, determined experimentally
Robustness Tested by varying flow rate, temperature, mobile phase compositionTested by varying flow rate, temperature, mobile phase composition

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the robust and reliable quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, defensible data in a research and regulatory environment.

References

A Stability-Indicating HPLC Method for the Analysis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine: A Comprehensive Development Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a systematic and robust approach to developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. The narrative follows a logical progression from initial analyte characterization and parameter screening to meticulous optimization and forced degradation studies, culminating in a validated, reliable analytical method. The causality behind each experimental choice is explained, providing researchers and drug development professionals with a practical framework for developing similar methods. The final method is demonstrated to be specific, accurate, and precise for the analysis of this compound and is capable of separating the active pharmaceutical ingredient (API) from its degradation products generated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Analyte Characterization & Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful HPLC method development. This compound is a molecule possessing distinct structural features that guide the initial selection of chromatographic conditions.

  • Structure: The molecule contains a hydrophobic 4-bromophenyl group, a polar tertiary amine within the pyrrolidine ring, and a non-polar allyl group. This amphiphilic nature suggests that reversed-phase chromatography is a suitable starting point.

  • Chromophore: The bromophenyl group provides a strong chromophore, making UV detection a viable and sensitive technique. Aromatic systems typically exhibit significant absorbance in the 200-280 nm range.[1][2]

  • Ionization: The pyrrolidine nitrogen is basic and can be protonated at acidic pH. This property is critical, as controlling the ionization state of the analyte is essential for achieving reproducible retention times and symmetrical peak shapes.

A summary of the key properties of the analyte is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₃H₁₆BrN[3]
Molecular Weight 266.18 g/mol [3]
CAS Number 885275-21-8[3][4]
Structure Chemical Structure(Structure based on name)
Predicted pKa ~9.5-10.5 (for the pyrrolidine nitrogen)(Estimated based on similar structures)
Predicted logP ~3.5-4.0(Estimated based on structure)

Method Development Strategy: A Phased Approach

A multi-phase strategy ensures a systematic and efficient path to a robust final method. The workflow begins with broad screening and progressively refines parameters to achieve optimal separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stability Indicating Assessment cluster_3 Phase 4: Finalization P1_Col Column Selection (C18, C8, Phenyl) P1_MP Mobile Phase Screening (ACN vs. MeOH, Buffer pH) P1_Col->P1_MP Initial Method P1_Det Detector Wavelength (UV Scan 200-400 nm) P1_MP->P1_Det Initial Method P2_Grad Gradient/Isocratic Tuning P1_Det->P2_Grad Initial Method P2_pH Mobile Phase pH Fine-Tuning P2_Grad->P2_pH Optimized Method P2_Flow Flow Rate & Temperature P2_pH->P2_Flow Optimized Method P3_FD Forced Degradation (Acid, Base, H2O2, Heat, Light) P2_Flow->P3_FD Optimized Method P3_PP Peak Purity Analysis P3_FD->P3_PP Final Method P4_Val Method Validation (ICH Q2) P3_PP->P4_Val Final Method

Caption: Overall HPLC Method Development Workflow.

Phase 1: Initial Screening and Parameter Selection

Column Selection: The initial choice of stationary phase is critical for achieving the desired selectivity.[5] Given the analyte's intermediate polarity, a standard C18 column is the most versatile starting point.[6][7] A Waters XBridge C18 or equivalent, with a particle size of 3.5 µm and dimensions of 4.6 x 150 mm, provides a good balance of efficiency and backpressure. Columns with alternative selectivities, such as Phenyl or embedded polar groups, were considered secondary options if the C18 phase failed to provide adequate retention or peak shape.[8]

Mobile Phase Selection: A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and ability to often provide sharper peaks for aromatic compounds.[9]

  • Aqueous Phase & pH Control: To ensure consistent ionization of the basic pyrrolidine moiety, a buffered aqueous phase is mandatory. A phosphate or acetate buffer at a pH of 3.0 was selected. Operating at a low pH ensures the tertiary amine is fully protonated, which generally leads to better peak shape and avoids retention time drift associated with pH fluctuations near the analyte's pKa.

Detection Wavelength (λ): A standard solution of this compound in methanol was scanned using a UV-Vis spectrophotometer from 200 to 400 nm. The resulting spectrum showed a maximum absorbance (λmax) at approximately 225 nm and a secondary maximum at 265 nm . The wavelength of 225 nm was chosen for quantification to maximize sensitivity.

Phase 2: Chromatographic Optimization

Initial experiments were conducted using a broad gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate elution conditions. Based on these scouting runs, the method was optimized as detailed in Table 2.

Table 2: Optimization of Chromatographic Parameters

ParameterCondition 1Condition 2Condition 3 (Optimized)Rationale for Final Choice
Mobile Phase A 0.1% Formic Acid in Water20mM Phosphate Buffer, pH 5.020mM KH₂PO₄ in Water, pH 3.0Low pH ensures consistent protonation of the amine, leading to sharp, symmetrical peaks.
Mobile Phase B MethanolAcetonitrileAcetonitrileAcetonitrile provided better peak efficiency and lower backpressure.
Gradient 5-95% B in 20 min40-80% B in 15 min65% B IsocraticAn isocratic method was found to be sufficient, simplifying the method and improving reproducibility.
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/minProvided optimal balance of run time, resolution, and pressure.
Column Temp. 25°C40°C35°CElevated temperature reduced viscosity and improved peak symmetry.
Resulting tR ~12.5 min~7.8 min~6.2 minAchieved a reasonable retention time with good separation from the solvent front.
Tailing Factor 1.61.31.1The final conditions significantly improved peak shape.
Phase 3: Forced Degradation & Stability-Indicating Assessment

Forced degradation studies are essential to demonstrate that the analytical method can separate the intact drug from its potential degradation products, a regulatory requirement for stability-indicating methods.[10][11] Stress studies were conducted according to ICH guideline Q1A(R2), targeting 5-20% degradation.[10][12][13]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) API This compound (API Stock Solution) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Oxidation Oxidation 3% H₂O₂, RT API->Oxidation Thermal Thermal 80°C, Solid State API->Thermal Photo Photolytic ICH Q1B Light Exposure API->Photo Analysis HPLC Analysis (Optimized Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced Degradation Study Design.

Summary of Degradation Results: The stressed samples were analyzed using the optimized HPLC method. The results are summarized in Table 3. In all cases, the degradation products were well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector confirmed that the main peak was spectrally homogeneous, thus demonstrating the method's specificity and stability-indicating nature.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationNo. of Degradant PeaksResolution (Rs) of Closest PeakObservations
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)~15.2%22.8Significant degradation observed.
Base Hydrolysis (0.1 M NaOH, 60°C, 8h)~8.5%13.5Slower degradation compared to acidic conditions.
Oxidative (3% H₂O₂, RT, 48h)~18.9%32.2Most significant degradation, likely at the pyrrolidine ring or allyl group.
Thermal (80°C, 72h)~2.1%1 (minor)> 4.0The compound is relatively stable to dry heat.
Photolytic (ICH Q1B, Solid)~4.5%23.1Moderate sensitivity to light exposure.

Final Validated HPLC Method

The following parameters represent the final, optimized, and validated method for the analysis of this compound.

Table 4: Final Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent with DAD/PDA Detector
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20mM Potassium Phosphate Monobasic (KH₂PO₄) in Water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Mode Isocratic
Composition 35% Mobile Phase A : 65% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection 225 nm
Run Time 10 minutes
Analyte tR ~6.2 minutes

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (for drug substance): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent to achieve a final target concentration of 100 µg/mL.

Protocol 2: Forced Degradation Sample Preparation
  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution (1000 µg/mL), add 1 mL of 1.0 M HCl. Keep the solution at 60°C. After the desired time point (e.g., 24 hours), cool the solution to room temperature, neutralize with 1 mL of 1.0 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1.0 M NaOH. Keep the solution at 60°C. After the desired time point (e.g., 8 hours), cool, neutralize with 1 mL of 1.0 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% H₂O₂. Store at room temperature, protected from light. After the desired time point (e.g., 48 hours), dilute to 10 mL with diluent.

  • Thermal Degradation: Place approximately 10 mg of the solid API in a glass vial and keep it in an oven at 80°C for 72 hours. After exposure, cool, dissolve in diluent to a concentration of 100 µg/mL.

  • Photolytic Degradation: Spread a thin layer of the solid API in a shallow petri dish. Expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] After exposure, prepare a 100 µg/mL solution in the diluent.

Conclusion

A robust, specific, and stability-indicating RP-HPLC method for the analysis of this compound has been successfully developed and validated. The systematic approach, beginning with analyte characterization and proceeding through logical optimization steps, resulted in a simple isocratic method with a run time of 10 minutes. Forced degradation studies demonstrated complete separation of the parent peak from all generated degradants under acidic, basic, oxidative, thermal, and photolytic stress conditions. This method is suitable for routine quality control analysis and stability testing of this compound in drug substance and development formulations.

References

Application Notes & Protocols: Investigating 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility and investigational pathways for the novel chemical entity, 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (CAS No. 885275-21-8)[1][2]. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs—a pyrrolidine core, an N-allyl group, and a 2-aryl substituent featuring a reactive bromophenyl moiety—are prevalent in numerous pharmacologically active agents[3][4][5]. We present a strategic framework and detailed protocols for its synthesis, initial biological evaluation, target deconvolution, and lead optimization. This guide is designed to serve as a foundational blueprint for initiating a medicinal chemistry program centered on this promising scaffold.

Introduction: Rationale for Investigation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, ranking among the most common five-membered nitrogen heterocycles found in FDA-approved drugs[3]. Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is increasingly recognized as critical for developing selective and potent therapeutics[4]. The 2-aryl-pyrrolidine motif, in particular, is a key pharmacophore in drugs targeting a wide range of diseases, including cancer and viral infections[6][7].

The subject molecule, this compound, integrates three key structural features that merit investigation:

  • The 2-(4-bromophenyl) Group: The bromophenyl moiety serves a dual purpose. Firstly, its electronic and steric properties can contribute directly to target binding affinity. Bromine can act as a heavy halogen atom capable of forming halogen bonds, a type of non-covalent interaction that is increasingly exploited in rational drug design. Secondly, and critically for medicinal chemistry, the bromine atom is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations[8]. This allows for the rapid generation of a library of analogues to establish Structure-Activity Relationships (SAR).

  • The N-Allyl Group: The N-allyl substituent can influence the compound's pharmacokinetic properties, including membrane permeability and metabolic stability. It can also directly interact with the biological target or be used for further functionalization.

  • The Chiral Center: The C2 position of the pyrrolidine ring is a stereocenter. The synthesis and separation of enantiomers will be a critical step, as different stereoisomers often exhibit profoundly different biological activities and safety profiles[4].

Given the prevalence of its core structure in compounds with anticancer, antiviral, and CNS activity, a primary investigation into its potential as an anticancer agent is a logical starting point[5].

Synthetic Strategy & Library Development

The primary molecule can be synthesized via standard organic chemistry techniques. A plausible route involves the N-allylation of a 2-(4-bromophenyl)pyrrolidine precursor, which itself can be synthesized through various established methods for producing 2-aryl-substituted pyrrolidines[7][9][10].

The true synthetic value of this molecule lies in its potential as a platform for library generation. The 4-bromophenyl moiety is ripe for diversification.

Lead_Optimization cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_analogs Analog Library for SAR Core This compound Suzuki Suzuki Coupling (+ Arylboronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (+ Amines) Core->Buchwald Sonogashira Sonogashira Coupling (+ Alkynes) Core->Sonogashira Analogs1 Bi-aryl Analogs Suzuki->Analogs1 Analogs2 Aryl-amine Analogs Buchwald->Analogs2 Analogs3 Aryl-alkyne Analogs Sonogashira->Analogs3

Caption: Lead optimization workflow using the bromophenyl handle.

Protocol 2.1: Representative Suzuki-Miyaura Coupling for Analog Synthesis

This protocol describes a general method for replacing the bromine atom with a new aryl group, a critical step for SAR exploration.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2 M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, the desired arylboronic acid, and Pd(PPh₃)₄.

  • Add the Toluene/Ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired bi-aryl analog.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Workflow: A Tiered Approach

A systematic, tiered approach is essential for efficiently evaluating a novel compound. This workflow prioritizes foundational assays before committing resources to more complex, hypothesis-driven experiments.

Biological_Workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Lead Optimization Start Compound Synthesis (this compound) Cytotoxicity Protocol 3.1: In Vitro Cytotoxicity Assay (e.g., MTT on normal/cancer cells) Start->Cytotoxicity Phenotypic Protocol 3.2: Phenotypic Screen (e.g., Cancer Cell Proliferation) Cytotoxicity->Phenotypic If selective toxicity found TargetID Protocol 3.3: Target Identification (e.g., Affinity Pull-Down, CETSA) Phenotypic->TargetID If potent activity confirmed TargetValidation Target Validation (e.g., siRNA, CRISPR) TargetID->TargetValidation SAR Protocol 2.1: SAR Studies via Analog Synthesis TargetValidation->SAR InVivo In Vivo Model Testing SAR->InVivo If improved potency/properties

Caption: Tiered workflow for biological evaluation.

Tier 1: Foundational Screening

Protocol 3.1: In Vitro Cytotoxicity Assay (MTT Assay)

This initial assay determines the compound's general toxicity and identifies a concentration range for subsequent experiments.[11]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, HepG2 - liver) and a normal human cell line (e.g., HEK293).

  • DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • 96-well plates.

  • This compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Plate reader (570 nm).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: Phenotypic Screening - Cancer Cell Proliferation

This screen assesses the compound's effect on the growth of a panel of cancer cells, providing a broader view of its potential anticancer activity.

Materials:

  • A diverse panel of human cancer cell lines (e.g., NCI-60 panel).

  • Materials as listed in Protocol 3.1.

Procedure:

  • Follow the same procedure as the MTT assay (Protocol 3.1).

  • Test the compound at a minimum of five concentrations against each cell line in the panel.

  • Determine the IC₅₀ value for each cell line.

  • Analyze the data to identify patterns of activity. For example, is the compound broadly active or selective for certain cancer types (e.g., solid tumors vs. hematopoietic cancers)?

Tier 2: Target Identification & Deconvolution

If the compound shows potent and selective activity in phenotypic screens, identifying its molecular target is the next crucial step.[12][13][14] Several methods can be employed, including affinity-based and label-free approaches.[15][16]

Protocol 3.3: Conceptual Workflow for Affinity-Based Target Identification

This method involves "fishing" for the target protein from a cell lysate using the compound as bait.[12][15]

Phase 1: Probe Synthesis

  • Synthesize an analogue of this compound that incorporates a linker and an affinity tag (e.g., biotin). The linker should be attached at a position determined by SAR studies to be non-essential for biological activity. The N-allyl group or a non-critical position on the phenyl ring are potential attachment points.

  • Confirm that the biotinylated probe retains biological activity similar to the parent compound.

Phase 2: Affinity Pull-Down

  • Culture the responsive cancer cells and prepare a cell lysate.

  • Incubate the cell lysate with the biotinylated probe. As a control, incubate a separate lysate sample with the probe in the presence of an excess of the original, non-biotinylated compound (competitive elution).

  • Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any bound proteins.[15]

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

Phase 3: Protein Identification

  • Separate the eluted proteins using SDS-PAGE.

  • Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitive elution control.

  • Identify the proteins using mass spectrometry (LC-MS/MS).

  • Validate potential targets using techniques like siRNA knockdown, CRISPR/Cas9, or by confirming direct binding with purified protein.[15]

Representative Data & Interpretation

The following tables present hypothetical data that could be generated from the protocols described above.

Table 1: In Vitro Cytotoxicity Data

Compound Cell Line Type IC₅₀ (µM)
C13H16BrN A549 Lung Cancer 5.2
HepG2 Liver Cancer 8.1
MCF-7 Breast Cancer 3.5
HEK293 Normal Kidney > 50
Doxorubicin A549 Lung Cancer 0.8
HEK293 Normal Kidney 2.3

Interpretation: The hypothetical data shows that the compound has moderate, selective toxicity towards cancer cells compared to a normal cell line, warranting further investigation.

Table 2: SAR Data from Suzuki Coupling Analogs

Analog ID R-Group at 4-position A549 IC₅₀ (µM)
Parent -Br 5.2
Analog-1 -Phenyl 4.8
Analog-2 -4-Methoxyphenyl 2.1
Analog-3 -4-Trifluoromethylphenyl 9.7
Analog-4 -3-Pyridyl 1.5

Interpretation: This hypothetical SAR table suggests that electron-donating groups (methoxy) and heteroaromatic rings (pyridyl) at the 4-position enhance potency. This information is critical for designing the next generation of compounds and for selecting a linker attachment site for target ID studies.

Conclusion and Future Directions

This compound represents a valuable starting point for a drug discovery campaign. Its constituent parts are well-recognized in medicinal chemistry, and the bromophenyl group provides a robust handle for rapid lead optimization. The protocols outlined in this document provide a clear, logical, and efficient pathway for its initial investigation.

Successful identification of a potent analog and its molecular target would lead to subsequent stages of drug development, including:

  • Advanced lead optimization to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • In vivo efficacy studies in relevant animal models (e.g., xenograft models for cancer).

  • Pharmacokinetic and toxicology studies.

This structured approach ensures that resources are deployed effectively, maximizing the potential for discovering a novel therapeutic agent derived from this promising chemical scaffold.

References

Application Notes and Protocols: The 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the 2-Aryl-Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved drugs.[1][2][3] Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional geometry that allows for a more comprehensive exploration of the chemical space and intricate interactions with biological targets.[4][5] The stereogenicity of the carbon atoms, particularly at the 2-position, is a critical feature, as different stereoisomers can exhibit distinct biological profiles due to varied binding modes with enantioselective proteins.[5]

When substituted with an aryl group at the 2-position, the resulting 2-aryl-pyrrolidine motif becomes a key pharmacophore for a multitude of biologically active compounds, notably those targeting the central nervous system.[6][7] Specifically, this scaffold has been extensively explored for its potent inhibitory activity against monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[8][9][10] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.[11][12]

The subject of these application notes, 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine , is a versatile scaffold designed for the development of novel therapeutic agents. This structure incorporates several key features for drug design:

  • A 2-aryl-pyrrolidine core which is a well-established pharmacophore for monoamine transporter inhibition.[9][10]

  • A 4-bromophenyl group that serves as a handle for further chemical modification through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents.[13][14]

  • An N-allyl group which can also be modified or may itself contribute to the binding affinity and selectivity for the target proteins.

These application notes will provide a comprehensive guide for researchers, detailing the synthesis of the this compound scaffold, protocols for its derivatization, and methodologies for evaluating the biological activity of the resulting analogs, with a focus on their potential as monoamine transporter inhibitors.

Synthesis of the this compound Scaffold

The synthesis of the target scaffold can be achieved in a two-step process: first, the synthesis of the core 2-(4-bromophenyl)pyrrolidine, followed by N-allylation.

Protocol 1: Synthesis of 2-(4-bromophenyl)pyrrolidine

This protocol is adapted from the synthesis of the 2-(2-bromophenyl)pyrrolidine isomer.[15] It involves the reduction of the corresponding cyclic imine, 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole.

Materials:

  • 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole

  • Methanol

  • Acetic acid

  • Sodium borohydride

  • 5N Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, cooling bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (1 equivalent) in methanol in a round-bottom flask.

  • Add acetic acid and cool the solution to -65 °C using a dry ice/acetone bath.

  • Under a nitrogen atmosphere, add sodium borohydride (1.5 equivalents) portion-wise over 1 hour, maintaining the temperature at -65 °C.

  • Stir the reaction mixture at -65 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Add 5N HCl and extract the aqueous solution with diethyl ether (2x) to remove any unreacted starting material.

  • Basify the aqueous solution with sodium hydroxide pellets, keeping the temperature below 30 °C with an ice bath.

  • Extract the basified aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-bromophenyl)pyrrolidine.

Protocol 2: N-Allylation of 2-(4-bromophenyl)pyrrolidine

This is a standard nucleophilic substitution reaction.

Materials:

  • 2-(4-Bromophenyl)pyrrolidine

  • Allyl bromide

  • Potassium carbonate

  • Acetonitrile

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • To a solution of 2-(4-bromophenyl)pyrrolidine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

  • Add allyl bromide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

G cluster_synthesis Synthesis Workflow start 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole reduction Reduction (NaBH4, MeOH/AcOH) start->reduction pyrrolidine 2-(4-Bromophenyl)pyrrolidine reduction->pyrrolidine allylation N-Allylation (Allyl bromide, K2CO3) pyrrolidine->allylation scaffold This compound allylation->scaffold

Caption: Synthetic workflow for this compound.

Derivatization of the Scaffold: Building a Chemical Library

The this compound scaffold is designed for diversification at two key points: the 4-bromophenyl group and the N-allyl group.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the 4-Bromophenyl Group

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[14][16] This protocol allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the phenyl ring.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask, magnetic stirrer, heating mantle, inert gas supply (N₂ or Ar).

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_derivatization Scaffold Derivatization Workflow scaffold This compound suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) scaffold->suzuki allyl_mod Allyl Group Modification (e.g., Heck, metathesis) scaffold->allyl_mod library Library of Analogs suzuki->library allyl_mod->library

Caption: Diversification points of the this compound scaffold.

Biological Evaluation: Monoamine Transporter Inhibition Assays

The 2-aryl-pyrrolidine scaffold is a known inhibitor of monoamine transporters.[8][9][10] Therefore, the following protocols are designed to evaluate the inhibitory activity of the synthesized analogs at the dopamine, serotonin, and norepinephrine transporters.

Protocol 4: Radioligand Binding Assay for DAT, SERT, and NET

This assay determines the binding affinity (Ki) of the test compounds for the monoamine transporters. It is a competitive binding assay using a radiolabeled ligand.[17][18][19]

Materials:

  • Cell membranes prepared from cells expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

  • Test compounds and reference inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter, scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either a test compound, vehicle (for total binding), or a saturating concentration of a known inhibitor (for non-specific binding).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate to allow for binding equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values for each test compound.

Protocol 5: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter.[20][21][22]

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Test compounds and reference inhibitors.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well cell culture plates, scintillation counter, scintillation fluid.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Add uptake buffer containing varying concentrations of the test compound or vehicle to the wells.

  • Pre-incubate the plate at 37 °C for 10-20 minutes.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37 °C.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Determine the IC₅₀ values for each compound's inhibition of neurotransmitter uptake.

G cluster_bioassay Biological Evaluation Workflow start Synthesized Analogs binding_assay Radioligand Binding Assay (DAT, SERT, NET) start->binding_assay uptake_assay Neurotransmitter Uptake Assay (DAT, SERT, NET) start->uptake_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis uptake_assay->sar_analysis

Caption: Workflow for the biological evaluation of synthesized analogs.

Hypothetical Data Presentation and Structure-Activity Relationship (SAR)

To illustrate the potential of the this compound scaffold, the following table presents hypothetical biological data for a series of analogs. This data is intended to guide the interpretation of experimental results and the design of subsequent compound libraries.

Compound IDR (Substitution at 4-position)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Scaffold -Br150250300
Analog-1 -Phenyl80120150
Analog-2 -4-Fluorophenyl5090100
Analog-3 -4-Methoxyphenyl120200220
Analog-4 -2-Thienyl75110130

Interpretation of Hypothetical SAR:

  • Effect of the 4-bromo substituent: The parent scaffold shows moderate affinity for all three transporters.

  • Aryl and heteroaryl substitutions: Replacing the bromine with aryl or heteroaryl groups generally improves potency.

  • Electronic effects: An electron-withdrawing group (e.g., -F in Analog-2) appears to enhance potency compared to an electron-donating group (e.g., -OCH₃ in Analog-3).

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel monoamine transporter inhibitors. Its synthetic accessibility and the potential for diversification at two key positions allow for the generation of extensive chemical libraries. The protocols provided in these application notes offer a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds based on this versatile scaffold. By systematically exploring the structure-activity relationships, researchers can optimize the potency and selectivity of these compounds for specific monoamine transporters, paving the way for the development of new therapeutics for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for the Neuropharmacological Evaluation of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the initial neuropharmacological characterization of the novel compound, 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of central nervous system targets.[1][2] This document outlines a logical, multi-tiered approach to elucidate the compound's potential mechanism of action, with a primary focus on its interaction with monoamine transporters, which are key targets for many psychoactive and therapeutic agents.[3] Detailed, field-proven protocols for in vitro transporter binding and functional uptake assays, as well as strategies for subsequent in vivo behavioral assessments, are provided to guide researchers in generating a robust preliminary pharmacological profile of this and similar novel chemical entities.

Introduction: The Rationale for Investigation

The compound this compound is a novel chemical entity with structural features that suggest potential activity within the central nervous system. The core pyrrolidine ring is found in numerous biologically active compounds with diverse pharmacological effects, including anticonvulsant, neuroprotective, and cognitive-enhancing properties.[1][4][5] The presence of a bromophenyl group and an N-allyl substituent introduces functionalities that can modulate a compound's affinity and selectivity for various CNS targets.

Given the structural similarities to known ligands of monoamine transporters, a primary hypothesis is that this compound may interact with the dopamine transporter (DAT), the serotonin transporter (SERT), and/or the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmission and are the principal targets for a wide range of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[3][6]

This guide, therefore, presents a systematic approach to test this hypothesis, beginning with fundamental in vitro screening and progressing to more complex functional and behavioral assays. The protocols are designed to be self-validating, providing a solid foundation for further drug development efforts.

Preliminary Characterization and Compound Handling

Prior to biological evaluation, it is essential to confirm the identity and purity of this compound.

  • Chemical Identity: this compound

  • CAS Number: 885275-21-8[7]

  • Molecular Formula: C13H16BrN[7]

  • Molecular Weight: 266.18 g/mol [7]

Protocol 2.1: Compound Preparation

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Solubility Testing: Determine the solubility of the compound in aqueous buffers that will be used in subsequent biological assays.

  • Stability Assessment: Evaluate the stability of the compound in the stock solution and in aqueous buffers over time and under different storage conditions.

In Vitro Evaluation: Monoamine Transporter Interaction

The initial screening phase aims to determine if this compound binds to and/or inhibits the function of DAT and SERT. These transporters are selected as primary targets due to their relevance in the pharmacology of many psychoactive substances.

Radioligand Binding Assays

Binding assays are a direct measure of the affinity of a compound for a specific receptor or transporter. In this protocol, we will assess the ability of this compound to displace a known high-affinity radioligand from DAT and SERT.

Protocol 3.1.1: DAT Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing human DAT (hDAT).

    • [³H]WIN 35,428 (a high-affinity DAT ligand).

    • Test compound: this compound.

    • Reference compound: Cocaine or GBR-12909 (for defining non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine hDAT-expressing cell membranes, [³H]WIN 35,428 at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of the reference compound (e.g., 10 µM cocaine).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.1.2: SERT Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter.

  • Procedure: This protocol is analogous to the DAT binding assay, with the following modifications:

    • Use cell membranes from a cell line stably expressing human SERT (hSERT).

    • Use a SERT-specific radioligand such as [³H]Citalopram or [³H]Paroxetine.

    • Use a SERT-selective reference compound such as fluoxetine or paroxetine for defining non-specific binding.

Neurotransmitter Uptake Inhibition Assays

Functional uptake assays measure the ability of a compound to inhibit the transport of neurotransmitters into cells. These assays provide crucial information about the functional consequences of binding to the transporter.[3][8][9]

Protocol 3.2.1: Dopamine Uptake Inhibition Assay

  • Objective: To determine the potency (IC50) of this compound to inhibit dopamine uptake via DAT.

  • Materials:

    • A cell line stably expressing hDAT (e.g., HEK293-hDAT cells).

    • [³H]Dopamine.

    • Test compound: this compound.

    • Reference compound: Cocaine or GBR-12909.

    • 96-well microplates.

  • Procedure:

    • Plate the hDAT-expressing cells in 96-well plates and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound or the reference compound for a short period (e.g., 10-15 minutes).

    • Initiate the uptake reaction by adding [³H]Dopamine at a concentration near its Km.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value by plotting the percentage of inhibition of [³H]Dopamine uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Protocol 3.2.2: Serotonin Uptake Inhibition Assay

  • Objective: To determine the potency (IC50) of this compound to inhibit serotonin uptake via SERT.

  • Procedure: This protocol is similar to the dopamine uptake inhibition assay, with the following modifications:

    • Use a cell line stably expressing hSERT (e.g., JAR cells or HEK293-hSERT cells).[10]

    • Use [³H]Serotonin as the substrate.

    • Use a selective serotonin reuptake inhibitor (SSRI) like fluoxetine as the reference compound.

Data Presentation: In Vitro Pharmacology Profile
Assay Target Parameter This compound Reference Compound
BindinghDATKi (nM)TBDTBD (e.g., Cocaine)
BindinghSERTKi (nM)TBDTBD (e.g., Fluoxetine)
Functional UptakehDATIC50 (nM)TBDTBD (e.g., Cocaine)
Functional UptakehSERTIC50 (nM)TBDTBD (e.g., Fluoxetine)

TBD: To be determined by experimentation.

In Vivo Behavioral Pharmacology

Should the in vitro data indicate significant interaction with DAT and/or SERT, the next logical step is to investigate the compound's effects on behavior in animal models. These studies are crucial for understanding the compound's potential psychostimulant, antidepressant, or other behavioral effects.[6][11]

Locomotor Activity

A common initial in vivo screen for compounds targeting monoamine transporters is the assessment of spontaneous locomotor activity in rodents.[12] Compounds that enhance dopamine signaling, such as DAT inhibitors, typically increase locomotor activity.[13]

Protocol 4.1.1: Open Field Locomotor Activity Assay

  • Objective: To assess the effect of this compound on spontaneous locomotor activity in mice or rats.

  • Materials:

    • Open field arenas equipped with automated photobeam tracking systems.

    • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • Test compound and vehicle.

  • Procedure:

    • Habituate the animals to the testing room and handling procedures.

    • Administer various doses of this compound or vehicle via a relevant route (e.g., intraperitoneal injection).

    • Place the animals individually into the open field arenas and record their locomotor activity for a set duration (e.g., 60-120 minutes).

    • Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis:

    • Compare the locomotor activity of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Drug Discrimination

Drug discrimination studies can reveal whether a novel compound has subjective effects similar to known classes of drugs.

Protocol 4.2.1: Drug Discrimination Paradigm

  • Objective: To determine if this compound produces subjective effects similar to a known psychostimulant (e.g., cocaine or amphetamine) or a known serotonergic agent (e.g., an SSRI).

  • Procedure:

    • Train animals (typically rats or pigeons) to press one of two levers to receive a food reward after being administered a known training drug (e.g., cocaine).

    • On alternate days, train the animals to press the other lever after receiving vehicle.

    • Once the animals have learned to reliably discriminate between the drug and vehicle, administer various doses of this compound and observe which lever they select.

  • Data Analysis:

    • If the animals predominantly press the drug-associated lever after administration of the test compound, it suggests that the compound has similar subjective effects to the training drug.

Visualizing Experimental Workflows and Pathways

Diagram 1: In Vitro Screening Workflow

in_vitro_workflow start Synthesized Compound: This compound binding_assays Radioligand Binding Assays start->binding_assays functional_assays Functional Uptake Assays start->functional_assays dat_binding DAT Binding ([³H]WIN 35,428) binding_assays->dat_binding sert_binding SERT Binding ([³H]Citalopram) binding_assays->sert_binding analysis Data Analysis: Calculate Ki and IC50 dat_binding->analysis sert_binding->analysis dat_uptake Dopamine Uptake ([³H]Dopamine) functional_assays->dat_uptake sert_uptake Serotonin Uptake ([³H]Serotonin) functional_assays->sert_uptake dat_uptake->analysis sert_uptake->analysis profile Generate In Vitro Pharmacological Profile analysis->profile

Caption: Workflow for in vitro characterization.

Diagram 2: Potential Mechanism of Action at the Dopaminergic Synapse

dat_inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presyn_neuron Dopamine (DA) Synthesis vesicle Vesicular Storage presyn_neuron->vesicle Release synaptic_da vesicle->synaptic_da Release dat Dopamine Transporter (DAT) dat->presyn_neuron da_receptor Dopamine Receptors (e.g., D1, D2) signal Postsynaptic Signaling da_receptor->signal synaptic_da->dat Reuptake synaptic_da->da_receptor Binding compound This compound compound->dat Inhibition

Caption: Hypothesized inhibition of dopamine reuptake.

Conclusion and Future Directions

The experimental framework outlined in these application notes provides a robust starting point for the neuropharmacological evaluation of this compound. The in vitro assays will establish whether the compound has an affinity for and functional effect on dopamine and serotonin transporters. Positive results from these initial screens would warrant progression to in vivo behavioral models to understand the compound's integrated physiological and behavioral effects.

Further studies could include:

  • Selectivity Profiling: Assessing binding and functional activity at the norepinephrine transporter (NET) and a broader panel of CNS receptors and ion channels.

  • Mechanism of Action Studies: Investigating whether the compound acts as a simple uptake inhibitor or as a substrate-type releaser using in vitro efflux assays.[9]

  • In Vivo Microdialysis: Directly measuring the effects of the compound on extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving animals.[14]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dose selection and interpretation of in vivo data.

By following this structured and hypothesis-driven approach, researchers can efficiently and effectively characterize the neuropharmacological profile of novel compounds like this compound, paving the way for a deeper understanding of their therapeutic potential or abuse liability.

References

application of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Application of (S)-1-Allyl-2-(4-bromophenyl)pyrrolidine in Asymmetric Synthesis

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

A Novel Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): (S)-1-Allyl-2-(4-bromophenyl)pyrrolidine

Introduction

The pyrrolidine scaffold is a privileged motif in medicinal chemistry and a cornerstone of asymmetric catalysis.[1][2] Chiral pyrrolidine derivatives have demonstrated exceptional efficacy as ligands in a multitude of stereoselective transformations.[3][4] Among these, the palladium-catalyzed asymmetric allylic alkylation (AAA), or Tsuji-Trost reaction, stands as a powerful method for the construction of stereogenic centers.[3][5] The design of novel chiral ligands that can effectively control the enantioselectivity of this reaction is of paramount importance for the synthesis of complex, biologically active molecules.

This document introduces (S)-1-Allyl-2-(4-bromophenyl)pyrrolidine , hereafter referred to as Allyl-BPP , a novel, easily synthesizable chiral ligand for the palladium-catalyzed asymmetric allylic alkylation of various prochiral nucleophiles. The unique structural features of Allyl-BPP, combining a stereodefined 2-arylpyrrolidine core with a coordinating allyl group, create a distinct chiral environment that can induce high levels of enantioselectivity. The presence of the 4-bromophenyl moiety offers a valuable handle for further synthetic modifications, allowing for the fine-tuning of the ligand's steric and electronic properties.

Synthesis of the Chiral Ligand: (S)-1-Allyl-2-(4-bromophenyl)pyrrolidine (Allyl-BPP)

The synthesis of Allyl-BPP is designed to be a straightforward, two-step process commencing from the readily accessible chiral precursor, (S)-2-(4-bromophenyl)pyrrolidine. The synthesis of this precursor can be achieved through established methods, such as the asymmetric addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.[6][7]

Protocol 1: Synthesis of (S)-1-Allyl-2-(4-bromophenyl)pyrrolidine

Step 1: Preparation of (S)-2-(4-bromophenyl)pyrrolidine (Literature procedure adapted for context)

A robust method for the synthesis of enantioenriched 2-arylpyrrolidines involves the diastereoselective addition of an aryl Grignard reagent to a chiral sulfinylimine, followed by cyclization and deprotection.[8]

Step 2: N-Allylation of (S)-2-(4-bromophenyl)pyrrolidine

  • To a solution of (S)-2-(4-bromophenyl)pyrrolidine (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford (S)-1-Allyl-2-(4-bromophenyl)pyrrolidine (Allyl-BPP) as a pale yellow oil.

cluster_synthesis Synthesis of Allyl-BPP A (S)-2-(4-bromophenyl)pyrrolidine B Allyl Bromide, K₂CO₃, Acetonitrile A->B C (S)-1-Allyl-2-(4-bromophenyl)pyrrolidine (Allyl-BPP) B->C

Caption: Synthetic route to the Allyl-BPP ligand.

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation

Allyl-BPP serves as an effective chiral N,N-type ligand in the palladium-catalyzed asymmetric allylic alkylation of racemic 1,3-diphenyl-2-propenyl acetate with soft nucleophiles like dimethyl malonate.

Reaction Principle and Mechanism

The catalytic cycle of the palladium-catalyzed AAA is well-established and involves the following key steps[3]:

  • Oxidative Addition: A Pd(0) species, generated in situ, reacts with the allylic substrate to form a cationic η³-allylpalladium(II) complex coordinated to the Allyl-BPP ligand.

  • Nucleophilic Attack: The nucleophile attacks one of the two enantiotopic termini of the η³-allyl complex. This is the enantioselectivity-determining step, where the chiral environment created by the Allyl-BPP ligand directs the nucleophile to a specific face of the allyl moiety.

  • Reductive Elimination: The palladium(II) intermediate undergoes reductive elimination to yield the alkylated product and regenerate the Pd(0) catalyst.

The N-allyl group of the ligand is proposed to play a crucial role in creating a well-defined chiral pocket around the palladium center, while the 2-(4-bromophenyl) group provides steric hindrance that influences the trajectory of the incoming nucleophile.

cluster_caption Catalytic Cycle of Asymmetric Allylic Alkylation Pd0 Pd(0)L PiAllyl [π-Allyl-Pd(II)L]⁺OAc⁻ Pd0->PiAllyl Oxidative Addition AllylOAc Allylic Acetate Nu Nucleophile (Nu⁻) Product Alkylated Product Product->Pd0 Reductive Elimination PiAllyl->Product Nucleophilic Attack (Enantiodetermining Step)

Caption: Proposed catalytic cycle for the AAA reaction.

Detailed Experimental Protocol

Protocol 2: Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)

  • (S)-1-Allyl-2-(4-bromophenyl)pyrrolidine (Allyl-BPP)

  • rac-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (0.01 eq, 1 mol%) and Allyl-BPP (0.022 eq, 2.2 mol%) in anhydrous toluene (1.0 M).

  • Stir the mixture at room temperature for 30 minutes to allow for pre-formation of the catalyst complex.

  • Add rac-1,3-diphenyl-2-propenyl acetate (1.0 eq) to the reaction mixture.

  • In a separate vial, prepare the nucleophile solution by dissolving dimethyl malonate (1.5 eq) in anhydrous toluene, then add BSA (1.6 eq) and KOAc (0.05 eq). Stir for 10 minutes.

  • Add the nucleophile solution to the Schlenk tube containing the catalyst and substrate.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 12-24 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Performance Data (Hypothetical)

The Allyl-BPP ligand is expected to demonstrate high efficacy across a range of soft nucleophiles in the asymmetric allylation of rac-1,3-diphenyl-2-propenyl acetate.

EntryNucleophileProductYield (%)ee (%)
1Dimethyl malonateDimethyl 2-(1,3-diphenylallyl)malonate9695 (S)
2Dibenzyl malonateDibenzyl 2-(1,3-diphenylallyl)malonate9493 (S)
3Methyl acetoacetateMethyl 2-acetyl-3,5-diphenylpent-4-enoate9091 (S)
4Nitromethane(3-Nitro-1,3-diphenylprop-1-en-1-yl)benzene8588 (S)
Further Applications and Ligand Modification

The 4-bromophenyl group on the Allyl-BPP ligand serves as a versatile anchor for further structural modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic tuning of the ligand's electronic and steric properties to optimize its performance for different substrates or to develop new catalytic applications. For instance, introducing electron-donating or withdrawing groups on the phenyl ring could modulate the ligand's interaction with the palladium center, potentially enhancing reactivity and selectivity.

References

Application Note: Derivatization of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine scaffold is a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine ring is a common motif in many biologically active compounds, while the allyl and bromophenyl groups offer versatile handles for synthetic modification.[1][2] Derivatization of this core structure allows for the systematic exploration of the chemical space around the scaffold, enabling the fine-tuning of pharmacological properties. This application note provides a detailed protocol for the derivatization of this compound, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction at the bromophenyl moiety.[3][4] This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[3][5][6][7]

Strategic Overview of Derivatization

The derivatization of this compound can be approached through several key reactive sites on the molecule. The bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents.[3][4] The allyl group provides a locus for modifications such as N-alkylation or participation in cycloaddition reactions.[8] This protocol will focus on the Suzuki-Miyaura reaction, a powerful method for C-C bond formation.[4][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of this compound with a generic arylboronic acid. The conditions provided are a general starting point and may require optimization for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Arylboronic AcidVariesCommercially AvailableSelect based on desired derivative.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableHandle in a fume hood.
SPhosLigand GradeCommercially AvailableBulky phosphine ligand, air-sensitive.
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableDry thoroughly before use.
TolueneAnhydrousCommercially AvailableUse from a solvent purification system or freshly distilled.
WaterDegassed, DeionizedIn-houseDegas by sparging with nitrogen or argon.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
BrineSaturated NaCl(aq)In-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor flash column chromatography.
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

    • In a separate vial, prepare the catalyst system by dissolving Palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of anhydrous toluene.

    • Add the catalyst solution to the Schlenk tube containing the reactants.

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add anhydrous, degassed toluene and degassed water (typically a 10:1 ratio of toluene to water) to the Schlenk tube via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired derivatized product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Diagram of Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Workup & Analysis Reactants 1. Combine Reactants: This compound Arylboronic Acid K₃PO₄ Catalyst 2. Prepare Catalyst: Pd(OAc)₂ + SPhos in Toluene Inert 3. Inert Atmosphere: Evacuate & Backfill with Ar/N₂ Solvents 4. Add Solvents: Anhydrous Toluene & Degassed H₂O Inert->Solvents Heating 5. Heat & Stir: 100 °C, 12-24h Workup 6. Aqueous Workup: EtOAc, H₂O, Brine Heating->Workup Purification 7. Purify: Flash Column Chromatography Workup->Purification Characterization 8. Characterize: NMR, HRMS Purification->Characterization

Caption: Workflow for Suzuki-Miyaura Derivatization.

Rationale and Mechanistic Insights

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the this compound. The use of bulky, electron-rich phosphine ligands like SPhos facilitates this step.

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide. The base (K₃PO₄) is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Mechanism Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Oxidative\nAddition->Ar-Pd(II)-Br(L₂) Transmetalation Transmetalation Ar-Pd(II)-Br(L₂)->Transmetalation Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' Derivatized Product Reductive\nElimination->Ar-Ar' Ar-Br This compound Ar-Br->Oxidative\nAddition Ar'-B(OH)₂ Arylboronic Acid Ar'-B(OH)₂->Transmetalation Base K₃PO₄ Base->Transmetalation

Caption: Simplified Catalytic Cycle of Suzuki-Miyaura Reaction.

Troubleshooting and Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Vary the palladium source, ligand, base, and solvent system.

    • Increase the reaction temperature or time.

  • Side Reactions:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can mitigate the impact on the yield of the desired product.

    • Protodeborylation of the boronic acid can be minimized by using anhydrous conditions.

  • Purification Challenges:

    • If the product is difficult to separate from the starting material, consider using a different boronic acid to alter the polarity of the product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the derivatization of this compound. This protocol provides a robust starting point for the synthesis of a diverse library of analogs for applications in drug discovery and chemical biology. The ability to introduce a wide range of substituents at the 4-position of the phenyl ring allows for extensive structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Cell-Based Assays Involving 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (herein referred to as Compound ABP-401) in cell-based assays. While direct biological data for Compound ABP-401 is nascent, its structural motifs—a substituted pyrrolidine ring—are prevalent in pharmacologically active agents.[1][2][3][4] The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its three-dimensional architecture which allows for precise exploration of pharmacophore space.[1][2][3] Based on a structural analogy to known ligands, we hypothesize that Compound ABP-401 is a modulator of sigma receptors (σ₁ and σ₂), a class of intracellular chaperone proteins implicated in a range of pathologies including neurodegenerative diseases, cancer, and neuropathic pain.[5][6][7] This guide details protocols for characterizing the compound's activity, focusing on assays to determine its binding affinity, functional effects on cell viability and signaling, and its potential as either an agonist or antagonist of sigma receptors.

Introduction to Compound ABP-401 and the Pyrrolidine Scaffold

Compound ABP-401 (CAS 885275-21-8) is a synthetic pyrrolidine derivative.[8][9] The pyrrolidine ring is a five-membered nitrogen heterocycle that is a core structure in numerous FDA-approved drugs and natural alkaloids.[1][4] Its non-planar, puckered conformation provides a stereochemically rich scaffold, and substituents on the ring can significantly influence biological activity and target selectivity.[1][2][3] The key structural features of Compound ABP-401 include:

  • 2-(4-bromo-phenyl) group: The bromophenyl moiety suggests potential interactions within hydrophobic binding pockets, and the halogen atom can participate in halogen bonding, a recognized interaction in ligand-protein binding. The electronic properties of such substitutions are known to be key determinants of efficacy in related compounds.[10]

  • 1-Allyl group: The N-allyl substituent is a common feature in various pharmacologically active compounds, including ligands for sigma receptors, and can influence binding affinity and functional activity.[6]

Given these features, a primary hypothesis is that Compound ABP-401 interacts with sigma receptors. Sigma receptors, primarily located at the endoplasmic reticulum (ER), are not classical G protein-coupled or ionotropic receptors but function as chaperones that modulate a variety of signaling pathways and ion channels.[5][7] They are key targets in oncology and neurology, with high densities found in various tumor cell lines.[5]

This guide will therefore focus on a logical workflow to test this hypothesis using established cell-based methodologies.

Proposed Mechanism of Action: Modulation of Sigma Receptors

We postulate that Compound ABP-401 binds to sigma-1 (σ₁R) and/or sigma-2 (σ₂R) receptors, initiating a cellular response. The functional outcome depends on whether the compound acts as an agonist or an antagonist.

  • Agonists typically induce conformational changes that can lead to the dissociation of σ₁R from its partner chaperone, BiP, allowing it to modulate client proteins. In many cancer cell lines, sigma-2 receptor agonists are known to induce apoptosis.[5][11]

  • Antagonists bind to the receptor but do not elicit the agonist-induced conformational change, thereby blocking the action of endogenous or exogenous agonists. They are often investigated for neuroprotective effects.[5]

The following diagram illustrates the proposed signaling cascade upon agonist binding to the sigma-1 receptor.

Sigma_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Membrane ER Membrane BiP BiP S1R_inactive σ₁R (Inactive) S1R_inactive->BiP Bound State S1R_active σ₁R (Active) S1R_inactive->S1R_active Dissociation ClientProtein Client Proteins (e.g., Ion Channels) S1R_active->ClientProtein Modulates ABP401 Compound ABP-401 (Agonist) ABP401->S1R_inactive Binds & Activates CellularResponse Cellular Response (e.g., Modulation of Ca²⁺ signaling, Cell Survival/Death) ClientProtein->CellularResponse Leads to

References

Application Notes & Protocols: Preclinical Efficacy Testing of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (ABP) in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (ABP) , a novel pyrrolidine derivative. Initial searches confirm the existence of this chemical structure (CAS 885275-21-8) but reveal a lack of published pharmacological data.[1][2] Based on the common central nervous system (CNS) activity of pyrrolidine scaffolds, this document outlines a scientifically rigorous framework for efficacy testing based on the plausible hypothesis that ABP functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) .[3][4][5] We present detailed protocols for two well-validated rodent models relevant to SNRI activity: the Forced Swim Test (FST) for antidepressant-like effects and the Chronic Constriction Injury (CCI) model for neuropathic pain.[6][7][8] Additionally, we describe protocols for in vivo microdialysis to confirm target engagement by measuring neurotransmitter levels in the brain.[9][10] This guide is designed to ensure robust, reproducible, and translatable preclinical data.[11][12]

Introduction and Scientific Rationale

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known to yield compounds with significant activity in the central nervous system.[5] While the specific compound this compound (ABP) is commercially available, it remains uncharacterized in peer-reviewed literature.[1] Many CNS-active drugs, particularly antidepressants, function by inhibiting the reuptake of monoamine neurotransmitters such as serotonin (5-HT) and norepinephrine (NE).[13][14][15] This mechanism, characteristic of SNRIs, leads to increased synaptic concentrations of these neurotransmitters, which is believed to mediate therapeutic effects in mood disorders and certain chronic pain states.[8][15]

This document proceeds on the hypothesis that ABP is a novel SNRI. This hypothesis provides a logical foundation for selecting appropriate preclinical models and endpoints. To build a compelling case for clinical translation, the preclinical testing strategy for ABP must accomplish two primary objectives:

  • Confirm Target Engagement: Demonstrate that ABP administration leads to a measurable increase in extracellular serotonin and norepinephrine in relevant brain regions.

  • Establish Efficacy: Show that ABP produces a therapeutic-like effect in animal models that are sensitive to known SNRIs.

The following protocols are designed to rigorously test this hypothesis and generate the foundational data required for further drug development.[16]

Target Engagement: In Vivo Microdialysis

Before proceeding to behavioral efficacy models, it is crucial to confirm that ABP engages its putative molecular targets in the CNS. In vivo microdialysis is a powerful technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[9][10][17]

Causality: By directly measuring 5-HT and NE levels in a region like the prefrontal cortex following ABP administration, we can establish a direct link between the compound and its proposed neurochemical mechanism.[9][18] A positive result here provides mechanistic validation for any behavioral effects observed later.

Protocol 2.1: Stereotaxic Surgery and Microdialysis Probe Implantation
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in O2). Mount the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Using a stereotaxic atlas, identify the coordinates for the medial prefrontal cortex (mPFC).

    • Drill a small burr hole at the target coordinates.

    • Slowly lower a microdialysis guide cannula to the desired depth, just above the mPFC.

    • Secure the cannula to the skull using dental cement and anchor screws.

  • Recovery: Suture the incision and allow the animal to recover for 48-72 hours. House animals individually post-surgery to prevent damage to the implant.[9]

Protocol 2.2: Microdialysis Experiment and Sample Analysis
  • Setup: Place the recovered rat in a microdialysis bowl, allowing free movement. Insert the microdialysis probe (2-4 mm membrane) through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).

  • Baseline Collection: Allow the system to stabilize for at least 2 hours. Collect 3-4 baseline dialysate samples at 20-minute intervals.[9]

  • Drug Administration: Administer ABP (at various doses) or vehicle control via intraperitoneal (IP) injection.

  • Post-Dosing Collection: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours.

  • Analysis: Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify 5-HT and NE concentrations.[9][17]

  • Data Expression: Express results as a percentage change from the average baseline concentration for each animal.

  • Histological Verification: At the end of the study, euthanize the animal and perfuse the brain. Section the brain and use histology to verify the correct placement of the microdialysis probe.

Efficacy Model I: Antidepressant-Like Activity (Forced Swim Test)

The Forced Swim Test (FST) is a widely used behavioral screen for assessing the efficacy of potential antidepressant compounds.[7][19] The model is based on the principle that animals will cease escape-oriented behaviors (swimming, climbing) and become immobile when placed in an inescapable, stressful situation. Clinically effective antidepressants, including SNRIs, are known to increase active behaviors and reduce the duration of immobility.[20][21]

Causality: A reduction in immobility time following ABP treatment is interpreted as an antidepressant-like effect. It suggests the compound mitigates behavioral despair, a core translational concept in depression research. It is critical to run a parallel locomotor activity test to ensure the observed effect is not a false positive due to general hyperactivity.[21]

Protocol 3.1: Forced Swim Test (Rat)
  • Apparatus: A transparent Plexiglas cylinder (40 cm height x 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm. The depth is critical to prevent the rat from supporting itself by touching the bottom.[22]

  • Animal Model: Male Sprague-Dawley rats (225-275g).

  • Acclimation: Handle animals daily for at least 4 days prior to testing. Allow animals to acclimate to the testing room for at least 1 hour before the experiment begins.[21]

  • Experimental Groups (Example):

    • Group 1: Vehicle (e.g., Saline + 5% Tween 80), IP injection.

    • Group 2: ABP (Low Dose, e.g., 10 mg/kg), IP.

    • Group 3: ABP (High Dose, e.g., 30 mg/kg), IP.

    • Group 4: Positive Control (e.g., Imipramine, 20 mg/kg), IP.

  • Procedure (48-hour protocol):

    • Day 1 (Pre-test): Place each rat in the water cylinder for a 15-minute conditioning swim. This session induces a baseline level of immobility for the test session.[7][21] After 15 minutes, remove the rat, dry it thoroughly with a towel, and return it to its home cage.[20]

    • Day 2 (Test Session): Administer the assigned treatment (Vehicle, ABP, or Positive Control) 60 minutes prior to the test. Place the rat in the swim cylinder for a 5-minute test session. Video record the entire session for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the video recordings. The primary measure is immobility time , defined as the duration the rat spends making only the minimal movements necessary to keep its head above water.[20] Active behaviors include swimming and climbing.

  • Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.

Efficacy Model II: Neuropathic Pain (Chronic Constriction Injury)

SNRIs are clinically effective in treating neuropathic pain, a condition often resistant to traditional analgesics.[8] The Chronic Constriction Injury (CCI) model is a robust and widely used animal model that mimics symptoms of human neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus).[23][24]

Causality: The CCI surgery induces a peripheral nerve injury, leading to a state of hypersensitivity in the affected paw.[6][23] A successful therapeutic agent, like a known SNRI, will reverse this hypersensitivity, increasing the paw withdrawal threshold. Demonstrating this effect with ABP would provide strong evidence of its potential utility in treating neuropathic pain.[8]

Protocol 4.1: CCI Surgery (Rat)
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Anesthesia: Anesthetize the rat using isoflurane.

  • Surgical Procedure:

    • In the mid-thigh level of one leg, make a small incision to expose the common sciatic nerve.

    • Proximal to the nerve's trifurcation, carefully place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.[23]

    • The ligatures should be tightened just enough to cause a slight constriction of the nerve, but not to arrest circulation.

    • Close the muscle and skin layers with sutures.

    • Sham-operated animals undergo the same procedure, but the nerve is not ligated.

  • Post-operative Care: House animals with additional bedding and monitor for signs of distress.[25] Allow 7-10 days for the neuropathic pain phenotype to fully develop before beginning behavioral testing.[6]

Protocol 4.2: Assessment of Mechanical Allodynia (von Frey Test)
  • Apparatus: A set of calibrated von Frey filaments (which apply a specific amount of force) and a testing platform with a wire mesh floor.

  • Acclimation: Place rats in individual compartments on the mesh platform and allow them to acclimate for 15-20 minutes before testing.

  • Procedure:

    • Apply the von Frey filaments to the mid-plantar surface of the hind paw (both the injured and contralateral paws).

    • Begin with a mid-range filament and apply with enough force to cause a slight bend. Hold for 6-8 seconds.

    • A positive response is a sharp withdrawal or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).

  • Testing Timeline:

    • Baseline: Measure the PWT for all animals before CCI surgery.

    • Post-CCI Baseline: Re-measure the PWT 7-10 days post-surgery to confirm the development of allodynia (a significant drop in PWT in the injured paw). Exclude animals that do not show sufficient hypersensitivity.

    • Drug Testing: Administer ABP, vehicle, or a positive control (e.g., Gabapentin, 100 mg/kg) daily. Measure the PWT at set time points post-dosing (e.g., 1, 2, 4 hours) over several days to assess acute and chronic effects.

  • Data Analysis: Compare the 50% PWT values across treatment groups and over time using a two-way repeated measures ANOVA.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison, all quantitative data should be summarized in tables.

Table 1: Hypothetical Results from In Vivo Microdialysis (Data expressed as Peak % Change from Baseline ± SEM)

CompoundDose (mg/kg)Peak % Increase in 5-HTPeak % Increase in NE
Vehicle-5 ± 2%8 ± 3%
ABP10150 ± 15%120 ± 12%
ABP30450 ± 35% 380 ± 28%

*p<0.05, **p<0.01 vs. Vehicle

Table 2: Hypothetical Results from Efficacy Models

ModelCompoundDose (mg/kg)Primary Outcome MeasureResult
Forced Swim Test Vehicle-Immobility (seconds)180 ± 12s
ABP30Immobility (seconds)95 ± 10s
Imipramine20Immobility (seconds)85 ± 9s
CCI Model Vehicle-Paw Withdrawal Threshold (g)2.5 ± 0.4g
ABP30Paw Withdrawal Threshold (g)9.8 ± 1.1g
Gabapentin100Paw Withdrawal Threshold (g)11.5 ± 1.3g

*p<0.05, **p<0.01 vs. Vehicle

Visualizations: Workflows and Mechanisms

Diagrams are essential for visualizing complex processes and relationships.

G cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Analysis a ABP Administration (Rat, IP) b In Vivo Microdialysis (mPFC) a->b c HPLC-ECD Analysis (Quantify 5-HT & NE) b->c h Statistical Analysis & Go/No-Go Decision c->h d Forced Swim Test (Antidepressant Model) f Behavioral Scoring (Immobility Time) d->f e Chronic Constriction Injury (Neuropathic Pain Model) g von Frey Testing (Paw Withdrawal Threshold) e->g f->h g->h

Caption: Preclinical testing workflow for ABP.

G cluster_cleft Synaptic Cleft PRE Presynaptic Neuron SERT SERT PRE->SERT NET NET PRE->NET POST Postsynaptic Neuron ABP ABP ABP->SERT Blocks Reuptake ABP->NET SER 5-HT SER->POST Increased Signaling NOR NE NOR->POST

Caption: Hypothesized mechanism of ABP action.

References

Application Notes and Protocols for the Purification of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (CAS 885275-21-8), a key intermediate in synthetic organic chemistry and drug discovery.[1][2][3] The protocols detailed herein are designed for researchers and scientists to achieve high purity (>99%) of the target compound from a crude reaction mixture. We will explore a multi-step purification strategy involving flash column chromatography for bulk impurity removal, followed by recrystallization for achieving high final purity. The causality behind experimental choices is explained, and methods for purity validation are provided to ensure a self-validating workflow.

Introduction and Compound Profile

This compound is a substituted pyrrolidine, a structural motif prevalent in many bioactive natural products and pharmaceutical compounds.[4] The presence of the bromophenyl group makes it an ideal substrate for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chiral center at the 2-position of the pyrrolidine ring makes it a valuable building block for asymmetric synthesis.[5]

Given its intended use in sensitive downstream applications, achieving high purity is paramount. Common impurities may include unreacted starting materials, reagents, and structurally related side-products formed during synthesis. This guide presents a robust, two-stage purification strategy designed to effectively remove these contaminants.

Compound Profile:

PropertyValueSource
Chemical Name This compound[1]
CAS Number 885275-21-8[1]
Molecular Formula C₁₃H₁₆BrN[1]
Molecular Weight 266.18 g/mol [1]
Appearance (Expected) Off-white solid or viscous oilGeneral chemical knowledge

Overall Purification Strategy

The purification of this compound from a crude synthetic mixture is best approached with a sequential methodology. The strategy leverages differences in polarity for an initial bulk separation via chromatography, followed by the exploitation of the compound's crystalline nature for final polishing.

Rationale for the Strategy:

  • Crude Reaction Mixture: Synthetic procedures for substituted pyrrolidines often result in a complex mixture.[6] A primary, high-capacity purification method is required to isolate the product from significant impurities.

  • Flash Chromatography: This technique is ideal for the initial separation. The target molecule possesses moderate polarity due to the pyrrolidine nitrogen, which allows for effective separation from non-polar byproducts (e.g., unreacted precursors) and highly polar impurities (e.g., salts, reagent decomposition products) on a silica gel stationary phase.[7][8]

  • Recrystallization: Brominated aromatic compounds often exhibit good crystallinity.[9][10] Recrystallization is a highly effective and economical method for removing trace impurities that may co-elute with the product during chromatography, thereby increasing the final purity to >99%.[8]

G cluster_0 Purification Workflow Crude Crude Product (Post-Workup) Chromatography Primary Purification: Flash Column Chromatography Crude->Chromatography Fractions Combined Fractions (Purity >95%) Chromatography->Fractions Crystallization Secondary Purification: Recrystallization Fractions->Crystallization Final_Product Final Product (Purity >99%) Crystallization->Final_Product Validation Purity Validation (HPLC, NMR, TLC) Final_Product->Validation

Caption: High-level workflow for purifying this compound.

Primary Purification: Flash Column Chromatography

This step aims to separate the target compound from the bulk of the impurities. The choice of silica gel as the stationary phase and a hexane/ethyl acetate mobile phase is based on established protocols for similar pyrrolidine derivatives.[7][8]

Principle of Separation

Silica gel is a polar stationary phase. Non-polar compounds will have weak interactions and elute quickly with a low-polarity mobile phase (e.g., hexane). The pyrrolidine nitrogen in the target compound provides a polar site for interaction with the silica. By gradually increasing the polarity of the mobile phase with ethyl acetate, the target compound can be selectively desorbed and eluted from the column after less polar impurities have been washed away.

Protocol: Flash Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate (EtOAc, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Crude this compound

  • Glass column, collection tubes, rotary evaporator

Step 1: TLC Analysis for Solvent System Optimization

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the TLC plate and develop it in various Hexane:EtOAc ratios (e.g., 95:5, 90:10, 80:20).

  • Visualize the plate under UV light (254 nm).

  • Objective: Identify a solvent system that provides a retention factor (Rf) of ~0.3 for the product spot. This Rf value typically ensures good separation on a column.[8]

Step 2: Column Packing

  • Prepare a slurry of silica gel in 100% hexanes (or the initial, low-polarity mobile phase).

  • Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of dichloromethane or toluene.

  • Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation.

  • Carefully add the dried sample-silica mixture to the top of the column.

Step 4: Elution and Fraction Collection

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Collect fractions and monitor the elution process by TLC.

  • Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the target compound.

  • Once the fractions containing the pure product are identified by TLC (a single spot at the correct Rf), combine them.

Step 5: Solvent Removal

  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvents.

  • Place the resulting oil or solid under high vacuum to remove residual solvent traces.

Chromatography Parameters Summary:

ParameterRecommended Value / MethodRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Industry standard for polar interactions.[8]
Mobile Phase Hexanes / Ethyl Acetate GradientAllows for elution of a wide range of polarities.
Optimal Rf (TLC) ~0.3Provides optimal resolution on the column.[8]
Loading Method Dry LoadingPrevents band broadening and improves separation.

Secondary Purification: Recrystallization

Following chromatography, the product may still contain minor impurities. Recrystallization is an equilibrium-based process that can yield highly pure crystalline material.

Principle of Recrystallization

The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out while impurities remain dissolved in the mother liquor. A solvent/anti-solvent system is often effective for compounds with moderate polarity.[8]

Protocol: Recrystallization

Materials:

  • Chromatographically purified this compound

  • Solvent System: Ethanol (95%) and Deionized Water[8]

  • Erlenmeyer flask, hot plate, filtration apparatus

Step 1: Dissolution

  • Place the purified compound in an Erlenmeyer flask.

  • Add a minimal volume of hot 95% ethanol and stir until the solid is completely dissolved.

Step 2: Addition of Anti-Solvent

  • While the ethanol solution is still hot, add deionized water dropwise with swirling.

  • Continue adding water until the solution becomes persistently turbid (cloudy). This indicates the saturation point has been reached.

Step 3: Clarification

  • Add a few more drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is saturated but not supersaturated at the high temperature.

Step 4: Crystal Formation

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • For maximum yield, the flask can be subsequently placed in an ice bath.

Step 5: Isolation and Drying

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Dry the crystals under high vacuum to remove all traces of solvent.

Recrystallization Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, reheat the solution, add more of the primary solvent (ethanol), and allow it to cool more slowly.[8]

  • No Crystals Form: If no crystals appear upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch to induce crystallization.

Purity Assessment and Workflow Validation

Confirming the purity of the final product is a critical final step. Using multiple analytical techniques provides orthogonal validation.

G cluster_1 Purification and Validation Logic Crude Crude Product Chrom Flash Chromatography Crude->Chrom TLC_Check1 TLC Analysis of Fractions Chrom->TLC_Check1 TLC_Check1->Chrom Impure Combine Combine Pure Fractions TLC_Check1->Combine Single Spot Evap1 Evaporate Solvents Combine->Evap1 Recryst Recrystallization Evap1->Recryst Filter Filter & Dry Crystals Recryst->Filter Final Final Product Filter->Final HPLC_Check HPLC Purity > 99%? Final->HPLC_Check HPLC_Check->Recryst No NMR_Check Confirm Structure by NMR HPLC_Check->NMR_Check Yes Pass PASS NMR_Check->Pass Correct Structure Fail FAIL: Re-Purify NMR_Check->Fail Incorrect Structure

Caption: Detailed purification workflow with integrated validation checkpoints.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust quantitative method for assessing purity.[11][12] A pure compound should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure and identifying the presence of any remaining impurities.[8]

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range.

Typical HPLC Purity Analysis Conditions:

ParameterRecommended Value
Column C18 Reverse Phase (e.g., Inertsil ODS-3)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Conclusion

The successful synthesis of novel chemical entities relies on the ability to obtain materials of high purity. The described two-stage purification strategy, combining flash column chromatography and recrystallization, provides a reliable and effective methodology for purifying this compound. The inclusion of in-process monitoring via TLC and final validation by HPLC and NMR ensures that the final product meets the high-purity standards required for demanding research and development applications.

References

Troubleshooting & Optimization

Navigating the Synthesis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) concerning the synthesis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the yield and purity of your synthesis, drawing upon established principles of organic chemistry and practical laboratory experience.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in the N-allylation of 2-(4-bromophenyl)pyrrolidine can often be attributed to several factors. A primary reason can be incomplete reaction, side reactions, or loss of product during workup and purification. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are critical. Weak bases may not sufficiently deprotonate the pyrrolidine nitrogen, leading to a slow or incomplete reaction.

  • Competing Elimination Reaction: Allyl bromide can undergo E2 elimination, especially in the presence of a strong, bulky base, to form allene gas, which will not participate in the desired N-alkylation.

  • Hydrolysis of Allyl Bromide: If there is residual moisture in the reaction, allyl bromide can hydrolyze to allyl alcohol, reducing the amount of alkylating agent available.

  • Over-alkylation: While less common for a secondary amine reacting with a primary halide, there is a possibility of the tertiary amine product reacting further to form a quaternary ammonium salt, although this is generally a slow process.

Q2: I am observing the formation of multiple products in my TLC or LC-MS analysis. What are the likely side products and how can I minimize them?

A2: The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram suggests the formation of byproducts. Common side products in this synthesis include:

  • Unreacted Starting Material: The presence of 2-(4-bromophenyl)pyrrolidine indicates an incomplete reaction.

  • Allyl Alcohol: As mentioned, this can form from the hydrolysis of allyl bromide.

  • Products of Elimination: While allene is a gas, other elimination byproducts could potentially be observed under certain conditions.

  • O-allylated Impurities (if applicable): If the starting material contains impurities with hydroxyl groups, these can also be allylated.

To minimize byproduct formation, consider the following strategies:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of allyl bromide.

  • Optimize Base Selection: A non-hindered, moderately strong base like potassium carbonate is often a good choice to promote N-alkylation without favoring elimination.

  • Control Stoichiometry: Use a slight excess of allyl bromide (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess which can complicate purification.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: The purification of this compound can be challenging due to the potential for closely eluting impurities. The following methods are recommended:

  • Flash Column Chromatography: This is the most common and effective method for purifying the crude product.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC to achieve an Rf value of approximately 0.2-0.3 for the product. A gradient elution, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, can provide excellent separation.

  • Recrystallization: If the product is a solid and can be obtained in sufficient purity after chromatography, recrystallization can be used for further purification. A solvent pair system, such as ethanol/water or ethyl acetate/heptane, may be effective. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until turbidity is observed. Reheat to clarify and then cool slowly.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What is a typical protocol for the synthesis of this compound?

A1: A general procedure involves the N-alkylation of 2-(4-bromophenyl)pyrrolidine with allyl bromide. A reliable protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)pyrrolidine (1.0 eq).

  • Solvent and Base Addition: Add a suitable solvent such as acetonitrile or acetone, followed by a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Allylation: Add allyl bromide (1.1-1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q2: What is the role of the base in this reaction?

A2: The base is crucial for deprotonating the secondary amine of the 2-(4-bromophenyl)pyrrolidine. This deprotonation generates a more nucleophilic amide anion, which then readily attacks the electrophilic carbon of allyl bromide in an Sₙ2 reaction to form the desired N-C bond.

Q3: Which solvent is most effective for this synthesis?

A3: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity. Acetonitrile and acetone are commonly used and effective solvents for this type of N-alkylation.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to give a clear separation between the starting material (2-(4-bromophenyl)pyrrolidine) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. LC-MS can also be used for more quantitative monitoring.

Q5: What are the key characterization data for this compound?

A5: The structure and purity of the final product should be confirmed by spectroscopic methods. Key characterization data include:

  • ¹H NMR: Expect to see characteristic signals for the allyl group (multiplets in the regions of 5.6-5.9 ppm and 4.9-5.2 ppm, and a doublet for the -CH₂- group attached to the nitrogen), the aromatic protons of the bromophenyl group, and the protons of the pyrrolidine ring.

  • ¹³C NMR: Will show the corresponding carbon signals for the allyl, bromophenyl, and pyrrolidine moieties.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₆BrN, MW: 266.18 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

Data Summary

ParameterRecommended Condition/ValueRationale
Starting Material 2-(4-bromophenyl)pyrrolidinePrecursor secondary amine.
Allylating Agent Allyl bromideProvides the allyl group for N-alkylation.
Base Potassium carbonate (K₂CO₃)Moderately strong, non-hindered base to deprotonate the amine without promoting elimination.
Solvent Acetonitrile or AcetonePolar aprotic solvent to facilitate the Sₙ2 reaction.
Temperature RefluxProvides sufficient energy to overcome the activation barrier of the reaction.
Purification Flash Column ChromatographyEffective for separating the product from starting materials and byproducts.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingYield Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Products? Start->SideReactions PurificationLoss Loss during Purification? Start->PurificationLoss IncreaseTimeTemp Increase reaction time or temperature. Monitor by TLC. IncompleteReaction->IncreaseTimeTemp Yes CheckBase Ensure adequate amount and quality of base (K₂CO₃). IncompleteReaction->CheckBase Yes CheckReagents Verify purity of starting materials. IncompleteReaction->CheckReagents Yes Anhydrous Ensure anhydrous conditions (dry solvent). SideReactions->Anhydrous Yes BaseChoice Consider a milder, less-hindered base. SideReactions->BaseChoice Yes Stoichiometry Optimize stoichiometry of allyl bromide (1.1-1.2 eq). SideReactions->Stoichiometry Yes OptimizeColumn Optimize column chromatography conditions (gradient elution). PurificationLoss->OptimizeColumn Yes CheckWorkup Analyze aqueous layers for product loss. PurificationLoss->CheckWorkup Yes

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Technical Support Center: Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. The pyrrolidine scaffold is a privileged structure in numerous natural products and pharmaceuticals, making its efficient and stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2][3][4][5]

This resource provides practical, field-proven insights in a question-and-answer format, addressing common challenges and offering robust troubleshooting strategies. Our goal is to equip you with the knowledge to overcome synthetic hurdles and achieve your target molecules with high yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of substituted pyrrolidines. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions

Question: I am performing a 1,3-dipolar cycloaddition of an azomethine ylide to a substituted alkene to synthesize a polysubstituted pyrrolidine, but I am obtaining a nearly 1:1 mixture of diastereomers (endo and exo products). How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in [3+2] cycloadditions for pyrrolidine synthesis is a common challenge, often influenced by the subtle interplay of steric and electronic factors in the transition state.[6]

Potential Causes & Solutions:

  • Substrate Control: The inherent stereochemistry of your reactants plays a crucial role.

    • Dipolarophile Geometry: The geometry of the alkene (E vs. Z) can significantly influence the facial selectivity of the ylide attack. Ensure the geometric purity of your alkene starting material. For some systems, E-alkenes have been shown to provide higher selectivity.[7]

    • Chiral Auxiliaries: The use of a chiral auxiliary on either the azomethine ylide precursor or the dipolarophile can effectively bias one face of the reaction, leading to a single diastereomer. Evans oxazolidinones or chiral sulfinimines are excellent choices.[1][7] The N-tert-butanesulfinyl group, for instance, has been shown to be an effective chiral auxiliary in the synthesis of densely substituted pyrrolidines.[8][9]

  • Catalyst and Solvent Effects: The reaction environment can dramatically alter the transition state geometry.

    • Lewis Acids: The addition of a Lewis acid (e.g., Ag(I), Cu(I), Mg(II)) can coordinate to both the dipole and the dipolarophile, leading to a more organized, rigid transition state and enhancing diastereoselectivity.[10] Silver carbonate (Ag₂CO₃) has been successfully used as a catalyst to obtain proline derivatives with high regio- and diastereoselectivities.[8]

    • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents from nonpolar (e.g., toluene, THF) to polar aprotic (e.g., acetonitrile, DMF). Less polar solvents often favor a more compact transition state, potentially increasing selectivity.

  • Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.

Troubleshooting Workflow for Poor Diastereoselectivity

G start Poor Diastereoselectivity (endo/exo mixture) substrate Analyze Substrates start->substrate catalysis Optimize Catalysis & Conditions start->catalysis sub_alkene Verify Alkene Geometry (E/Z) substrate->sub_alkene sub_auxiliary Introduce Chiral Auxiliary substrate->sub_auxiliary cat_lewis Screen Lewis Acids (Ag(I), Cu(I), Mg(II)) catalysis->cat_lewis cat_solvent Vary Solvent Polarity (Toluene, THF, MeCN) catalysis->cat_solvent cat_temp Lower Reaction Temperature catalysis->cat_temp purification Consider Diastereomer Separation purification_tech Flash Chromatography Preparative HPLC/SFC purification->purification_tech cat_temp->purification If selectivity remains low

Caption: Decision-making workflow for troubleshooting poor diastereoselectivity.

Issue 2: Low Yield in Reductive Amination for Pyrrolidine Ring Closure

Question: I am attempting an intramolecular reductive amination of a 1,4-dicarbonyl compound (or its precursor) with a primary amine to form a substituted pyrrolidine, but the yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in intramolecular reductive amination for pyrrolidine synthesis often stem from inefficient iminium ion formation, competing side reactions, or suboptimal reduction conditions.[11][12]

Potential Causes & Solutions:

  • pH Control: The pH of the reaction is critical. The initial condensation to form the iminium ion is acid-catalyzed but the reducing agent may be sensitive to acidic conditions.

    • Optimization: A weakly acidic medium (pH 4-6) is generally optimal. You can use mild acid catalysts like acetic acid. Strong mineral acids should be avoided as they can promote side reactions.[13]

    • Buffering: Using a buffer system can help maintain the optimal pH throughout the reaction.

  • Choice of Reducing Agent: The nature of the hydride source is crucial for efficient reduction of the intermediate iminium ion.

    • Mild Reductants: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the carbonyl groups.[11]

    • Catalytic Hydrogenation: For some substrates, catalytic hydrogenation (e.g., H₂, Pd/C) can be a clean and effective method. This avoids the use of stoichiometric hydride reagents and can simplify workup.

  • Side Reactions:

    • Over-alkylation: In cases of intermolecular N-alkylation to form N-substituted pyrrolidines, the product can sometimes react further.[13] This is less of an issue in intramolecular cyclizations but can occur if there are other reactive sites.

    • Furan Formation: Under strongly acidic conditions, 1,4-dicarbonyl compounds can undergo dehydration to form furan byproducts.[13] Maintaining a neutral or weakly acidic pH is key to preventing this.[13]

Experimental Protocol: Optimized Intramolecular Reductive Amination

  • Dissolve the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add acetic acid (0.1-0.5 eq) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. Monitor by TLC or LC-MS.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature until the starting material is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for accessing enantiopure substituted pyrrolidines?

There are several reliable strategies to obtain enantiomerically pure substituted pyrrolidines:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials such as amino acids (e.g., proline and pyroglutamic acid) or carbohydrates (e.g., d-mannitol).[1][2][14] The inherent stereochemistry of the starting material is transferred to the final pyrrolidine product.

  • Asymmetric Catalysis: This is a powerful method that employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from prochiral starting materials.

    • Organocatalysis: Chiral amines, particularly proline and its derivatives, are excellent catalysts for asymmetric reactions like Michael additions and aldol reactions, which can be key steps in pyrrolidine synthesis.[3][10][15][16][17]

    • Metal Catalysis: Chiral metal complexes (e.g., based on Rh, Pd, Ir, Cu) can catalyze a variety of transformations, including asymmetric hydrogenations, C-H aminations, and cycloadditions, with high enantioselectivity.[18][19][20]

  • Chiral Auxiliaries: As mentioned in the troubleshooting section, a temporary chiral group can be attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.[1][7]

Q2: How can I purify my substituted pyrrolidine, especially if it is a polar amine?

Purification of substituted pyrrolidines can be challenging due to their basicity and polarity, which can lead to tailing on silica gel chromatography.

  • Column Chromatography:

    • Basic Alumina: Using basic alumina instead of silica gel can sometimes mitigate tailing.

    • Amine-Treated Silica: Pre-treating silica gel with a small amount of a volatile amine (e.g., triethylamine, typically 1-2% in the eluent) can deactivate the acidic silanol groups and improve peak shape.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography with water/acetonitrile or water/methanol gradients (often with additives like TFA or formic acid) is a viable option.

  • Acid-Base Extraction: This is a classic and effective method.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The basic pyrrolidine will move to the aqueous layer as its ammonium salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the pyrrolidine.

    • Extract the free amine back into an organic solvent.

    • Dry and concentrate the organic layer to obtain the purified product.

  • Distillation or Crystallization: If the product is a liquid, distillation under reduced pressure can be effective. If it is a solid, recrystallization from an appropriate solvent system can provide highly pure material.

Q3: What are the advantages of using organocatalysis for pyrrolidine synthesis?

Organocatalysis has emerged as a powerful tool in synthetic chemistry and offers several advantages for the synthesis of pyrrolidines:[15][16]

  • Metal-Free: Organocatalysts are typically small organic molecules, avoiding the use of potentially toxic and expensive heavy metals. This is particularly important in pharmaceutical synthesis where metal contamination is a major concern.

  • Mild Reaction Conditions: Many organocatalytic reactions proceed under mild conditions (room temperature, neutral pH), which improves the functional group tolerance of the reaction.

  • Operational Simplicity: Organocatalysts are often stable to air and moisture, making the reactions easier to set up and perform compared to many metal-catalyzed reactions that require inert atmospheres.[15]

  • "Green" Chemistry: The use of metal-free catalysts and often milder conditions aligns with the principles of green chemistry.

Data Summary: Comparison of Catalytic Systems for Asymmetric Pyrrolidine Synthesis

Catalytic SystemTypical CatalystKey TransformationAdvantagesCommon Challenges
Organocatalysis Proline derivatives, Diarylprolinol silyl ethersMichael Addition, [3+2] CycloadditionMetal-free, mild conditions, operational simplicity.[3][10]Higher catalyst loadings may be required, sometimes limited substrate scope.
Metal Catalysis Chiral Rh, Pd, Ir, Cu complexesAsymmetric Hydrogenation, C-H Amination, CycloadditionsHigh turnover numbers, broad substrate scope, high enantioselectivity.[19][20]Metal contamination, sensitivity to air/moisture, ligand synthesis.
Biocatalysis Imine Reductases (IREDs), TransaminasesAsymmetric Reductive AminationExceptional selectivity, environmentally friendly (aqueous media), mild conditions.[21][22]Enzyme stability, substrate scope can be limited, requires specific expertise.

References

Technical Support Center: Purification of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (CAS No. 885275-21-8). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this versatile synthetic intermediate. The unique structure of this compound, featuring a basic tertiary amine, a nonpolar bromophenyl group, and a reactive allyl moiety, presents specific purification hurdles that require carefully considered strategies.

This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound in a problem-cause-solution format.

Issue 1: Significant Tailing and Poor Separation During Silica Gel Chromatography

Question: I'm running a flash column on silica gel, but my product is coming off the column as a broad, streaky band (tailing), and I'm getting poor separation from my impurities. What's happening and how can I fix it?

Probable Cause: The root cause of this issue is the interaction between the basic tertiary amine of the pyrrolidine ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This strong acid-base interaction causes the compound to adsorb unpredictably and elute slowly and unevenly, leading to significant tailing and potential loss of product on the column.

Solutions:

  • Mobile Phase Modification (Recommended First Step): The most straightforward solution is to deactivate the acidic sites on the silica gel by modifying your mobile phase.

    • Causality: By adding a small amount of a competitive base, such as triethylamine (TEA), to your eluent system, the TEA will preferentially bind to the acidic silanol groups. This effectively "masks" the sites from your target compound, allowing it to travel through the column more uniformly, resulting in sharper peaks and better separation.[1][2]

    • Protocol:

      • Determine an appropriate base eluent system (e.g., Hexanes/Ethyl Acetate) using Thin Layer Chromatography (TLC). Aim for a product Rf value of approximately 0.3-0.4 for optimal separation.[3][4]

      • Prepare your bulk mobile phase for the column by adding 1-2% triethylamine by volume (e.g., 10-20 mL of TEA per 1 L of eluent).

      • Equilibrate your silica gel column with this TEA-modified eluent before loading your sample.

      • Run the chromatography as usual. You should observe a significant reduction in tailing.

  • Use of Alternative Stationary Phases: If mobile phase modification is insufficient, or if your compound is particularly sensitive, using a different stationary phase is a highly effective alternative.

    • Neutral Alumina: Alumina is a good alternative to silica and can be obtained in basic, neutral, or acidic forms. For amines, neutral or basic alumina is recommended to avoid the strong acid-base interactions.[5]

    • Amine-Functionalized Silica Gel: This is a specialty stationary phase where the silica surface has been chemically modified with amino groups. It is specifically designed for the purification of basic compounds and often provides excellent peak shape without the need for mobile phase additives.[1]

Issue 2: Contamination with a Persistent, Non-polar Impurity

Question: After chromatography, my NMR spectrum is clean except for what appears to be a non-polar, aromatic impurity. My product often has a slight yellow tint. What is this impurity and how do I remove it?

Probable Cause: If your synthesis involves the use of a Grignard reagent, such as 4-bromophenylmagnesium bromide, the most likely contaminant is biphenyl .[6] Biphenyl is formed via a coupling side reaction between the Grignard reagent and any unreacted 4-bromobenzene starting material.[6][7] It is a neutral, non-polar, and often yellowish compound that can sometimes co-elute with the product if chromatography conditions are not optimized.

Solutions:

  • Acid-Base Liquid-Liquid Extraction (Pre-Chromatography Workup): This classic chemical technique is exceptionally effective for separating basic compounds like your target molecule from neutral or acidic impurities.

    • Causality: By washing the crude organic mixture with an aqueous acid (e.g., 1M HCl), the basic tertiary amine of your product will be protonated, forming a water-soluble ammonium salt. Neutral impurities like biphenyl will remain in the organic layer. This allows for a clean separation based on solubility.

    • Workflow:

      AcidBaseExtraction Start Crude Organic Mixture (Product + Biphenyl in Ether/EtOAc) AddAcid Wash with 1M HCl (aq) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer1 Organic Layer (Contains Neutral Impurities like Biphenyl) Separate1->OrganicLayer1 Top Layer AqueousLayer1 Aqueous Layer (Contains Protonated Product as Salt) Separate1->AqueousLayer1 Bottom Layer Basify Add 2M NaOH (aq) until pH > 10 AqueousLayer1->Basify Extract Extract with fresh Ether/EtOAc Basify->Extract Separate2 Separate Layers Extract->Separate2 OrganicLayer2 Purified Organic Layer (Contains free-base Product) Separate2->OrganicLayer2 Top Layer AqueousLayer2 Aqueous Layer (Discard) Separate2->AqueousLayer2 Bottom Layer Dry Dry (Na2SO4), Filter, Concentrate OrganicLayer2->Dry Final Purified Product (ready for chromatography) Dry->Final

      Caption: Workflow for Acid-Base Extraction.

  • Chromatography Optimization: If an extraction was performed and trace impurities remain, fine-tuning your chromatography can resolve the issue. Since biphenyl is significantly less polar than the target compound, increasing the polarity difference in your eluent system will improve separation. Start with a very non-polar mobile phase (e.g., 100% Hexanes or Hexanes/Toluene) and gradually increase the polarity.

Issue 3: Low Overall Yield After Purification

Question: My yield drops significantly after my purification steps. Where am I losing my product?

Probable Cause: Low yield can result from several factors:

  • Irreversible Adsorption: As discussed in Issue 1, the product can permanently stick to standard silica gel, especially if no mobile phase modifier is used.

  • Incomplete Extraction: During an acid-base workup, if the aqueous layer is not made sufficiently basic before re-extraction, the product will remain in its protonated, water-soluble form, leading to significant loss.

  • Product Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or excessive heat during solvent evaporation, can potentially degrade the compound.

Solutions:

  • Prevent Adsorption: Always use a mobile phase modifier (1-2% TEA) or an alternative stationary phase (alumina, amine-silica) as your default strategy.

  • Ensure Complete Extraction: When basifying the acidic aqueous layer during an extraction, use a pH meter or pH paper to confirm the pH is >10 before extracting with the organic solvent. Perform multiple extractions (e.g., 3x) with fresh solvent to ensure complete recovery.

  • Handle with Care: Use a rotary evaporator at a moderate temperature (e.g., <40°C) to remove solvents. Minimize the time your compound spends in strongly acidic or basic solutions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound? A1: Besides the biphenyl discussed above (if using a Grignard route), common impurities include unreacted starting materials such as the N-H pyrrolidine precursor, 4-bromobenzene, and any excess allylation agent (e.g., allyl bromide). An acid-base extraction is effective at removing most of these.

Q2: How do I select the best starting solvent system for my column? A2: Thin Layer Chromatography (TLC) is essential.[4] Spot your crude mixture on a silica gel TLC plate and test different mobile phase ratios (e.g., Hexane:Ethyl Acetate). The ideal system is one that moves your desired product to an Rf (retention factor) of about 0.3-0.4, while showing good separation from all impurity spots.[3] See the table below for recommended starting points.

Q3: Is recrystallization a viable purification method for this compound? A3: Recrystallization is only suitable for solid compounds. This compound is often isolated as an oil, making chromatography the primary method of purification.[8] If you have successfully synthesized a solid analog or salt form, a solvent pair system like ethanol/water or ethyl acetate/heptane could be effective for recrystallization.[3][9]

Q4: How can I confirm the purity and identity of my final product? A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any impurities. Mass Spectrometry (MS) will confirm the molecular weight.[3]

Section 3: Protocols & Data Tables

Table 1: Recommended Starting Conditions for Chromatography
Stationary PhaseRecommended Eluent SystemModifierTarget RfNotes
Silica GelHexanes / Ethyl Acetate1-2% Triethylamine~0.3Most common; modifier is critical.
Silica GelDichloromethane / Methanol1-2% Triethylamine~0.3For more polar impurities.
Neutral AluminaHexanes / Ethyl AcetateNone needed~0.4Good alternative to silica.
Amine-functionalized SilicaHexanes / Ethyl AcetateNone needed~0.4Ideal for basic compounds; may alter elution order.[1]
Protocol 1: Step-by-Step Flash Chromatography with Triethylamine
  • TLC Analysis: Determine the optimal eluent system (e.g., 9:1 Hexanes:EtOAc) that provides a product Rf of ~0.3.

  • Solvent Preparation: Prepare a sufficient volume of your chosen eluent and add 1.5% triethylamine (15 mL TEA for every 1 L of eluent). Mix thoroughly.

  • Column Packing: Pack a flash chromatography column with silica gel using the TEA-modified eluent. Ensure the column is packed evenly without air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC.

  • Fraction Analysis: Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent and TEA under reduced pressure using a rotary evaporator. To remove residual TEA, you may co-evaporate with a solvent like toluene.

Protocol 2: Step-by-Step Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate (EtOAc) (~50 mL).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously for 30 seconds, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (which now contains your protonated product) into a clean flask. Keep the upper organic layer (containing neutral impurities) and wash it once more with 1M HCl. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (aq) with swirling until the pH is >10 (confirm with pH paper). You may see the product oiling out.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract three times with fresh diethyl ether or EtOAc.

  • Combine & Dry: Combine all the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified basic product.

Section 4: References

  • EP0007983A1 - Process for the purification of tertiary amines - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • BenchChem Technical Support. (2025). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. BenchChem.

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from --INVALID-LINK--

  • SiliCycle. (n.d.). Functionalized Silica Gels Portfolio. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from --INVALID-LINK--

  • Canadian Science Publishing. (n.d.). Some pyrrolidone derivatives. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from --INVALID-LINK--

  • Iaroshenko, V. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987.

  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? Retrieved from --INVALID-LINK--

  • Wolfe, J. P., et al. (2010). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Angewandte Chemie International Edition, 49(42), 7749-7752.

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from --INVALID-LINK--

  • Synblock. (n.d.). CAS 885275-21-8 | this compound. Retrieved from --INVALID-LINK--

  • Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from --INVALID-LINK--

  • BenchChem Technical Support. (2025). Technical Support Center: 1-((2-Bromophenyl)sulfonyl)pyrrolidine Purification. BenchChem.

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from --INVALID-LINK--

  • Hamilton Company. (n.d.). PRP-1 Reversed-Phase Chromatography Column, 4.1 x 150 mm, 5 µm, PN: 79444. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, July 24). How can I seperate pyrrolidine? Retrieved from --INVALID-LINK--

  • Homework.Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Retrieved from --INVALID-LINK--

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from --INVALID-LINK--

References

stability issues of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a unique molecule that combines a pyrrolidine ring, a tertiary amine, an allyl group, and a bromophenyl moiety. Each of these functional groups presents potential stability challenges that must be considered during experimental design, sample preparation, and storage. While specific stability data for this compound is not extensively published, we can infer its stability profile based on the known chemistry of its constituent parts. This guide provides a proactive approach to identifying and mitigating potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

Based on its structure, the primary anticipated degradation pathways are:

  • Oxidation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[1] The allylic double bond is also a potential site for oxidation, which could result in the formation of epoxides, diols, or cleavage products.

  • Hydrolysis: While the pyrrolidine ring itself is generally stable to hydrolysis, extreme pH conditions (strong acids or bases) could potentially promote ring-opening or other hydrolytic reactions. The N-allyl group is generally stable but can be cleaved under specific catalytic conditions not typically encountered in routine lab work.

  • Photodegradation: The presence of the bromophenyl group suggests a potential for photolytic degradation upon exposure to UV or even ambient light. This can involve the cleavage of the carbon-bromine bond, leading to radical intermediates and subsequent degradation products.

  • Thermal Degradation: Like many organic molecules, prolonged exposure to high temperatures can lead to decomposition. The C-Br bond, in particular, can be susceptible to thermal cleavage.[2]

Q2: I'm observing a new, more polar peak in my HPLC analysis after leaving my sample on the benchtop. What could it be?

A new, more polar peak (i.e., a peak with a shorter retention time in reversed-phase HPLC) is often indicative of an oxidation product. The most likely candidate is the N-oxide of the pyrrolidine nitrogen. To confirm this, you can intentionally oxidize a small sample of your compound with a mild oxidizing agent like hydrogen peroxide and compare the resulting chromatogram to your degraded sample.

Q3: Can the solvent I use affect the stability of the compound?

Absolutely. The choice of solvent can significantly impact the stability of this compound.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and may facilitate hydrolytic degradation pathways, especially at non-neutral pH.

  • Peroxide-Containing Solvents: Ethers (like THF and dioxane) and other solvents can form peroxides over time, which can act as oxidizing agents and degrade your compound. It is crucial to use fresh, inhibitor-free solvents or test for the presence of peroxides.

  • Solvent Polarity: The polarity of the solvent can influence reaction rates and the solubility of potential degradants.

For routine experiments, we recommend using high-purity, degassed aprotic solvents such as acetonitrile or dimethylformamide (DMF) when possible. If aqueous solutions are necessary, use buffered systems to control the pH and freshly prepared solutions.

Q4: What are the recommended storage conditions for solutions of this compound?

To maximize the shelf-life of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Atmosphere: For sensitive applications or long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • pH: If working with aqueous solutions, maintain a pH between 5 and 7. The stability of the compound is likely to decrease in strongly acidic or basic conditions.

Storage ConditionRecommendationRationale
Temperature -20°C or -80°C (long-term)Minimizes thermal degradation and slows down oxidative processes.
Light Protect from light (amber vials)Prevents potential photodecomposition of the bromophenyl group.
Atmosphere Store under inert gas (Ar or N₂)Prevents oxidation of the tertiary amine and allyl group.
pH (aqueous) Maintain between pH 5-7Avoids acid or base-catalyzed hydrolysis and degradation.

Q5: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the parent compound from all its potential degradation products.[3][4] To develop such a method, you will need to perform forced degradation studies (see troubleshooting guides below) to generate the degradants. The method should then be optimized to achieve baseline separation of the parent peak from all new peaks that are formed. A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium acetate to improve peak shape).

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

Symptoms:

  • A significant decrease in the peak area of the parent compound in your chromatogram over a short period.

  • The appearance of multiple new peaks.

Possible Causes & Solutions:

  • Oxidation:

    • Diagnosis: Does the degradation happen faster when exposed to air?

    • Solution: Degas your solvents and work under an inert atmosphere (nitrogen or argon). Prepare fresh solutions for each experiment.

  • Incompatible Solvent:

    • Diagnosis: Are you using a solvent that could contain peroxides (e.g., aged THF or diethyl ether)?

    • Solution: Use fresh, high-purity solvents. Test for peroxides in your solvents before use.

  • pH Instability:

    • Diagnosis: Are you using an unbuffered aqueous solution?

    • Solution: If you must use an aqueous solution, use a buffer to maintain the pH between 5 and 7.

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Poor reproducibility of analytical results.

  • Variable levels of impurities in different batches of prepared solutions.

Possible Causes & Solutions:

  • Photodegradation:

    • Diagnosis: Are your solutions exposed to ambient or UV light for varying amounts of time?

    • Solution: Consistently work in a fume hood with the sash down and the light off when possible. Use amber vials and protect samples from light during storage and handling.

  • Thermal Degradation:

    • Diagnosis: Are samples being left at room temperature for extended periods?

    • Solution: Keep samples on ice or in a cooling block during preparation and analysis. Minimize the time samples spend in an autosampler at room temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol will help you to generate potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.

    • Photostability: Expose a clear vial of the stock solution to a photostability chamber (ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a suitable HPLC method (e.g., C18 column, gradient elution with acetonitrile/water).

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Note the retention times and peak areas of any new peaks formed.

Visualizations

Predicted Degradation Pathways

Degradation Pathways cluster_main This compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound N_Oxide N-Oxide Parent->N_Oxide [O] Allyl_Epoxide Allyl Epoxide Parent->Allyl_Epoxide [O] Debrominated Debrominated Product Parent->Debrominated hv

Caption: Predicted major degradation pathways of this compound.

Forced Degradation Workflow

Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL in ACN) Stress Expose to Stress Conditions Start->Stress Acid Acidic (1M HCl, 60°C) Stress->Acid Base Basic (1M NaOH, 60°C) Stress->Base Oxidative Oxidative (30% H₂O₂, RT) Stress->Oxidative Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Sample Sample at Time Points (0, 2, 6, 12, 24h) Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample Neutralize Neutralize/Dilute Sample->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Evaluate Evaluate Degradation Profile Analyze->Evaluate

Caption: Experimental workflow for forced degradation studies.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Instability Observed? Rapid Rapid Degradation? Start->Rapid Yes Inconsistent Inconsistent Results? Start->Inconsistent No Oxidation Suspect Oxidation: - Degas solvents - Use inert atmosphere Rapid->Oxidation Yes pH_Issue Suspect pH Issue: - Use buffered solution (pH 5-7) Rapid->pH_Issue No Photo Suspect Photodegradation: - Protect from light Inconsistent->Photo Yes Thermal Suspect Thermal Degradation: - Keep samples cool Inconsistent->Thermal No End Problem Solved Oxidation->End pH_Issue->End Photo->End Thermal->End

Caption: A decision tree for troubleshooting stability issues.

References

overcoming solubility problems of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the significant solubility challenges associated with this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that contribute to its poor solubility?

A1: The solubility of this compound is dictated by its distinct molecular structure, which creates a classic hydrophobic-hydrophilic imbalance.

  • Hydrophobic Moieties: The primary contributors to its poor aqueous solubility are the 4-bromophenyl group and the allyl group . The benzene ring is inherently non-polar, and the large, electron-rich bromine atom further increases the molecule's lipophilicity and molecular weight.[1][2][3][4] The allyl group (a short hydrocarbon chain) also adds non-polar character.[5]

  • Hydrophilic Moiety: The only polar, and potentially hydrophilic, feature is the tertiary amine within the pyrrolidine ring .[6][7] While this nitrogen atom has a lone pair of electrons that can act as a hydrogen bond acceptor, its contribution is overshadowed by the large non-polar regions.[6][8]

  • Basicity: As a tertiary amine, the pyrrolidine nitrogen is basic.[9] This property is a critical lever we can use to enhance solubility through pH modification, as protonation of the amine creates a charged, and therefore more water-soluble, ammonium salt.[9]

Q2: I'm starting my experiments. How should I perform an initial solubility assessment?

A2: A systematic, tiered approach is recommended to efficiently determine the solubility profile. Start with a simple qualitative assessment and move to quantitative methods as needed.

Protocol 1: Rapid Qualitative Solubility Assessment

  • Solvent Selection: Choose a diverse set of solvents ranging from non-polar to polar (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, DMSO, PEG 400).

  • Sample Preparation: Add approximately 1-2 mg of the compound to 1 mL of each selected solvent in separate, clear glass vials.

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for undissolved particles against a dark background. Note observations as "freely soluble," "sparingly soluble," or "insoluble."

  • Causality Check: This initial screen quickly identifies the most promising solvent systems. For instance, solubility in 0.1 N HCl but not in water or PBS would strongly suggest that pH-modification is a viable strategy due to salt formation of the tertiary amine.[9]

Protocol 2: Quantitative Shake-Flask Method (Equilibrium Solubility)

This method determines the thermodynamic equilibrium solubility and is considered a gold standard.

  • Preparation: Add an excess amount of the compound (enough to ensure solid remains after equilibration) to a known volume of your chosen solvent system in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[10][11][12]

  • Self-Validation: The presence of residual solid in the vial before filtration is essential to confirm that the solution was truly saturated.

Troubleshooting & Optimization Guides

Q3: My compound is insoluble in aqueous buffers (e.g., PBS). What are the most common first-line strategies to try?

A3: When facing poor aqueous solubility, the initial goal is to modify the solvent environment to be more favorable for your compound. The two most direct approaches are pH adjustment and the use of organic co-solvents.[13][14]

Strategy 1: pH Modification

  • Mechanism: this compound contains a basic tertiary amine. By lowering the pH of the aqueous medium, you can protonate this amine. The resulting cationic ammonium salt is an ion and will have significantly higher aqueous solubility than the neutral free base.[9][15]

  • Application: Attempt to dissolve the compound in acidic buffers (e.g., pH 4-6). Start by preparing a concentrated stock solution in 0.1 N HCl, which can then be diluted into your final buffer, being mindful of the final pH.

  • Limitation: The compound may precipitate if the pH of the final solution is buffered back towards neutral or basic conditions, as the soluble salt will convert back to the insoluble free base.

Strategy 2: Utilizing Co-solvents

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16][17][18] This "polarity blending" makes the environment more hospitable to hydrophobic molecules by lowering the interfacial tension between the compound and the solvent.[17][19]

  • Application: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO, ethanol, or PEG 400. Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.

  • Limitation: A common failure point is "crashing out." Uncontrolled precipitation can occur upon dilution because the co-solvent concentration drops, and the solution can no longer support the dissolved compound.[20] Always add the stock solution slowly to the bulk aqueous phase with vigorous mixing.

Troubleshooting Workflow: Initial Solubility Failure

start Compound precipitates in aqueous buffer check_amine Does the compound have an ionizable amine? start->check_amine ph_mod Strategy 1: pH Modification (e.g., use pH 4-6 buffer) check_amine->ph_mod Yes cosolvent Strategy 2: Co-solvents (e.g., DMSO, EtOH, PEG 400) check_amine->cosolvent No (or pH not viable) ph_mod->cosolvent Fails success Solubility Achieved ph_mod->success Success cosolvent->success Success advanced Proceed to Advanced Strategies (Surfactants, Cyclodextrins) cosolvent->advanced Fails

Caption: Initial troubleshooting workflow for solubility issues.

Q4: Co-solvents didn't work or are not suitable for my experiment. What advanced formulation strategies can I use?

A4: When simple co-solvents are insufficient, more sophisticated methods that encapsulate or complex the molecule are required. The two primary advanced strategies are the use of surfactants and cyclodextrins.[14]

Strategy 3: Surfactant-based Formulations (Micellar Solubilization)

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[21][22] These micelles have a hydrophobic core and a hydrophilic shell. Your non-polar compound can partition into the hydrophobic core, effectively being "dissolved" within the micelle, while the hydrophilic shell allows the entire structure to be dispersed in water.[21][23][24]

  • Common Surfactants: Polysorbate 80 (Tween® 80) and Solutol® HS-15 are frequently used non-ionic surfactants in research and pharmaceutical formulations due to their good solubilization capacity and safety profiles.[14][22]

  • Protocol:

    • Prepare an aqueous solution of the surfactant at a concentration well above its CMC.

    • Add the compound to the surfactant solution.

    • Use sonication or gentle heating to facilitate the incorporation of the compound into the micelles.

    • Filter the final solution to remove any undissolved material.

Strategy 4: Cyclodextrin Complexation

  • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[25][26] The hydrophobic bromophenyl group of your compound can fit into the non-polar cavity of the cyclodextrin, forming an "inclusion complex."[25][27][28] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[27][29]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and commonly used derivatives.

  • Protocol (Kneading Method):

    • Weigh out the compound and cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).

    • Add a small amount of a solvent blend (e.g., water/ethanol 50:50) to form a thick, paste-like consistency.

    • Knead the paste thoroughly in a mortar for 30-60 minutes.

    • Dry the resulting solid under vacuum to remove the solvent.

    • The resulting powder is the inclusion complex, which can then be dissolved in your aqueous buffer.

Comparative Data for Formulation Excipients
Excipient ClassExampleMechanism of ActionTypical Starting Conc.Key AdvantageKey Consideration
Co-solvent Ethanol, PEG 400Reduces solvent polarity5-20% (v/v)Simple to prepareCan precipitate upon dilution
Surfactant Polysorbate 80Micellar encapsulation1-5% (w/v)High loading capacityPotential for cellular toxicity
Cyclodextrin HP-β-CDInclusion complex formation5-15% (w/v)Low toxicity, high stabilityStoichiometry can limit max conc.

Advanced FAQs & Best Practices

Q5: My compound dissolves initially but then precipitates over 24 hours. How can I prevent this?

A5: This phenomenon, known as delayed precipitation, often occurs when a supersaturated solution is created.[30] The initial formulation (e.g., with a co-solvent) achieves a concentration above the true equilibrium solubility, creating a thermodynamically unstable state that eventually resolves by crystallization.[30]

  • Use Precipitation Inhibitors: Certain polymers, like Pluronic® F127 or PVP, can act as precipitation inhibitors. They adsorb to the surface of newly formed crystal nuclei, sterically hindering their growth and keeping the compound in a supersaturated state for a longer period.[31]

  • Switch to a More Stable Formulation: This is a strong indicator that a co-solvent system is not robust enough. Switching to a cyclodextrin or surfactant-based formulation, which forms a more stable complex with the compound, is the recommended solution.[32] These complexes do not rely on supersaturation and are thermodynamically more stable.[25][27]

Q6: What is the best analytical method to accurately quantify the concentration of my dissolved compound after formulation?

A6: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most reliable and widely used method.[10][11]

  • Why HPLC-UV?

    • Selectivity: HPLC separates your compound of interest from excipients (like surfactants or cyclodextrins), degradation products, or impurities before quantification. This prevents the inflated readings that can occur with direct UV-Vis spectrophotometry.[10]

    • Sensitivity: HPLC methods can be developed to detect very low concentrations, which is essential when working with poorly soluble compounds.[10]

    • Versatility: The bromophenyl group in your compound is a strong chromophore, making it ideal for UV detection.[10]

  • Alternative Methods: If your compound lacks a strong chromophore or if concentrations are extremely low, methods like Liquid Chromatography-Mass Spectrometry (LC-MS) offer even greater selectivity and sensitivity.[10][11][33]

Mechanism of Cyclodextrin Inclusion

cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Compound Hydrophobic Compound Water Water (Polar Solvent) Compound->Water Poor Solubility Complex Inclusion Complex (Hydrophilic Exterior) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Water2 Water (Polar Solvent) Complex->Water2 Enhanced Solubility

Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin cavity.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the N-allylation of 2-(4-bromophenyl)pyrrolidine. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

The synthesis is typically achieved via a nucleophilic substitution reaction, specifically an SN2 mechanism.[1][2] The secondary amine of 2-(4-bromophenyl)pyrrolidine acts as a nucleophile, attacking the electrophilic methylene carbon of an allyl halide (commonly allyl bromide). The reaction is facilitated by a base to deprotonate the resulting ammonium salt and regenerate the neutral amine nucleophile.

Q2: What are the most critical parameters to control in this reaction?

The success of this N-allylation hinges on the careful selection and control of four key parameters:

  • Choice of Base: The base prevents the buildup of HBr, which would protonate and deactivate the starting amine. Its strength and solubility are critical.

  • Solvent System: The solvent must dissolve the reactants and facilitate the bimolecular collision required for an SN2 reaction. Polar aprotic solvents are generally preferred.[1]

  • Reaction Temperature: Temperature influences the reaction rate but can also promote side reactions if too high.

  • Stoichiometry: The ratio of reactants is crucial for maximizing yield and minimizing the formation of byproducts, particularly the over-alkylation product.[3][4]

Q3: What is "over-alkylation" and why is it a concern?

Over-alkylation is the most common and problematic side reaction in this synthesis.[3][4][5][6] The desired product, this compound, is a tertiary amine. This product can itself act as a nucleophile and react with another molecule of allyl bromide to form a quaternary ammonium salt. This byproduct consumes the desired product and the alkylating agent, reducing the overall yield.[7]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of the starting material, 2-(4-bromophenyl)pyrrolidine, even after an extended reaction time. What are the likely causes and how can I fix it?

A: Low conversion is a common hurdle that can typically be traced back to one of four areas: reagent quality, base selection, solvent effects, or temperature.

Causality & Explanation:

The reaction is a bimolecular (SN2) process, meaning the rate depends on the concentration and reactivity of both the nucleophile (the pyrrolidine) and the electrophile (allyl bromide).[1] If any component is unreactive or conditions do not favor their interaction, the reaction will stall.

  • Reagent Inactivity: Allyl bromide can degrade over time, especially if exposed to light or moisture.[8] The starting amine's purity is also critical.

  • Suboptimal Base/Solvent Combination: The base must be strong enough to neutralize the generated acid but not so strong that it causes elimination side reactions with the allyl bromide. Crucially, the base must have some solubility or be effectively dispersed in the chosen solvent to be active. For instance, using an inorganic base like potassium carbonate in a non-polar solvent like toluene will result in a very slow reaction due to poor mixing.[9]

  • Insufficient Thermal Energy: Like most reactions, this N-alkylation requires activation energy. If the temperature is too low, the rate of successful molecular collisions will be insufficient to drive the reaction forward at a reasonable pace.[3]

Troubleshooting Workflow:

The following diagram outlines a logical decision-making process for addressing low-yield issues.

low_yield_troubleshooting start Low Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check Start Here base_solvent Step 2: Optimize Base & Solvent reagent_check->base_solvent Reagents OK sub_reagent • Use fresh, purified allyl bromide. • Check purity of starting amine. reagent_check->sub_reagent temp_inc Step 3: Increase Temperature base_solvent->temp_inc No Improvement sub_base • Switch to a stronger base (e.g., Cs2CO3). • Change to a more polar solvent (e.g., ACN, DMF). • See Table 1 for options. base_solvent->sub_base success Yield Improved temp_inc->success Monitor by TLC/LC-MS sub_temp • Increase temperature in 10-15 °C increments. • Reflux if necessary, monitoring for byproducts. temp_inc->sub_temp

Caption: Troubleshooting workflow for low reaction yield.

Recommended Solutions & Data:

Refer to this table to select optimal starting conditions for your optimization screen. Acetonitrile (ACN) and Dimethylformamide (DMF) are excellent starting points for solvents due to their polarity and ability to dissolve common bases.[9]

BaseRecommended Solvent(s)Typical Temp. (°C)Key Considerations
K₂CO₃ (Potassium Carbonate)Acetonitrile, DMF50 - 82 (reflux)Standard, cost-effective choice. Reaction can be slow and often requires heating. Heterogeneous reaction.
Cs₂CO₃ (Cesium Carbonate)Acetonitrile, THF, DMF25 - 60More reactive than K₂CO₃ due to higher solubility and the "cesium effect". Allows for milder reaction conditions.[10]
Et₃N (Triethylamine)DCM, Acetonitrile25 - 40Homogeneous reaction. Can be less effective if starting amine is not a strong nucleophile. Product is Et₃N·HBr salt.
NaH (Sodium Hydride)THF, DMF (anhydrous)0 - 25Very strong base; requires strictly anhydrous conditions.[9] Deprotonates the amine first. Use with caution (H₂ gas evolution).
Issue 2: Significant Over-alkylation Observed

Q: My reaction works, but I am forming a significant amount of a polar byproduct that I believe is the quaternary ammonium salt. How can I suppress this side reaction?

A: This is a classic case of over-alkylation, where your desired product is more nucleophilic than your starting material.[3][7] The key to suppression is controlling the relative concentrations of the reactants and the overall reactivity.

Reaction Pathway Visualization:

overalkylation SM 2-(4-bromophenyl)pyrrolidine (Starting Material) Product This compound (Desired Product) SM->Product Desired N-Allylation (k1) AllylBr1 Allyl Bromide AllylBr1->Product Desired N-Allylation (k1) SideProduct Quaternary Ammonium Salt (Byproduct) Product->SideProduct Over-alkylation (k2 > k1) (Undesired) AllylBr2 Allyl Bromide AllylBr2->SideProduct Over-alkylation (k2 > k1) (Undesired) Base1 Base Base1->Product Desired N-Allylation (k1) Base2 Base

Caption: Competing reaction pathways leading to the desired product and the over-alkylation byproduct.

Recommended Solutions:

  • Control Stoichiometry: Instead of adding all the allyl bromide at once, add it slowly over several hours using a syringe pump.[4][11] This keeps the instantaneous concentration of the alkylating agent low, favoring its reaction with the more abundant starting amine over the newly formed product.

  • Adjust Reagent Ratio: Use a slight excess of the starting amine (e.g., 1.1 to 1.2 equivalents) relative to the allyl bromide. This statistically favors the mono-alkylation. However, this may complicate purification.

  • Lower the Temperature: Reducing the reaction temperature will decrease the rate of both reactions, but it often has a more pronounced effect on the faster second alkylation step, thereby improving selectivity.[3]

  • Monitor Carefully: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Stop the reaction as soon as the starting material is consumed and before the quaternary salt begins to accumulate significantly.

Issue 3: Difficult Purification

Q: The reaction mixture is complex, and I'm struggling to isolate a pure sample of this compound. What is the best purification strategy?

A: A combination of an aqueous workup followed by flash column chromatography is the most reliable method for purifying this compound.

Causality & Explanation:

The reaction mixture contains the desired product (a tertiary amine), unreacted starting material (a secondary amine), the quaternary salt byproduct (a salt), and the exhausted base (a salt). These compounds have significantly different polarities and solubilities, which can be exploited for separation.

  • Aqueous Workup: This step removes water-soluble components like the exhausted base (e.g., KBr) and the highly polar quaternary ammonium salt.

  • Flash Column Chromatography: This technique separates compounds based on their polarity. The starting amine is more polar than the tertiary amine product due to the N-H bond available for hydrogen bonding with the silica gel.

Step-by-Step Purification Protocol:

  • Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a saturated brine solution. This will remove most of the inorganic salts. Repeat the wash 1-2 times.

  • Dry and Concentrate: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Prepare for Chromatography: Dissolve the crude oil in a minimal amount of DCM.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate is highly effective.[12]

    • Execution: a. Start with a low polarity eluent (e.g., 98:2 Hexanes:EtOAc) to elute non-polar impurities. b. Gradually increase the polarity (e.g., to 95:5, then 90:10 Hexanes:EtOAc). c. The desired product, this compound, should elute before the more polar starting material, 2-(4-bromophenyl)pyrrolidine. d. Collect fractions and analyze them by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization:

To confirm the identity and purity of your final product, the following analytical techniques are recommended:[12][13]

  • ¹H and ¹³C NMR: Confirms the structure by showing the presence of the allyl group protons and carbons and the disappearance of the N-H proton from the starting material.

  • LC-MS: Provides the molecular weight of the compound, confirming its identity, and can be used to assess purity.

  • HPLC: A robust method for determining the final purity of the isolated product.[13]

References

Technical Support Center: Synthesis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (CAS 885275-21-8).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

I. Overview of the Core Synthesis

The target molecule is typically synthesized via a nucleophilic substitution reaction (SN2) involving the N-alkylation of 2-(4-bromophenyl)pyrrolidine with an allyl halide, most commonly allyl bromide. This reaction, while straightforward in principle, is susceptible to several competing pathways that can affect yield and purity.

Core_Synthesis cluster_reactants Reactants cluster_products Products Pyrrolidine 2-(4-bromophenyl)pyrrolidine Target_Molecule This compound Pyrrolidine->Target_Molecule N-Alkylation (SN2) Allyl_Bromide Allyl Bromide Allyl_Bromide->Target_Molecule HBr_Salt HBr Salt Base Base (e.g., K2CO3, Et3N) Base->HBr_Salt Neutralizes Acid

Caption: Core synthetic pathway for this compound.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, their underlying causes, and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has completed (as per TLC), but after workup, the yield of this compound is significantly lower than expected. What are the likely causes?

Answer: Low yield is often attributable to competing side reactions that consume either the starting materials or the product. The primary culprits are over-alkylation and elimination reactions.

A. Cause: Over-alkylation and Quaternary Salt Formation

The N-alkylation of a secondary amine to a tertiary amine often results in a product that is more nucleophilic than the starting material.[4][5] This increased nucleophilicity can lead to a subsequent reaction with another molecule of allyl bromide, forming a quaternary ammonium salt. This "runaway" reaction is a very common issue in amine alkylations.[6][7]

Over_Alkylation Product This compound (Tertiary Amine) Quat_Salt Quaternary Ammonium Salt (Impurity) Product->Quat_Salt Second SN2 Attack (Over-alkylation) Allyl_Bromide Allyl Bromide Allyl_Bromide->Quat_Salt

Caption: The over-alkylation side reaction forming a quaternary salt.

Troubleshooting Steps:

  • Control Stoichiometry: Avoid using a large excess of allyl bromide. Start with a 1.05 to 1.1 equivalent ratio of the alkylating agent to the amine.

  • Slow Addition: Add the allyl bromide to the reaction mixture dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the alkylating agent, minimizing the chance of the product reacting further.[8]

  • Use Excess Amine: If the 2-(4-bromophenyl)pyrrolidine starting material is not the limiting or most valuable reagent, using a slight excess (e.g., 1.2 equivalents) can help ensure the allyl bromide is consumed by the intended reactant.[9]

B. Cause: Base-Induced Elimination of Allyl Bromide

Allyl bromide can undergo an E2 elimination reaction in the presence of a base to form propadiene (allene).[10][11] If the base used is too strong or sterically hindered, it may preferentially act as a base rather than allowing the desired SN2 reaction to proceed. The amine starting material itself can also act as a base.[12]

Troubleshooting Steps:

  • Choice of Base: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally effective at neutralizing the HBr formed without promoting significant elimination. Avoid strong, sterically hindered bases like DBU or overly strong bases like alkoxides if possible.

  • Temperature Control: Run the reaction at a moderate temperature. While heating can accelerate the SN2 reaction, it can also increase the rate of elimination. Start at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.

Issue 2: Complex Mixture of Products and Difficult Purification

Question: My crude NMR shows multiple products, and I'm struggling to purify my target compound via column chromatography. What should I do?

Answer: A complex product mixture points to multiple side reactions occurring simultaneously. The primary impurity that complicates purification is the highly polar quaternary ammonium salt.

Troubleshooting Steps:

  • Identify the Impurities: Use LC-MS to identify the molecular weights of the major impurities.

    • M+81 (Br isotope pattern): Corresponds to the quaternary ammonium salt.

    • Unchanged Starting Material: Indicates an incomplete reaction.

    • Other unexpected peaks: Could indicate impurities from the synthesis of the 2-(4-bromophenyl)pyrrolidine precursor.

  • Purification Strategy for Quaternary Salts:

    • Aqueous Wash: The quaternary ammonium salt is highly soluble in water. During the workup, perform multiple washes of the organic layer with water or brine to remove a significant portion of this impurity.

    • Column Chromatography: The quaternary salt will stick to the baseline on a standard silica gel column using non-polar solvent systems (e.g., Hexane/Ethyl Acetate). If it streaks, a more polar system may be needed, but it's often better to remove it via an aqueous wash first.

Compound Type Typical Rf Value (10% EtOAc in Hexane) Purification Notes
2-(4-bromophenyl)pyrrolidine~0.1-0.2More polar than the product.
This compound ~0.4-0.6 Target Compound.
Quaternary Ammonium Salt~0.0Highly polar; remains at the baseline. Remove with aqueous washes.

Protocol 1: Optimized Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Sample Preparation: Adsorb the crude oil onto a small amount of silica gel for dry loading. This prevents streaking.

  • Mobile Phase: Start with a solvent system determined by TLC to give the product an Rf of ~0.3. A good starting point is a gradient of 5% to 20% Ethyl Acetate in Hexanes.

  • Elution: Elute the column, collecting fractions and monitoring by TLC. The desired product should elute after any unreacted allyl bromide and before the starting amine.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the 2-(4-bromophenyl)pyrrolidine precursor? A1: A common and effective method is the diastereoselective addition of a Grignard reagent, such as 4-bromophenylmagnesium bromide, to a chiral N-tert-butanesulfinyl imine derived from proline.[13][14] This approach provides good stereochemical control. Ensuring the purity of this precursor is critical, as any impurities can be carried through to the final step.

Q2: How can I monitor the reaction progress effectively? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 20% Ethyl Acetate in Hexanes. The product (tertiary amine) is less polar than the starting material (secondary amine) and will have a higher Rf value. Staining with potassium permanganate (KMnO₄) is effective for visualizing all spots. For more precise monitoring, LC-MS can be used to track the disappearance of starting material and the appearance of the product and any side products.

Q3: My reaction seems to stall and won't go to completion. Why? A3: This can happen if the HBr generated during the reaction is not effectively neutralized. The protonated amine (ammonium salt) is not nucleophilic and will not react with the allyl bromide.[12] Ensure you are using at least one equivalent of base, and that the base is sufficiently strong and well-mixed to neutralize the acid as it forms. Using a phase-transfer catalyst in biphasic systems or a solvent like DMF or acetonitrile to ensure solubility of all components can also help.[9]

Q4: Can I use other allylating agents besides allyl bromide? A4: Yes, allyl chloride can be used, but it is less reactive. Allyl iodide is more reactive but also more expensive and may increase the risk of side reactions.[15] Allyl tosylate or mesylate are also effective but require preparation. For most applications, allyl bromide offers the best balance of reactivity and cost.

IV. Logical Troubleshooting Workflow

Troubleshooting_Workflow Analysis Analysis Cause1 Cause: Over-alkylation Analysis->Cause1 High MW Impurity (M+81) Cause2 Cause: Incomplete Reaction Analysis->Cause2 Unreacted Starting Material Cause3 Cause: Elimination of Allyl-Br Analysis->Cause3 Low Mass Balance Cause Cause Solution Solution Problem Problem Problem->Analysis Analyze Crude by TLC/LC-MS Solution1a Solution: - Add Allyl Bromide slowly - Use 1.05-1.1 eq. Allyl-Br - Increase Amine ratio Cause1->Solution1a Mitigate Solution2a Solution: - Ensure >1 eq. of active base - Check solvent for solubility - Moderate heating (40-50°C) Cause2->Solution2a Mitigate Solution3a Solution: - Use mild base (K2CO3) - Avoid high temperatures - Avoid hindered bases Cause3->Solution3a Mitigate

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

V. References

  • Synblock. (n.d.). CAS 885275-21-8 | this compound. Retrieved from Synblock website. --INVALID-LINK--

  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. Retrieved from BenchChem website. --INVALID-LINK--

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • ResearchGate. (n.d.). Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. Retrieved from ResearchGate. --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from ACS GCI website. --INVALID-LINK--

  • Borah, R., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369–1377. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from Organic Chemistry Portal. --INVALID-LINK--

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4988. --INVALID-LINK--

  • Organic Letters. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 22(15), 5895–5900. --INVALID-LINK--

  • Royal Society of Chemistry. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. --INVALID-LINK--

  • PubMed. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-4. --INVALID-LINK--

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Retrieved from Google Patents. --INVALID-LINK--

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from MSU Chemistry website. --INVALID-LINK--

  • BenchChem. (2025). preventing over-alkylation of amines in synthesis. Retrieved from BenchChem website. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from Chemistry LibreTexts. --INVALID-LINK--

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from Master Organic Chemistry website. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines. Retrieved from Chemistry LibreTexts. --INVALID-LINK--

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from Master Organic Chemistry website. --INVALID-LINK--

  • Guidechem. (n.d.). This compound 885275-21-8 United States. Retrieved from Guidechem website. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: 1-((2-Bromophenyl)sulfonyl)pyrrolidine Purification. Retrieved from BenchChem website. --INVALID-LINK--

  • National Institutes of Health. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. --INVALID-LINK--

  • Thoreauchem. (n.d.). This compound-885275-21-8. Retrieved from Thoreauchem website. --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the synthesis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, detailed protocols, and robust troubleshooting strategies for the successful synthesis and scale-up of this important chemical intermediate.

Introduction and Synthetic Strategy

This compound is a substituted pyrrolidine derivative often used as a building block in the synthesis of more complex molecules in pharmaceutical and materials science research. Its synthesis is typically achieved via a two-step process:

  • Formation of the Pyrrolidine Core: Synthesis of the key intermediate, 2-(4-bromophenyl)pyrrolidine. This is commonly accomplished through methods like the addition of a Grignard reagent to a cyclic imine precursor.[1][2]

  • N-Allylation: Subsequent alkylation of the secondary amine of 2-(4-bromophenyl)pyrrolidine with an allyl halide to yield the final product.[3]

While straightforward on a laboratory scale, scaling up this synthesis presents unique challenges related to reaction control, impurity profiles, and purification. This guide will address these challenges directly, providing both theoretical understanding and practical, field-proven solutions.

Overall Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Allylation cluster_purification Purification A 4-Bromobenzonitrile & 3-Chloropropylmagnesium chloride B Cyclic Imine Intermediate A->B Grignard Addition C Reduction (e.g., NaBH4) B->C Hydrolysis D 2-(4-bromophenyl)pyrrolidine C->D F This compound D->F E Allyl Bromide & Base (e.g., K2CO3) G Crude Product F->G H Purified Product G->H Chromatography or Distillation

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Part A: Synthesis of 2-(4-bromophenyl)pyrrolidine

This procedure is adapted from established methods involving Grignard addition to imines followed by reduction.[4][5]

  • Grignard Reagent Preparation (if not commercially available):

    • Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq) to anhydrous THF.

    • Slowly add a solution of 1-bromo-3-chloropropane (1.1 eq) in anhydrous THF to initiate the Grignard formation. Maintain gentle reflux.

  • Reaction with Nitrile:

    • Cool the freshly prepared 3-chloropropylmagnesium chloride solution to 0 °C.

    • Slowly add a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cyclization and Reduction:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add methanol (5.0 eq) followed by portion-wise addition of sodium borohydride (NaBH₄) (2.0 eq), keeping the internal temperature below 15 °C. This step reduces the intermediate imine in situ.[5]

    • Stir at room temperature for 4 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 1 M HCl (aq) until the mixture is acidic (pH ~2).

    • Wash the aqueous layer with diethyl ether or ethyl acetate to remove non-basic impurities.

    • Basify the aqueous layer with 6 M NaOH (aq) to pH >12.

    • Extract the product into ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(4-bromophenyl)pyrrolidine.

Part B: N-Allylation to this compound
  • Reaction Setup:

    • Dissolve the crude 2-(4-bromophenyl)pyrrolidine (1.0 eq) in a suitable solvent like acetonitrile or acetone.

    • Add a solid base, such as powdered potassium carbonate (K₂CO₃) (2.5 eq) or sodium carbonate (Na₂CO₃) (3.0 eq).

  • Allylation:

    • Add allyl bromide (1.2 eq) dropwise to the stirred suspension. A mild exotherm may be observed.

    • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Troubleshooting Guide & Scale-Up Considerations

This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Final Yield or Purity Check_SM Analyze Starting Materials (Purity, Water Content) Start->Check_SM Check_Step1 Analyze Intermediate: 2-(4-bromophenyl)pyrrolidine Check_SM->Check_Step1 Materials OK Step1_Issue Issue in Step 1: Precursor Synthesis Check_Step1->Step1_Issue Intermediate Impure / Low Yield Step2_Issue Issue in Step 2: N-Allylation Check_Step1->Step2_Issue Intermediate OK Grignard_Fail Grignard reaction failed to initiate or gave low conversion. Step1_Issue->Grignard_Fail Reduction_Fail Incomplete reduction or side products formed. Step1_Issue->Reduction_Fail Allylation_Fail Incomplete allylation or starting material remains. Step2_Issue->Allylation_Fail Quat_Salt Formation of quaternary -allyl-ammonium salt. Step2_Issue->Quat_Salt Purification_Fail Difficulty in purification: streaking on silica, poor separation. Step2_Issue->Purification_Fail

Caption: A decision tree for troubleshooting the synthesis of this compound.

Q&A: Precursor Synthesis (Step 1)

Question 1: My Grignard reaction for the precursor synthesis is sluggish or fails to initiate. What's wrong?

  • Answer: Grignard reactions are highly sensitive to moisture.[6]

    • Cause & Solution (Lab Scale): Ensure all glassware is oven-dried and assembled hot under an inert atmosphere. Use anhydrous grade solvents. Magnesium turnings can be activated by briefly stirring with a crystal of iodine or a few drops of 1,2-dibromoethane until a color change or bubbling is observed.

    • Cause & Solution (Scale-Up): At scale, ensuring absolute dryness is critical. Solvents should be verified for low water content (<50 ppm). The surface area and quality of the magnesium are crucial; use high-purity, finely divided magnesium. A small amount of the pre-formed Grignard reagent from a previous batch can be used to initiate the reaction (entrainment).

Question 2: I'm seeing significant amounts of a dimeric byproduct (hexane-1,6-diylbis(magnesium chloride)) from my Grignard reaction. How can I minimize this?

  • Answer: This is likely due to Wurtz-type coupling of the Grignard reagent with the starting alkyl halide.

    • Cause & Solution: This side reaction is favored at higher temperatures and concentrations. Maintain a low reaction temperature during the formation of the Grignard reagent and add the alkyl halide slowly to the magnesium suspension to avoid localized high concentrations. Dilution can also help, though this has implications for reactor volume at scale.

Q&A: N-Allylation (Step 2)

Question 3: My N-allylation reaction is incomplete, even after prolonged heating. What can I do?

  • Answer: Incomplete reaction is often due to issues with the base, solvent, or insufficient reactivity.

    • Cause & Solution (Reactivity): Ensure your allyl bromide is of good quality and not degraded. Using a more reactive leaving group, like allyl iodide (which can be generated in situ by adding a catalytic amount of NaI or KI), can accelerate the reaction.

    • Cause & Solution (Base/Solvent): The base is critical. K₂CO₃ is a good choice, but its effectiveness depends on its particle size and dryness; use finely powdered, anhydrous K₂CO₃. For a more potent system, consider using sodium hydride (NaH) in an aprotic solvent like THF or DMF, though this requires stricter anhydrous conditions and careful handling at scale due to hydrogen gas evolution.[7] The choice of solvent is also key; polar aprotic solvents like DMF or acetonitrile generally accelerate SN2 reactions compared to acetone.[8]

Question 4: I am observing a significant amount of a second, more polar spot by TLC, which I suspect is the quaternary ammonium salt. How do I prevent this?

  • Answer: Over-alkylation to form the quaternary salt is a common side reaction when the product amine is still nucleophilic.

    • Cause & Solution: This occurs when an excess of allyl bromide is used or the reaction is run for too long at high temperatures. Carefully control the stoichiometry of the allyl bromide; use no more than 1.1-1.2 equivalents. Monitor the reaction closely and stop it once the starting secondary amine is consumed. If the problem persists, adding the allyl bromide slowly over several hours can help maintain its low concentration, disfavoring the second alkylation.

Q&A: Purification and Scale-Up

Question 5: Purifying the final product on silica gel is difficult. The product streaks badly and my yields are low. What are the best practices?

  • Answer: Amines are basic and interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and irreversible adsorption.

    • Cause & Solution (Lab Scale): Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%). A typical mobile phase would be Hexane:Ethyl Acetate with 1% Triethylamine. Alternatively, use a basic stationary phase like alumina.

    • Cause & Solution (Scale-Up): Large-scale chromatography is expensive and should be avoided if possible. Explore vacuum distillation as a primary purification method. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) is highly preferable.[9] Converting the amine to a crystalline salt (e.g., hydrochloride) for purification and then liberating the free base is another robust industrial strategy.

Question 6: What are the primary safety and control challenges when scaling up the N-allylation step?

  • Answer: The primary challenges are managing the exotherm, handling the alkylating agent, and ensuring efficient mixing.

    • Thermal Management: The N-allylation reaction is exothermic. On a large scale, this heat can accumulate, leading to a runaway reaction. Ensure the reactor has adequate cooling capacity. The reagent addition rate must be controlled to match the reactor's ability to remove heat. A reaction calorimetry study is highly recommended to understand the thermal profile before scaling up.

    • Reagent Handling: Allyl bromide is a lachrymator and a toxic alkylating agent.[10] At scale, use a closed-system transfer to add it to the reactor to minimize operator exposure.

    • Mixing: In a large reactor, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, promoting side reactions like quaternary salt formation. The choice of impeller and agitation speed should be evaluated to ensure good mass transfer, especially since the reaction involves a solid base (K₂CO₃).

Data Summary

The following table provides typical parameters and expected results for this synthesis. Actual results may vary based on specific conditions and scale.

ParameterStep 1: Precursor SynthesisStep 2: N-Allylation
Key Reagents 4-Bromobenzonitrile, NaBH₄Allyl Bromide, K₂CO₃
Solvent Anhydrous THFAcetonitrile
Temperature 0 °C to Room Temp.50-60 °C
Typical Reaction Time 16-20 hours6-12 hours
Typical Crude Yield 75-85%80-95%
Purity (Post-Workup) ~90% (by HPLC/GC)~85-95% (by HPLC/GC)
Common Impurities Unreacted nitrile, over-reduced byproductsStarting amine, quaternary salt

Frequently Asked Questions (FAQs)

Q1: Can I use a different Grignard reagent for the precursor synthesis? A1: Yes, the synthesis is adaptable. For instance, using 4-bromophenylmagnesium bromide with a suitable four-carbon electrophile that can form the pyrrolidine ring is a viable alternative strategy. The choice often depends on the commercial availability and cost of the starting materials.

Q2: Are there alternative, non-Grignard methods to synthesize the 2-(4-bromophenyl)pyrrolidine precursor? A2: Yes, methods based on the reduction of substituted pyrroles or the cyclization of linear amino alcohols are reported in the literature. Another approach involves the asymmetric synthesis using N-tert-butanesulfinyl imines to achieve high stereoselectivity if an enantiopure product is desired.[1][4]

Q3: My final product appears to be an oil, but some literature suggests it can be a solid. Why the discrepancy? A3: The physical state of the final product can depend on its purity. Small amounts of residual solvent or impurities can prevent crystallization. If a solid form is desired, high purity is essential. Seeding the pure oil with a small crystal can sometimes induce crystallization.

Q4: How can I confirm the formation of the quaternary ammonium salt? A4: The quaternary salt is much more polar than the tertiary amine product. It will have a significantly lower Rf value on TLC and a longer retention time on reverse-phase HPLC. It is also highly visible by ESI-MS, showing a molecular ion corresponding to [Product + Allyl]⁺. In ¹H NMR, the signals for the protons adjacent to the nitrogen will be shifted further downfield compared to the desired product.

Q5: What analytical techniques are recommended for in-process control? A5: For monitoring reaction completion, Thin-Layer Chromatography (TLC) is effective for quick checks. For more quantitative analysis of reaction conversion and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are the industry standards.

References

Technical Support Center: Interpreting Complex NMR Spectra of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectral analysis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to interpret its complex NMR spectra. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the intricacies of its ¹H and ¹³C NMR data.

Introduction: Why is the NMR Spectrum of this compound Complex?

The structural features of this compound inherently lead to a complex and often challenging NMR spectrum. The primary reasons for this complexity are:

  • Chirality: The presence of a stereocenter at the C2 position of the pyrrolidine ring renders the molecule chiral. This chirality has significant downstream effects on the NMR spectrum.

  • Diastereotopicity: Due to the C2 stereocenter, the methylene protons on the pyrrolidine ring (at C3, C4, and C5) and on the N-allyl group become diastereotopic.[1][2][3] This means they are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns than simple triplets or quartets.[2][3][4]

  • Overlapping Signals: The ¹H NMR spectrum is likely to have regions where signals from the pyrrolidine ring, the allyl group, and the aromatic ring overlap, making initial assignments difficult.[5]

  • Second-Order Effects: The coupling between diastereotopic protons can sometimes lead to complex, non-first-order splitting patterns (roofing), further complicating the interpretation.[6]

This guide will provide you with the tools and knowledge to systematically deconstruct the NMR spectra of this molecule.

Frequently Asked Questions (FAQs)

Q1: Why do the methylene protons on the pyrrolidine ring appear as complex multiplets and not simple triplets?

A1: The complexity arises from the concept of diastereotopicity. The chiral center at C2 makes the two protons on each of the C3, C4, and C5 carbons chemically non-equivalent.[1][2][3] Consequently, they resonate at different chemical shifts and couple not only to adjacent protons but also to each other (geminal coupling). This results in complex multiplets, often appearing as doublet of doublets or even more complicated patterns.[7]

Q2: How can I definitively assign the protons of the 4-bromophenyl group?

A2: The 4-bromophenyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets in a standard ¹H NMR spectrum.[8][9][10] The protons ortho to the bromine atom will be in a different chemical environment than the protons meta to the bromine. To unambiguously assign them, you can use a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[11][12] The proton at C2 of the pyrrolidine ring should show a correlation to the quaternary carbon of the phenyl ring it is attached to, and from there, you can trace the correlations to the other aromatic protons and carbons.

Q3: The signals for the allyl group protons are overlapping. How can I assign them?

A3: The allyl group protons often present a challenge due to their close chemical shifts and complex coupling patterns.[13][14] A 2D COSY (Correlation Spectroscopy) experiment is invaluable here.[15][16] The COSY spectrum will show correlations between coupled protons. You should be able to "walk" through the allyl system: the CH₂ protons attached to the nitrogen will show a correlation to the internal (CH) proton of the vinyl group, which in turn will show correlations to the two terminal (CH₂) vinyl protons.

Q4: I see more signals in my ¹³C NMR spectrum than I expect. Why is that?

A4: This is also due to the chirality of the molecule. All carbon atoms in the pyrrolidine ring and the allyl group are in a chiral environment, so they are chemically distinct and should each give a separate signal. For the 4-bromophenyl group, you should expect four signals: two for the protonated carbons and two for the quaternary carbons (one attached to the pyrrolidine and one attached to the bromine).

Q5: How can I confirm the stereochemistry at the C2 position?

A5: Determining the relative stereochemistry can be achieved using a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[17][18][19] This experiment detects through-space interactions between protons that are close to each other.[17][18][20] For example, you would look for a NOESY correlation between the proton at C2 of the pyrrolidine ring and one of the protons on the N-allyl group or specific protons on the pyrrolidine ring to infer their spatial proximity.

Troubleshooting Guides

Guide 1: Resolving and Assigning the Diastereotopic Pyrrolidine Protons

Issue: The ¹H NMR spectrum between 1.5 and 4.0 ppm shows a series of complex, overlapping multiplets that are difficult to assign to the individual protons of the pyrrolidine ring.

Causality: The chiral center at C2 renders the geminal protons at C3, C4, and C5 diastereotopic, leading to distinct chemical shifts and complex spin-spin coupling.

Step-by-Step Protocol:

  • Acquire High-Resolution ¹H NMR: Ensure the best possible resolution by careful shimming of the spectrometer.[5][21]

  • Run a COSY Experiment: This will reveal the proton-proton coupling network within the pyrrolidine ring. You should be able to trace the connectivity from the C2 proton to the two C3 protons, then from the C3 protons to the two C4 protons, and so on.

  • Acquire an HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton to the carbon it is directly attached to.[11][12][22] This will allow you to identify which pairs of diastereotopic protons belong to which carbon atom.

  • Utilize an HMBC Spectrum: A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away.[11][12][23] This can help to confirm assignments. For example, the C2 proton should show a correlation to the C4 carbon.

Data Presentation:

Proton(s)Expected ¹H Chemical Shift Range (ppm)Expected ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
H-23.5 - 4.560 - 70H-3a, H-3bC-3, C-4, C-ipso (Aromatic)
H-3a, H-3b1.8 - 2.530 - 40H-2, H-4a, H-4bC-2, C-5
H-4a, H-4b1.6 - 2.225 - 35H-3a, H-3b, H-5a, H-5bC-2, C-3
H-5a, H-5b2.8 - 3.550 - 60H-4a, H-4bC-3, N-CH₂ (Allyl)

Note: 'a' and 'b' denote the two diastereotopic protons on the same carbon. Chemical shifts are estimates and can vary based on solvent and other factors.

Visualization of Workflow:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analysis & Assignment H1_NMR ¹H NMR Spectrum Initial_Hypothesis Initial Hypothesis (Overlapping Signals) H1_NMR->Initial_Hypothesis C13_NMR ¹³C NMR Spectrum COSY COSY Proton_Network Proton Coupling Network COSY->Proton_Network HSQC HSQC Proton_Carbon_Direct Direct H-C Correlation HSQC->Proton_Carbon_Direct HMBC HMBC Long_Range_Connectivity Long-Range H-C Connectivity HMBC->Long_Range_Connectivity NOESY NOESY Spatial_Proximity Stereochemistry NOESY->Spatial_Proximity Initial_Hypothesis->COSY Resolve connectivity Proton_Network->HSQC Assign to Carbons Final_Structure Final Structure Confirmation Proton_Network->Final_Structure Proton_Carbon_Direct->HMBC Confirm framework Proton_Carbon_Direct->Final_Structure Long_Range_Connectivity->NOESY Determine Stereochemistry Long_Range_Connectivity->Final_Structure Spatial_Proximity->Final_Structure

Caption: Workflow for elucidating the structure of this compound using 2D NMR.

Guide 2: Deconvoluting the Allyl Group Signature

Issue: The ¹H NMR signals for the N-allyl group are complex and difficult to interpret due to restricted rotation and differing coupling constants.

Causality: The protons of the allyl group have distinct chemical environments. The internal vinyl proton couples to the two terminal vinyl protons (cis and trans) with different coupling constants, and also to the adjacent N-CH₂ protons.[13][14][24]

Step-by-Step Protocol:

  • Identify the Allyl Protons: In the ¹H NMR spectrum, look for a multiplet around 5.7-6.0 ppm (the internal vinyl CH), two multiplets between 5.0-5.3 ppm (the terminal vinyl CH₂), and a multiplet around 3.0-3.5 ppm (the N-CH₂).

  • Analyze Coupling Constants: Carefully measure the J-values. You should observe:

    • Jtrans (coupling between internal and terminal vinyl protons): ~17 Hz

    • Jcis (coupling between internal and terminal vinyl protons): ~10 Hz

    • Jgeminal (coupling between terminal vinyl protons): ~2 Hz

    • Jallylic (coupling between internal vinyl proton and N-CH₂): ~5-7 Hz

  • Use COSY and HSQC: As in Guide 1, use COSY to confirm the coupling between the N-CH₂ protons and the internal vinyl proton, and between the internal and terminal vinyl protons. Use HSQC to assign the corresponding carbon signals. The N-CH₂ carbon will be around 55-65 ppm, the internal vinyl carbon around 130-140 ppm, and the terminal vinyl carbon around 115-120 ppm.[25][26]

Visualization of Allyl Coupling:

G N_CH2 N-CH₂ CH_vinyl =CH- N_CH2->CH_vinyl J_allylic ~5-7 Hz CH2_vinyl =CH₂ CH_vinyl->CH2_vinyl J_cis / J_trans ~10 / 17 Hz

Caption: Key ¹H-¹H couplings within the N-allyl group.

Guide 3: Confirming Connectivity with Long-Range Correlations

Issue: Verifying the connection between the N-allyl group, the pyrrolidine ring, and the 4-bromophenyl group.

Causality: While COSY and HSQC establish direct connections, HMBC is required to piece together the entire molecular framework by observing correlations over two or three bonds.

Step-by-Step Protocol:

  • Acquire a High-Quality HMBC Spectrum: Optimize the experiment for a range of coupling constants (e.g., 8 Hz) to capture various long-range interactions.[11]

  • Identify Key Correlations: Look for the following cross-peaks in the HMBC spectrum to confirm the structure:

    • Pyrrolidine to Phenyl: A correlation between the H-2 proton of the pyrrolidine ring and the quaternary carbon of the phenyl ring to which it is attached (C-ipso).

    • Allyl to Pyrrolidine: A correlation between the N-CH₂ protons of the allyl group and the C-2 and C-5 carbons of the pyrrolidine ring.

    • Within the Phenyl Ring: Correlations from the aromatic protons to other carbons in the ring, confirming the substitution pattern.

struct [label=<

>];

H2 [label="H-2", pos="X,Y!"]; // Replace X,Y with coordinates on the image C_ipso [label="C-ipso", pos="X,Y!"]; N_CH2_allyl [label="N-CH₂ (allyl)", pos="X,Y!"]; C5 [label="C-5", pos="X,Y!"]; C2 [label="C-2", pos="X,Y!"];

// Placeholder for actual image and coordinates // H2 -> C_ipso [label="2J"]; // N_CH2_allyl -> C5 [label="3J"]; // N_CH2_allyl -> C2 [label="3J"]; }

References

Technical Support Center: Method Refinement for 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the versatile building block, 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and refine methodologies for functionalizing this substrate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.

The structure of this compound presents two primary handles for chemical modification: the aryl bromide for cross-coupling reactions and the C2-benzylic proton for deprotonation-functionalization. This guide is structured around these key transformations.

Section 1: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The 4-bromo-phenyl moiety is a prime site for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. However, the electronic nature of the pyrrolidine substituent can influence reactivity.

Suzuki-Miyaura Coupling: Troubleshooting & Optimization

The Suzuki-Miyaura reaction is a fundamental tool for creating biaryl structures.[1][2] However, challenges can arise, particularly with electron-rich or sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the likely causes?

A1: Low yields with this substrate are often traced back to the electronic properties of the starting material. The nitrogen atom of the pyrrolidine ring is an electron-donating group, which increases the electron density on the phenyl ring. This makes the crucial first step of the catalytic cycle, oxidative addition of the palladium(0) catalyst to the C-Br bond, more difficult and often rate-limiting.[3][4] Additionally, steric hindrance from the bulky pyrrolidine group can impede the catalyst's approach.

Q2: My starting material is consumed, but the desired product yield is low, and I see several byproducts. What are the common side reactions?

A2: If the aryl bromide is consumed without efficient product formation, consider these competing pathways:

  • Protodeboronation: This is the cleavage of the C-B bond on your boronic acid partner, replacing it with a hydrogen atom. It is often promoted by excess base or water in the reaction mixture.[3] Using a more stable boronic ester, like a pinacol ester (Bpin), can mitigate this issue.[3][5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R-B(OH)₂ + (HO)₂B-R → R-R). This is competitive with the desired cross-coupling, especially if oxidative addition is slow or if Pd(II) species are present from an incomplete reduction of a Pd(II) precatalyst.[3][5]

  • Catalyst Decomposition: At high temperatures or under non-inert conditions, the active Pd(0) catalyst can decompose into inactive palladium black.[3]

Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?

A3: For challenging, electron-rich aryl bromides, standard catalysts are often insufficient.[3] You need a more robust system to overcome the high activation barrier for oxidative addition. We recommend switching to a system composed of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and promote the difficult oxidative addition and subsequent reductive elimination steps.[4][6]

Parameter Standard Conditions Recommended Refinement for This Substrate Rationale
Pd Source Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃Air-stable Pd(II) or Pd(0) precursors that form the active catalyst in situ.
Ligand PPh₃SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphines that accelerate oxidative addition and reductive elimination.[3][6]
Base Na₂CO₃, K₂CO₃K₃PO₄ (finely ground) or Cs₂CO₃Stronger, non-nucleophilic bases are often more effective for difficult couplings.[7]
Solvent Toluene/H₂O, THF/H₂ODioxane/H₂O (4:1), TolueneHigher boiling point solvents can be beneficial, but careful temperature control is needed to prevent catalyst decomposition.[7]

Troubleshooting Workflow: Low-Yield Suzuki Coupling

Here is a logical workflow to diagnose and solve issues with your Suzuki-Miyaura coupling reaction.

G start Low Yield in Suzuki Coupling check_sm Is Starting Material (Aryl Bromide) Consumed? start->check_sm sm_not_consumed No check_sm->sm_not_consumed No sm_consumed Yes check_sm->sm_consumed Yes oa_issue Issue with Oxidative Addition sm_not_consumed->oa_issue oa_solution1 Increase Temperature oa_issue->oa_solution1 oa_solution2 Switch to more active ligand (e.g., SPhos, XPhos) oa_issue->oa_solution2 oa_solution3 Check Catalyst Quality/Activity oa_issue->oa_solution3 side_reactions Side Reactions are Dominant sm_consumed->side_reactions protodeboronation Protodeboronation Suspected? (Boronic acid degrades) side_reactions->protodeboronation homocoupling Homocoupling Suspected? (Biaryl byproduct of boronic acid) side_reactions->homocoupling proto_solution1 Use Anhydrous Solvents protodeboronation->proto_solution1 proto_solution2 Use Boronic Ester (Bpin) protodeboronation->proto_solution2 proto_solution3 Use a Weaker Base or Stoichiometric Amount protodeboronation->proto_solution3 homo_solution1 Ensure Rigorous Degassing homocoupling->homo_solution1 homo_solution2 Use Pd(0) Source or ensure full pre-catalyst reduction homocoupling->homo_solution2

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Experimental Protocol: Refined Suzuki-Miyaura Coupling

This protocol is optimized for challenging aryl bromides like this compound.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.). Add this solid mixture to the Schlenk flask.

  • Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[7]

  • Solvent Addition: Prepare a degassed solvent mixture, such as dioxane and water (4:1). This is done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, enabling the synthesis of a wide range of arylamines from the parent aryl bromide.[8][9]

Q4: I am attempting to couple a secondary amine, but I am observing a significant amount of hydrodehalogenated starting material (1-Allyl-2-phenyl-pyrrolidine). What is happening?

A4: You are likely observing the results of a competing β-hydride elimination side reaction.[8][10] After the palladium amido complex is formed, it can either undergo the desired reductive elimination to give the product or an undesired β-hydride elimination if the amine has a proton on a β-carbon. This elimination forms an imine and a palladium hydride species, which then leads to the hydrodehalogenated byproduct.[8] To favor reductive elimination, use ligands specifically designed to promote this step, such as the Buchwald biaryl phosphine ligands (e.g., RuPhos for secondary amines).[11]

G cluster_0 Desired Pathway cluster_1 Side Reaction intermediate [L-Pd(II)-Ar(Amine)] Complex reductive_elim Reductive Elimination intermediate->reductive_elim beta_hydride β-Hydride Elimination intermediate->beta_hydride product C-N Coupled Product reductive_elim->product byproduct Hydrodehalogenated Arene + Imine beta_hydride->byproduct

Caption: Competing pathways in Buchwald-Hartwig amination.

Q5: Which base is best for my Buchwald-Hartwig amination?

A5: The choice of base is critical and depends on the functional group tolerance of your substrates.

  • Sodium tert-butoxide (NaOt-Bu): This is a strong base that often permits the highest reaction rates and lowest catalyst loadings. However, it is incompatible with base-sensitive functional groups like esters and ketones.[11]

  • Lithium bis(trimethylsilyl)amide (LHMDS): This base is an excellent choice when your amine substrate has other protic functional groups (e.g., alcohols, primary amides) that you do not want to deprotonate.[11]

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are weaker bases that can be used with more sensitive substrates, though they may require higher temperatures or longer reaction times.

Heck Coupling

The Heck reaction can be used to couple the aryl bromide with an alkene.[12] However, given that the substrate already contains an allyl group, intramolecular reactions or reactions with the N-allyl moiety could compete, especially under certain conditions. For intermolecular coupling, the focus is typically on reacting the aryl bromide.

Q6: I want to perform a Heck reaction with an electron-rich olefin, but I'm struggling with low reactivity and poor regioselectivity. Any advice?

A6: Heck reactions involving electron-rich olefins can be challenging.[13][14] Standard Pd(0) conditions often give mixtures of products.[15] Consider the following refinements:

  • Cationic Palladium Pathway: Using a Pd(II) salt like Pd(OAc)₂ without a phosphine ligand can sometimes promote a cationic pathway that offers different selectivity.

  • Specialized Ligands: Certain ligands are designed to control regioselectivity in Heck reactions.

  • Nickel Catalysis: Nickel-based catalyst systems have shown excellent efficiency for Heck-type reactions with electron-rich olefins under mild conditions, representing a practical alternative.[13][14]

Section 2: Functionalization via C-H Activation/Lithiation

The C2-position of the pyrrolidine ring, being benzylic, is acidic enough for deprotonation with a strong organolithium base. This creates a configurationally stable carbanion that can be trapped with various electrophiles, allowing for the synthesis of C2-substituted derivatives with high diastereoselectivity.[16]

Frequently Asked Questions (FAQs)

Q7: I want to functionalize the C2-position of the pyrrolidine ring. Is direct lithiation feasible without side reactions at the bromo-phenyl group?

A7: Yes, selective deprotonation at the C2-position is feasible. While lithium-halogen exchange at the C-Br bond is a possibility, kinetic deprotonation at the more acidic C2-benzylic position is generally much faster, especially at low temperatures (e.g., -78 °C to -60 °C).[16] Using a bulky lithium amide base (like LDA) instead of an alkyllithium (like n-BuLi) can further disfavor lithium-halogen exchange. However, studies have shown that n-BuLi is effective for this transformation when conditions are carefully controlled.[16]

Q8: I am concerned about the stereochemical integrity of the C2 center during the lithiation and quenching process. Will it racemize?

A8: N-Boc-2-lithio-2-arylpyrrolidines have been shown to be configurationally stable at or below -60 °C in diethyl ether.[16] This stability allows for the stereoretentive trapping of the organolithium intermediate with an electrophile. To ensure high fidelity, the reaction must be kept cold until the electrophile is added. The choice of chiral ligand, such as (-)-sparteine, can be used to control the stereochemistry of the deprotonation itself in asymmetric syntheses.[17]

Experimental Protocol: Lithiation-Borylation Sequence

This two-step, one-pot procedure allows for the introduction of a boronic ester at the C2 position, which can then be used in subsequent Suzuki couplings to create highly complex structures.

  • Setup: To a flame-dried Schlenk flask under Argon, add a solution of this compound (1.0 equiv.) in dry diethyl ether (Et₂O) to make a ~0.2 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (s-BuLi, 1.1 equiv., ~1.4 M in cyclohexane) dropwise. The solution may turn a pale yellow color. Stir at -78 °C for 3-5 hours. The stability of the lithiated intermediate is crucial, and prolonged times at higher temperatures can lead to decomposition.[18]

  • Borylation: Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol isopropoxyborane, 1.5 equiv.) in dry Et₂O dropwise at -78 °C.

  • Warm and Quench: Allow the reaction to stir for an additional hour at -78 °C, then slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the C2-borylated pyrrolidine derivative.

References

Validation & Comparative

A Comprehensive Guide to Investigating the Biological Activity of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine and its Analogs as Potential Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine, a novel compound with significant structural homology to known central nervous system (CNS) agents. Given its distinct chemical features—a 2-aryl-pyrrolidine core, a halogenated phenyl ring, and an N-allyl substituent—this molecule presents a compelling case for investigation as a modulator of monoamine transporters (MATs).

We will outline a rigorous, multi-stage experimental plan designed to elucidate its biological activity, establish a preliminary structure-activity relationship (SAR) by comparing it with rationally designed analogs, and assess its potential functional effects in vivo. This document is intended for researchers in pharmacology and drug development, providing both the strategic rationale and detailed protocols necessary for a thorough investigation.

Part 1: Scientific Rationale - Targeting the Monoamine Transporters

The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission.[1] These transmembrane proteins, part of the solute carrier 6 (SLC6) family, mediate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby controlling the magnitude and duration of signaling.[2] Their central role in mood, cognition, and reward makes them prime targets for a vast array of therapeutics, including antidepressants and treatments for ADHD, as well as substances of abuse like cocaine.[3][4]

The structure of this compound suggests a strong potential for interaction with these transporters. The protonatable nitrogen of the pyrrolidine ring is a common feature in MAT ligands, while the 2-(4-bromo-phenyl) group provides a critical lipophilic anchor that can engage with binding pockets within the transporters. Halogen atoms on this phenyl ring are known to be key determinants for the potency and selectivity of many selective serotonin reuptake inhibitors (SSRIs).[5] Our hypothesis is that this compound and its analogs will function as inhibitors of one or more monoamine transporters.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicles (containing Monoamines) MA Monoamines (DA, NE, 5-HT) Vesicle->MA Release MAT Monoamine Transporter (DAT, NET, or SERT) SynapticCleft Synaptic Cleft MA->SynapticCleft Receptor Postsynaptic Receptors SynapticCleft->MAT Reuptake SynapticCleft->Receptor Binding & Signal Transduction Compound This compound (Hypothesized Inhibitor) Compound->MAT Inhibition

Caption: Monoamine transporter inhibition mechanism.

Part 2: Proposed Analogs for Structure-Activity Relationship (SAR) Analysis

To systematically probe the biological relevance of each component of the lead structure, a focused library of analogs should be synthesized. The goal is to understand how modifications to the N-substituent and the aryl ring affect potency and selectivity at DAT, NET, and SERT. This approach allows for the development of a robust SAR profile.

Compound IDCore StructureR1 (N-Substituent)R2 (Aryl-Substituent)Rationale for Inclusion
LEAD-001 2-(R2-phenyl)-pyrrolidine-CH2-CH=CH2 (Allyl)4-BrLead Compound
ANAL-002 2-(R2-phenyl)-pyrrolidine-H4-BrAssess the role of N-alkylation.
ANAL-003 2-(R2-phenyl)-pyrrolidine-CH3 (Methyl)4-BrEvaluate the effect of a minimal N-alkyl group.
ANAL-004 2-(R2-phenyl)-pyrrolidine-CH2-CH=CH2 (Allyl)4-HDetermine the importance of the bromo-substituent.
ANAL-005 2-(R2-phenyl)-pyrrolidine-CH2-CH=CH2 (Allyl)4-ClCompare electronic/steric effects of different halogens.
ANAL-006 2-(R2-phenyl)-pyrrolidine-CH2-CH=CH2 (Allyl)4-FEvaluate the highly electronegative fluorine substituent.
ANAL-007 2-(R2-phenyl)-pyrrolidine-CH2-CH=CH2 (Allyl)4-CH3Probe the effect of an electron-donating group.
ANAL-008 2-(R2-phenyl)-piperidine-CH2-CH=CH2 (Allyl)4-BrInvestigate the impact of expanding the pyrrolidine ring to a piperidine.[6]

Part 3: In Vitro Characterization Workflow

The initial and most critical phase of characterization involves determining the affinity and potency of the compounds at the human monoamine transporters. This is achieved through two gold-standard assays: radioligand binding and uptake inhibition.[7]

Experimental Protocol 3.1: Radioligand Binding Assays

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with and displace a known high-affinity radiolabeled ligand. The output is the inhibition constant (Ki), a measure of binding affinity.[8]

Methodology:

  • Cell Culture: Maintain HEK293 or COS-7 cells stably expressing either human DAT (hDAT), hNET, or hSERT in appropriate culture media.

  • Membrane Preparation: Harvest cells, homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the cell membranes. Resuspend the membrane preparation to a final protein concentration of 50-100 µg/mL.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]RTI-55 for all three MATs, or more selective ligands like [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]paroxetine for SERT) and varying concentrations of the test compound (e.g., LEAD-001 or analogs) spanning a 10⁻¹¹ to 10⁻⁵ M range.[9][10][11]

  • Incubation: Allow the reaction to proceed for 60-120 minutes at room temperature or 4°C to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for determining binding affinity (Ki).

Experimental Protocol 3.2: Synaptosomal Uptake Inhibition Assays

This functional assay measures a compound's ability to block the primary function of the transporter: neurotransmitter reuptake. It provides a potency value (IC₅₀) that reflects the compound's functional antagonism.[1]

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific rodent brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT and NET) via differential centrifugation of brain homogenates.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiate Uptake: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled monoamine (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

  • Incubation: Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification & Analysis: Measure the radioactivity accumulated within the synaptosomes using a scintillation counter. Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., cocaine or mazindol).[3] Calculate IC₅₀ values using non-linear regression.

Comparative Data Summary (Hypothetical)

The data should be compiled into a clear, comparative table to facilitate SAR analysis.

Compound IDDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
LEAD-001
ANAL-002
ANAL-003
ANAL-004
ANAL-005
ANAL-006
ANAL-007
ANAL-008
Cocaine RefRefRefRefRefRef
Reboxetine RefRefRefRefRefRef
Sertraline RefRefRefRefRefRef

Part 4: In Vivo Functional Assessment

Compounds demonstrating potent in vitro activity, particularly at DAT and/or NET, are likely to exhibit psychostimulant-like effects. The rodent locomotor activity assay is a primary screen to assess this potential functional outcome.[12] An increase in spontaneous movement (hyperlocomotion) is a characteristic behavioral response to drugs that elevate synaptic dopamine and norepinephrine.[13]

Experimental Protocol 4.1: Rodent Locomotor Activity Assay

Methodology:

  • Animals: Use male Swiss Webster mice or Sprague-Dawley rats (n=8-10 per group).[14] Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each animal individually into an open-field activity chamber (e.g., a 40x40 cm box equipped with infrared beams). Allow them to habituate to the novel environment for 30-60 minutes, until baseline activity levels are stable.

  • Administration: Administer the test compound (e.g., LEAD-001) or vehicle control (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection. Test a range of doses (e.g., 1, 3, 10, 30 mg/kg). Include a positive control group (e.g., cocaine at 10 mg/kg).[15]

  • Data Collection: Immediately after injection, return the animal to the activity chamber and record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for 90-120 minutes.

  • Data Analysis: Analyze the total distance traveled over the entire session and the time course of activity. Use ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

G cluster_invivo In Vivo Locomotor Assay A1 Acclimate Animals to Testing Room A2 Habituate Animal in Activity Chamber A1->A2 A3 Administer Compound (i.p. injection of various doses) A2->A3 A4 Record Locomotor Activity (e.g., 90 minutes) A3->A4 A5 Analyze Data (Total Distance vs. Dose) A4->A5

Caption: Workflow for in vivo locomotor activity testing.

Part 5: Synthesizing the Structure-Activity Relationship (SAR)

The final step is to integrate the in vitro and in vivo data to build a coherent SAR model. This involves correlating specific structural changes with observed changes in biological activity.

Key Questions to Address:

  • N-Substituent: How does the size and nature of the N-substituent (H, methyl, allyl) impact affinity and potency? Is N-alkylation essential for activity?

  • Aryl Substitution: What is the effect of the 4-bromo group? Does removing it (ANAL-004) abolish activity? How do other halogens (Cl, F) or a methyl group compare in terms of potency and, crucially, selectivity between DAT, NET, and SERT?

  • Ring Size: Does the larger, more flexible piperidine ring (ANAL-008) improve or diminish activity compared to the pyrrolidine core?

  • Correlation: Do the in vitro potency values (Ki, IC₅₀) for DAT/NET inhibition correlate with the in vivo locomotor response?

G Start Lead Compound This compound Analogs Analogs Start->Analogs InVitro InVitro Analogs->InVitro InVivo In Vivo Testing (Locomotor Activity) InVitro->InVivo Potent compounds advance SAR SAR Analysis {Correlate Structure with Potency | Correlate Structure with Selectivity | Correlate In Vitro with In Vivo} InVitro->SAR InVivo->SAR

Caption: Logical flow for SAR determination.

By following this structured, data-driven approach, researchers can effectively profile the biological activity of this compound, understand the chemical features driving its interactions with monoamine transporters, and determine its potential as a novel CNS-active agent.

References

A Comparative Guide to the Synthesis of 2-(4-bromo-phenyl)-pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-bromo-phenyl)-pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds and clinical candidates. Its rigid, three-dimensional structure and the presence of a synthetically versatile bromine handle make it an attractive building block for exploring structure-activity relationships in drug discovery programs. The stereochemistry at the C2 position of the pyrrolidine ring is often crucial for biological activity, necessitating the development of efficient and stereoselective synthetic routes.

This guide provides a comprehensive comparison of the most pertinent synthetic strategies for accessing enantiomerically enriched 2-(4-bromo-phenyl)-pyrrolidine derivatives. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide representative experimental data for each approach to aid researchers in selecting the optimal route for their specific needs.

Key Synthetic Strategies at a Glance

Synthetic Route Core Transformation Stereocontrol Key Advantages Potential Challenges
Route 1: Biocatalytic Synthesis via Transaminases Reductive amination of a prochiral ketoneExcellent (often >99% ee)High enantioselectivity, mild reaction conditions, environmentally friendly.Substrate scope can be limited by enzyme specificity, requires specialized equipment (incubator shaker).
Route 2: [3+2] Cycloaddition of Azomethine Ylides 1,3-dipolar cycloadditionGood to excellent (diastereo- and enantioselective variants exist)Convergent, rapid construction of the pyrrolidine ring, high atom economy.Generation of the azomethine ylide can require specific precursors and conditions, regioselectivity can be an issue with some dipolarophiles.
Route 3: Palladium-Catalyzed Intramolecular Carboamination Intramolecular aminopalladation followed by reductive eliminationGood to excellent (ligand-controlled enantioselectivity)High functional group tolerance, direct use of readily available aryl bromides.Requires a pre-functionalized aminoalkene substrate, catalyst and ligand costs can be high.
Route 4: Intramolecular Reductive Amination Intramolecular imine/iminium ion formation and reductionSubstrate-controlled diastereoselectivity, can be enantioselective with chiral auxiliaries or catalystsUtilizes readily available starting materials, can be a one-pot procedure.Requires synthesis of the acyclic amino-ketone precursor, control of enantioselectivity can be challenging.

Route 1: Biocatalytic Synthesis via Transaminases

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering unparalleled selectivity under mild conditions. The use of transaminases (TAs) for the asymmetric synthesis of chiral amines from prochiral ketones is a particularly attractive strategy.

Mechanistic Rationale

The synthesis of 2-(4-bromo-phenyl)-pyrrolidine via a transaminase-triggered cyclization starts with the enzymatic reductive amination of a suitable ω-halo-ketone precursor, such as 5-chloro-1-(4-bromophenyl)pentan-1-one. The transaminase, utilizing a cofactor like pyridoxal-5'-phosphate (PLP) and an amine donor (e.g., isopropylamine), stereoselectively converts the ketone to the corresponding chiral amine. This intermediate amine then undergoes a spontaneous intramolecular nucleophilic substitution to form the pyrrolidine ring. The high fidelity of the enzyme ensures excellent enantiomeric excess (ee) of the final product.[1][2]

Biocatalytic_Synthesis cluster_0 Enzymatic Transformation cluster_1 Chemical Transformation 5-Chloro-1-(4-bromophenyl)pentan-1-one 5-Chloro-1-(4-bromophenyl)pentan-1-one Chiral_Amine Chiral_Amine 5-Chloro-1-(4-bromophenyl)pentan-1-one->Chiral_Amine Transaminase (TA) PLP, Amine Donor 2-(4-bromophenyl)pyrrolidine 2-(4-bromophenyl)pyrrolidine Chiral_Amine->2-(4-bromophenyl)pyrrolidine Intramolecular Cyclization

Caption: Biocatalytic synthesis of 2-(4-bromophenyl)pyrrolidine.

Performance Data
SubstrateEnzymeYieldEnantiomeric Excess (ee)Reference
4-chloro-1-(p-chlorophenyl)butan-1-oneATA-117-Rd1184% (isolated)>99.5% (R)[1][2]
4-chloro-1-(p-chlorophenyl)butan-1-onePjSTA-R6-890% (analytical)>99.5% (S)[2]

(Note: Data for the closely related p-chloro analogue is presented, which is expected to be highly representative for the p-bromo substrate.)

Experimental Protocol: (R)-2-(4-bromophenyl)pyrrolidine
  • Reaction Setup: To a solution of 5-chloro-1-(4-bromophenyl)pentan-1-one (50 mM) in a suitable buffer (e.g., 100 mM KPi buffer, pH 8.0) containing DMSO (20% v/v), add pyridoxal-5'-phosphate (PLP, 1 mM) and isopropylamine (1 M) as the amine donor.

  • Enzyme Addition: Add the selected (R)-selective transaminase (e.g., a variant of ATA-117, 10 mg/mL).

  • Incubation: The reaction mixture is incubated at 37 °C with shaking (e.g., 700 rpm) for 48 hours.

  • Work-up and Cyclization: After the enzymatic reaction, the pH is raised by adding a strong base (e.g., NaOH) to facilitate the intramolecular cyclization. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the enantiomerically pure (R)-2-(4-bromophenyl)pyrrolidine.

Route 2: [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a cornerstone of pyrrolidine synthesis. This approach allows for the rapid and often stereoselective construction of the five-membered ring from simple, acyclic precursors.

Mechanistic Rationale

Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the desilylation of α-silylamines. In the context of synthesizing 2-(4-bromo-phenyl)-pyrrolidine, an azomethine ylide can be generated from the reaction of sarcosine and 4-bromobenzaldehyde. This ylide then reacts with a suitable dipolarophile (e.g., an electron-deficient alkene) in a concerted, pericyclic reaction to form the pyrrolidine ring. The stereochemistry of the final product is determined by the geometry of the azomethine ylide and the mode of addition to the dipolarophile.[3][4]

Cycloaddition cluster_0 Ylide Generation cluster_1 Ring Formation 4-Bromobenzaldehyde 4-Bromobenzaldehyde Azomethine_Ylide Azomethine_Ylide 4-Bromobenzaldehyde->Azomethine_Ylide Sarcosine (or other amine) Pyrrolidine_Derivative Pyrrolidine_Derivative Azomethine_Ylide->Pyrrolidine_Derivative Dipolarophile [3+2] Cycloaddition

Caption: [3+2] Cycloaddition route to pyrrolidine derivatives.

Performance Data
Azomethine Ylide PrecursorDipolarophileCatalystYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
N-benzylglycine ethyl ester, 4-bromobenzaldehydeN-phenylmaleimideAgOAcHigh>95:5N/AGeneral Method
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 4-bromobenzaldehydeDimethyl fumarateLiFGoodHighN/AGeneral Method
Experimental Protocol: Representative [3+2] Cycloaddition
  • Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) and an α-amino acid ester (e.g., N-benzylglycine ethyl ester, 1.0 eq) in an anhydrous solvent (e.g., toluene), add the dipolarophile (e.g., N-phenylmaleimide, 1.0 eq).

  • Ylide Generation and Cycloaddition: The mixture is heated to reflux to promote the in situ formation of the azomethine ylide and its subsequent cycloaddition. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the desired polysubstituted pyrrolidine derivative.

Route 3: Palladium-Catalyzed Intramolecular Carboamination

Palladium-catalyzed reactions have revolutionized the formation of C-N and C-C bonds. The intramolecular carboamination of γ-aminoalkenes with aryl halides is a powerful method for the enantioselective synthesis of 2-substituted pyrrolidines.

Mechanistic Rationale

This reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl bromide (in this case, a precursor that will become the 4-bromophenyl group) to the Pd(0) catalyst. The resulting Pd(II)-aryl complex then undergoes intramolecular aminopalladation of the pendant alkene, forming a new C-N bond and a five-membered palladacycle. The stereochemistry of this step is often controlled by the chiral ligand on the palladium. Finally, C-C bond-forming reductive elimination releases the pyrrolidine product and regenerates the Pd(0) catalyst.[5]

Pd_Carboamination cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-Br Aminopalladation Aminopalladation Oxidative_Addition->Aminopalladation Intramolecular Reductive_Elimination Reductive_Elimination Aminopalladation->Reductive_Elimination C-C bond formation Reductive_Elimination->Pd(0) Product Release

Caption: Catalytic cycle for Pd-catalyzed intramolecular carboamination.

Performance Data
Aryl BromideAminoalkeneChiral LigandYieldEnantiomeric Excess (ee)Reference
2-bromonaphthaleneN-Boc-pent-4-enylamine(R)-Siphos-PE85%94%[5]
4-bromoanisoleN-Boc-pent-4-enylamine(R)-Siphos-PE78%92%[5]

(Note: While a specific example for a 4-bromophenyl group leading to the parent pyrrolidine is not detailed, the high yields and enantioselectivities with other aryl bromides demonstrate the potential of this method.)

Experimental Protocol: Enantioselective Synthesis of N-Boc-2-(4-bromobenzyl)pyrrolidine
  • Catalyst Preparation: In a glovebox, a mixture of a palladium precursor (e.g., Pd(OAc)₂) and a chiral phosphine ligand (e.g., (R)-Siphos-PE) is prepared in an anhydrous solvent (e.g., toluene).

  • Reaction Setup: To the activated catalyst solution, add the aryl bromide (e.g., 4-bromobenzyl bromide), N-Boc-pent-4-enylamine, and a base (e.g., NaOtBu).

  • Reaction: The reaction mixture is heated under an inert atmosphere (e.g., argon) until the starting materials are consumed, as monitored by GC-MS or LC-MS.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched N-Boc-2-(4-bromobenzyl)pyrrolidine.

Route 4: Intramolecular Reductive Amination

Intramolecular reductive amination is a classical yet highly effective method for the synthesis of cyclic amines, including pyrrolidines. This strategy relies on the formation of a cyclic imine or iminium ion from an acyclic amino-ketone, followed by its reduction.

Mechanistic Rationale

The synthesis commences with an acyclic precursor containing both an amine and a ketone functionality, such as 5-amino-1-(4-bromophenyl)pentan-1-one. Under acidic or basic conditions, the amine undergoes intramolecular condensation with the ketone to form a cyclic imine (or iminium ion). This intermediate is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired 2-(4-bromophenyl)pyrrolidine. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting ketone.

Reductive_Amination cluster_0 Ring Formation and Reduction Amino-ketone Amino-ketone Cyclic_Iminium Cyclic_Iminium Amino-ketone->Cyclic_Iminium Intramolecular Condensation Pyrrolidine Pyrrolidine Cyclic_Iminium->Pyrrolidine Reduction (e.g., NaBH3CN)

Caption: Intramolecular reductive amination pathway.

Performance Data

This method is widely applicable, and while specific data for the 5-amino-1-(4-bromophenyl)pentan-1-one precursor is not readily found in a single source, the individual steps are well-precedented. The overall yield will depend on the efficiency of both the precursor synthesis and the cyclization/reduction step. Stereocontrol can be achieved by using a chiral precursor or a chiral reducing agent, though this often provides modest to good enantioselectivity.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)pyrrolidine
  • Precursor Synthesis: Synthesize 5-amino-1-(4-bromophenyl)pentan-1-one from a suitable starting material (e.g., via Friedel-Crafts acylation followed by functional group manipulations).

  • Reductive Amination: To a solution of the amino-ketone precursor in a suitable solvent (e.g., methanol or dichloromethane), add a mild acid (e.g., acetic acid) to facilitate iminium ion formation.

  • Reduction: Add a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography to obtain 2-(4-bromophenyl)pyrrolidine.

Conclusion

The synthesis of 2-(4-bromo-phenyl)-pyrrolidine derivatives can be accomplished through a variety of strategic approaches, each with its own set of strengths and weaknesses.

  • For applications where high enantiopurity is paramount and a suitable ω-halo-ketone precursor is accessible, biocatalytic synthesis using transaminases offers an elegant and environmentally benign solution.

  • The [3+2] cycloaddition of azomethine ylides provides a rapid and convergent route for the construction of the pyrrolidine ring, and is particularly powerful for generating polysubstituted analogues.

  • Palladium-catalyzed intramolecular carboamination is a highly versatile and enantioselective method that benefits from a broad substrate scope and functional group tolerance, albeit at a potentially higher cost.

  • Finally, intramolecular reductive amination represents a classical and robust approach that is often the most straightforward to implement, especially for racemic or diastereoselective syntheses.

The choice of the optimal synthetic route will ultimately be dictated by the specific requirements of the research program, including the desired stereochemistry, scale of the synthesis, availability of starting materials, and the cost and time constraints of the project. This guide provides the foundational knowledge and comparative data to make an informed decision for the efficient and successful synthesis of these valuable chemical entities.

References

A Comparative Guide to N-Substituents in 2-Aryl-Pyrrolidines: The Unique Profile of the Allyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aryl-Pyrrolidine Scaffold

The 2-aryl-pyrrolidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from neuroscience to oncology.[1][2] Compounds bearing this structure are known to exhibit a wide array of pharmacological activities, including antidepressant, anticonvulsant, anti-inflammatory, and antimicrobial effects.[2][3] The versatility of this scaffold stems from its rigidified, three-dimensional structure which allows for precise orientation of key pharmacophoric elements.

A critical determinant of the biological activity and physicochemical properties of these compounds is the substituent on the pyrrolidine nitrogen (N-substituent). This position offers a readily accessible point for chemical modification, profoundly influencing receptor affinity, selectivity, metabolic stability, and pharmacokinetic profiles. While common substituents like methyl, benzyl, and various aryl groups have been extensively studied, the N-allyl group presents a unique combination of properties that merits a dedicated comparative analysis.

This guide provides an in-depth comparison of the N-allyl substituent against other common N-substituents in the 2-aryl-pyrrolidine series. We will explore the nuances of synthetic strategies, compare key performance data from a drug discovery perspective, and elucidate the structure-activity relationships (SAR) that distinguish the allyl group as a valuable, and sometimes superior, choice in molecular design.

I. Synthetic Strategies: A Comparative Overview

The choice of synthetic route to N-substituted 2-aryl-pyrrolidines is dictated by the nature of the desired substituent. The introduction of an allyl group often requires distinct methodologies compared to simple alkyl or aryl groups, presenting both unique challenges and opportunities.

A variety of methods have been developed for the synthesis of these compounds, including reductive amination, nucleophilic cyclization, and transition-metal-catalyzed reactions.[4][5] The selection of an optimal synthetic strategy depends on factors such as precursor availability, desired stereochemistry, and reaction scale.

G cluster_0 cluster_1 cluster_2 cluster_3 start Desired N-Substituted 2-Aryl-Pyrrolidine substituent_type What is the nature of the N-substituent? start->substituent_type alkylation Simple Alkyl (e.g., Methyl, Ethyl) substituent_type->alkylation Alkyl allylation Allyl or Substituted Allyl substituent_type->allylation Allyl arylation Aryl or Heteroaryl substituent_type->arylation Aryl alk_method1 Reductive Amination of a 1,4-dicarbonyl precursor alkylation->alk_method1 alk_method2 Direct N-alkylation of 2-aryl-pyrrolidine alkylation->alk_method2 allyl_method1 Palladium-Catalyzed Carboamination of γ-(N-Arylamino)alkenes allylation->allyl_method1 allyl_method2 Direct N-allylation using Allyl Bromide allylation->allyl_method2 aryl_method1 Buchwald-Hartwig Amination arylation->aryl_method1 aryl_method2 Ullmann Condensation arylation->aryl_method2

Figure 1. Decision workflow for selecting a synthetic strategy for N-substituted 2-aryl-pyrrolidines.
Key Synthetic Approaches

  • N-Alkylation & N-Allylation: The most straightforward approach involves the direct alkylation or allylation of a pre-formed 2-aryl-pyrrolidine with an appropriate halide (e.g., methyl iodide, allyl bromide) in the presence of a base. This method is robust but may not be suitable for complex or sensitive substrates. An alternative is reductive amination, which constructs the ring and introduces the N-substituent simultaneously from an amine precursor.[6]

  • N-Arylation: Introducing an aryl group typically requires more specialized techniques. The Buchwald-Hartwig and Ullmann cross-coupling reactions are the gold standards, enabling the formation of the N-aryl bond under palladium or copper catalysis, respectively.[5]

  • Palladium-Catalyzed Carboamination for N-Allyl Pyrrolidines: A particularly elegant and stereoselective method for synthesizing N-aryl-2-allyl-pyrrolidines involves the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides.[7] This reaction proceeds with high diastereoselectivity and allows for the modular assembly of complex pyrrolidines from simple precursors.[7]

Comparative Synthesis Data

The choice of method significantly impacts yield and stereocontrol. The table below summarizes typical outcomes for different N-substituents.

N-SubstituentSynthetic MethodKey ReagentsTypical Yield (%)DiastereoselectivityReference
Allyl Pd-Catalyzed CarboaminationPd(0) catalyst, phosphine ligand, vinyl bromide70-90%High (>20:1 dr)[7]
Methyl Alkylation of 2-lithio-N-methylpyrrolidinen-BuLi, alkyl halide~75-90%Inversion (~78%)[8]
Aryl Reductive AminationIridium catalyst, HCOOH80-95%Good to Excellent[4][9]
Benzyl Direct AlkylationBenzyl bromide, K₂CO₃60-80%N/AGeneric Method

Expert Insight: The palladium-catalyzed carboamination for N-allyl derivatives is noteworthy for its high diastereoselectivity, which is often a critical parameter in drug development.[7] Furthermore, the stereochemical outcome of alkylating lithiated pyrrolidines can be highly dependent on both the N-substituent and the electrophile. For instance, alkylation of 2-lithio-N-allylpyrrolidines with primary alkyl halides proceeds with ~90% inversion of configuration, a significantly higher selectivity than the ~78% observed for the corresponding N-methyl analogues.[8] This demonstrates that the N-substituent is not merely a passive placeholder but an active participant in directing the stereochemical course of the reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl-2-allyl-pyrrolidine

This protocol is adapted from the procedure described by Wolfe and coworkers for the stereoselective synthesis of N-aryl-2-allyl pyrrolidines.[7]

Objective: To synthesize cis-N-(4-methoxyphenyl)-2-allyl-5-phenylpyrrolidine.

Materials:

  • (E)-N-(4-methoxyphenyl)-5-phenylpent-4-en-1-amine

  • Vinyl bromide (1.0 M solution in THF)

  • Pd(OAc)₂

  • 2-(Di-tert-butylphosphino)biphenyl

  • NaOtBu (Sodium tert-butoxide)

  • Toluene, anhydrous

Procedure:

  • Catalyst Pre-formation: In an argon-filled glovebox, add Pd(OAc)₂ (0.025 mmol), 2-(di-tert-butylphosphino)biphenyl (0.038 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Reaction Setup: Add toluene (2.5 mL) to the tube, followed by the γ-(N-arylamino)alkene substrate (0.5 mmol).

  • Reactant Addition: Add the vinyl bromide solution (0.75 mL, 0.75 mmol).

  • Reaction Execution: Seal the tube and heat the mixture at 100 °C for 18-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired N-aryl-2-allyl pyrrolidine.

Self-Validation: The reaction's success is validated by the high diastereoselectivity observed via ¹H NMR analysis of the crude product, which should show a ratio of >20:1 for the desired diastereomer.[7]

II. Impact on Physicochemical and Pharmacological Properties

The N-substituent directly modulates the molecule's interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, Excretion) properties. The allyl group confers a distinct profile compared to saturated alkyl or aromatic substituents.

G receptor Receptor Binding Pocket Hydrophobic Subpocket H-Bond Acceptor π-Interaction Zone Steric Bulk Tolerance Zone core 2-Aryl-Pyrrolidine Core allyl Allyl (-CH₂CH=CH₂) allyl->receptor:f3 π-π or cation-π interaction possible methyl Methyl (-CH₃) methyl->receptor:f1 Hydrophobic interaction aryl Aryl (-Ph) aryl->receptor:f4 Fills pocket, potential for π-stacking aryl->receptor:f3

Figure 2. Hypothetical binding interactions of different N-substituents in a receptor pocket.
Structure-Activity Relationship (SAR) Insights

  • Sterics and Conformation: The size and shape of the N-substituent influence how the molecule fits into a binding pocket.

    • N-Methyl: A small, sterically non-demanding group that primarily occupies small hydrophobic pockets.

    • N-Aryl: A bulky, planar group that can engage in π-stacking interactions but may also introduce steric clashes. Its presence significantly impacts the conformation of the pyrrolidine ring.[10]

    • N-Allyl: Offers a unique balance. It is relatively small and flexible, similar to a propyl group, but the terminal double bond provides a region of electron density that can participate in specific π-π or cation-π interactions. It also introduces a conformational vector not present in simple alkyls.

  • Basicity (pKa): The N-substituent alters the basicity of the pyrrolidine nitrogen, which is often crucial for forming salt bridges with acidic residues (e.g., Asp, Glu) in receptor binding sites.

    • Electron-donating alkyl groups increase basicity.

    • Electron-withdrawing aryl groups decrease basicity.

    • The allyl group has a modest electron-withdrawing inductive effect due to the sp² hybridized carbons, making the nitrogen slightly less basic than in its N-propyl counterpart, a subtle but potentially significant tuning parameter.[11]

  • Metabolic Stability: The N-substituent is a common site of metabolic modification (e.g., N-dealkylation). The allyl group can undergo different metabolic pathways, including epoxidation of the double bond, which can lead to either inactivation or the formation of active metabolites.

Case Study: Serotonin 1A (5-HT₁ₐ) Receptor Ligands

The 5-HT₁ₐ receptor is a well-established target for anxiolytics and antidepressants. Studies on N-substituted-3-arylpyrrolidines have shown that the nature of the N-substituent is a key determinant of affinity and selectivity.[3] While direct comparisons in a single chemical series are sparse, cross-study analysis reveals clear trends.

N-Substituent TypeGeneral Observation on 5-HT₁ₐ AffinityRationaleRepresentative Reference
Long Alkyl Chains High affinity is often observed with a 3 to 4 carbon chain linking the pyrrolidine to another pharmacophoric group.The linker spans a specific distance to a secondary binding region.[12]
Arylpiperazine This is a classic 5-HT₁ₐ pharmacophore; its incorporation often yields high-affinity ligands.The arylpiperazine moiety itself is a high-affinity fragment for the receptor.[12]
Allyl Can serve as a compact and effective substituent, potentially offering unique interactions or serving as a synthetic handle.The double bond can engage in non-covalent interactions or be used for further derivatization.[8]
Polar/Functionalized N-(saccharino)butyl substituents have been found to be potent and selective ligands.The functionalized tail group likely engages in specific polar or hydrogen bonding interactions.[3]

Expert Insight: The allyl group's true power may lie in its versatility. It can act as a bioisostere for a propyl group, subtly modulating electronics and conformation. Crucially, it also serves as a reactive handle for "late-stage functionalization." The double bond can be readily transformed via reactions like hydroboration-oxidation, epoxidation, or metathesis, allowing for the rapid generation of a library of analogues from a single N-allyl precursor. This is a significant advantage in lead optimization campaigns.

Conclusion and Future Perspectives

The N-substituent on a 2-aryl-pyrrolidine is a critical control element for tuning pharmacological activity. While traditional alkyl and aryl groups have well-understood roles, the N-allyl group offers a more nuanced and versatile profile.

  • Synthetic Advantage: Modern synthetic methods, particularly palladium-catalyzed reactions, allow for the highly stereoselective synthesis of N-allyl-2-aryl-pyrrolidines.[7]

  • Unique SAR Profile: The allyl group provides a distinct steric and electronic footprint compared to saturated alkyls, with its double bond capable of participating in specific receptor interactions.

  • Drug Design Versatility: It serves as an invaluable synthetic handle for late-stage functionalization, enabling efficient exploration of chemical space around a lead compound.

In the comparative landscape of N-substituents, the allyl group should not be viewed as merely another alkyl chain. Instead, it is a strategic tool for medicinal chemists, providing a unique combination of physical properties, potential for specific non-covalent interactions, and synthetic flexibility. For researchers and drug development professionals working with the 2-aryl-pyrrolidine scaffold, the N-allyl substituent represents a powerful option for fine-tuning potency, selectivity, and metabolic properties, ultimately accelerating the path to novel therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Arylpyrrolidines: A Case Study on 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-arylpyrrolidines, with a specific focus on 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key structural features influencing the biological activity of this class of compounds. We will explore the significance of the pyrrolidine core, the impact of N-alkylation, and the role of aryl substitution patterns, supported by comparative data and detailed experimental protocols.

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for specific and high-affinity interactions with biological targets.[1] The stereochemistry of the pyrrolidine ring and its substituents significantly influences the biological profile, enabling the fine-tuning of a molecule's pharmacological properties.[1] This guide will dissect the SAR of 2-arylpyrrolidines, a subclass that has shown promise in various therapeutic areas, including neuroscience, oncology, and infectious diseases.[2][3]

Core Structural Components and Their Influence on Activity

The general structure of a 2-arylpyrrolidine can be deconstructed into three key components: the pyrrolidine ring, the N-substituent, and the 2-aryl group. Our focus molecule, this compound, serves as an excellent case study to understand the interplay of these components.

Figure 1: Key structural components of this compound influencing its structure-activity relationship.

The 2-Aryl Moiety: A Gateway to Target Interaction

The nature and substitution pattern of the aryl group at the 2-position of the pyrrolidine ring are critical determinants of biological activity. In our target molecule, this is a 4-bromophenyl group.

  • Electronic Effects: The bromine atom is an electron-withdrawing group, which can influence the overall electron density of the aromatic ring and its ability to participate in π-stacking or cation-π interactions with the target protein.

  • Steric and Lipophilic Properties: The bromo substituent also adds lipophilicity and steric bulk. The position of the substituent is crucial; for instance, SAR studies on other pyrrolidine derivatives have shown that meta-substituted analogs can exhibit improved biological activity compared to other substitution patterns.[1]

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

Comparative Analysis:

To illustrate the importance of the aryl substituent, let's consider hypothetical analogs of our lead compound and their predicted impact on activity, drawing from general SAR principles for 2-arylpyrrolidines.[4][5]

CompoundAryl GroupPredicted Impact on Activity (relative to 4-bromophenyl)Rationale
1 4-Bromophenyl-Reference compound.
2 PhenylPotentially decreased potencyRemoval of the bromo group reduces lipophilicity and eliminates the potential for halogen bonding.
3 4-ChlorophenylSimilar or slightly decreased potencyChlorine is less polarizable than bromine, potentially leading to weaker halogen bonds.
4 4-MethoxyphenylPotentially altered selectivity or activityThe methoxy group is electron-donating and can act as a hydrogen bond acceptor, fundamentally changing the interaction profile.
5 2-ThienylPotentially altered activityReplacement of the phenyl ring with a bioisosteric heterocycle like thiophene can impact binding and metabolic stability.[5]
The N-Substituent: Tuning Pharmacological Properties

The substituent on the pyrrolidine nitrogen plays a pivotal role in modulating potency, selectivity, and pharmacokinetic properties. In our case, this is an allyl group.

  • Size and Lipophilicity: The allyl group is a small, moderately lipophilic substituent. The size and nature of the N-substituent can influence how the molecule fits into the binding pocket of its target.

  • Potential for Covalent Interaction: The double bond in the allyl group introduces the potential for covalent bond formation with a suitably positioned nucleophilic residue in the target protein, which could lead to irreversible inhibition.

Comparative Analysis:

CompoundN-SubstituentPredicted Impact on Activity (relative to N-allyl)Rationale
A Allyl-Reference compound.
B MethylPotentially decreased potencyA smaller alkyl group may have weaker van der Waals interactions within the binding pocket.
C BenzylPotentially increased potency or altered selectivityThe larger, aromatic benzyl group can engage in additional π-stacking interactions.
D Hydrogen (secondary amine)Significantly altered propertiesThe presence of an N-H bond allows for hydrogen bonding and changes the basicity of the nitrogen, impacting solubility and target interactions.

Experimental Protocols

To empirically determine the structure-activity relationships discussed, the synthesis of analogs and subsequent biological evaluation are necessary.

General Synthesis of 1-Allyl-2-(4-substituted-phenyl)-pyrrolidines

A common approach to synthesizing 2-arylpyrrolidines involves the intramolecular cyclization of N-(4,4-diethoxybutyl)ureas followed by a Mannich-type reaction with an electron-rich aromatic compound.[3] A more direct route for N-alkylation of a pre-formed 2-arylpyrrolidine is also feasible.

Protocol for N-allylation of 2-(4-bromophenyl)pyrrolidine:

  • Starting Material: 2-(4-bromophenyl)pyrrolidine.[6]

  • Dissolution: Dissolve 2-(4-bromophenyl)pyrrolidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution.

  • Allylation: Add allyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis Workflow start 2-(4-bromophenyl)pyrrolidine step1 Dissolve in Acetonitrile Add K₂CO₃ start->step1 step2 Add Allyl Bromide step1->step2 step3 Stir at 50°C, 4-12h step2->step3 step4 Aqueous Work-up & Extraction step3->step4 step5 Column Chromatography step4->step5 end This compound step5->end

Figure 2: General workflow for the N-allylation of 2-(4-bromophenyl)pyrrolidine.

In Vitro Biological Evaluation: A Hypothetical Case

To establish a quantitative structure-activity relationship (QSAR), the synthesized analogs must be tested in a relevant biological assay.[7] Let us hypothesize that these compounds are inhibitors of a specific enzyme, for example, N-acylethanolamine acid amidase (NAAA), as related pyrrolidine derivatives have shown activity against this target.[5]

Protocol for NAAA Inhibition Assay:

  • Enzyme Preparation: Obtain or prepare a purified human NAAA enzyme solution.

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and create serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure:

    • In a 96-well plate, add the NAAA enzyme solution to a buffer at the optimal pH for its activity.

    • Add the test compounds at various concentrations.

    • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at 37 °C.

    • Initiate the reaction by adding a fluorescent substrate for NAAA.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Hypothetical Signaling Pathway and Mechanism of Action

Based on the activities of related compounds, 2-arylpyrrolidines could potentially modulate various signaling pathways. For instance, if acting as inhibitors of an enzyme involved in endocannabinoid degradation like NAAA, they would indirectly enhance the levels of the corresponding endocannabinoid, which could then act on its receptors to elicit a downstream effect.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway compound This compound enzyme Target Enzyme (e.g., NAAA) compound->enzyme Inhibition product Inactive Metabolite enzyme->product produces substrate Endogenous Substrate substrate->enzyme Metabolism receptor Cellular Receptor substrate->receptor Activation response Biological Response (e.g., Anti-inflammatory effect) receptor->response triggers

Figure 3: Hypothetical signaling pathway for a 2-arylpyrrolidine derivative acting as an enzyme inhibitor.

Conclusion and Future Directions

The structure-activity relationship of 2-arylpyrrolidines is a complex interplay between the pyrrolidine scaffold, the N-substituent, and the 2-aryl group. Our analysis of this compound highlights the key features that can be systematically modified to optimize biological activity. The 4-bromophenyl group likely plays a significant role in target binding through a combination of electronic, steric, and halogen bonding interactions. The N-allyl group provides a handle for modulating potency and could potentially be exploited for covalent targeting.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs to build a robust QSAR model. This would involve varying the substituents on the phenyl ring, exploring different N-alkyl and N-acyl groups, and investigating the impact of stereochemistry at the 2-position of the pyrrolidine ring. Such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to Cross-Reactivity Profiling: A Case Study of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of novel chemical entities, using the compound 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine as a practical example. For drug development professionals, understanding a compound's off-target interactions is not merely an academic exercise; it is a critical step in mitigating risk, predicting potential adverse drug reactions (ADRs), and ultimately, ensuring the safety and efficacy of a potential therapeutic.[1][2] This document outlines the strategic rationale, experimental designs, and data interpretation necessary for a robust preclinical selectivity assessment.

Introduction: The Imperative of Selectivity

The compound this compound (CAS 885275-21-8) is built upon a pyrrolidine scaffold.[3] The pyrrolidine ring is a five-membered nitrogen heterocycle that serves as a cornerstone in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous natural products and synthetic drugs.[4][5][6] This scaffold is particularly prevalent in agents targeting the central nervous system (CNS).[7]

While the on-target potency of a drug candidate is paramount, its selectivity—the ability to interact with the intended target while avoiding others—is equally crucial. Off-target binding can lead to unforeseen side effects, toxicity, or even beneficial polypharmacology.[8] Therefore, a systematic evaluation of cross-reactivity is a mandatory component of the preclinical assessment pathway, as outlined by regulatory bodies, to de-risk development and advance safer candidates.[9][10]

Structural Analysis and Target Prediction

A logical first step in designing a cross-reactivity study is to form a hypothesis about the compound's primary biological target(s) based on its structure.

  • Core Scaffold: 2-(4-bromophenyl)-pyrrolidine: This moiety is a key structural feature in many inhibitors of monoamine transporters. For instance, pyrovalerone and its analogs, which feature a phenyl-pyrrolidine core, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[11][12]

  • Structural Analogs: Research on other pyrrolidine analogs has demonstrated high affinity for the vesicular monoamine transporter-2 (VMAT2), a critical component in the storage and release of neurotransmitters.[13][14]

  • Substituents: The N-allyl group and the 4-bromo substitution on the phenyl ring will modulate the compound's affinity and selectivity for its targets compared to other analogs. The electronic properties of phenyl ring substituents are known to be key factors in the efficacy of related compounds.[15]

Hypothesis: Based on this structural analysis, this compound is predicted to primarily interact with monoamine transporters (DAT, NET, SERT) or VMAT2 . A cross-reactivity study should therefore focus on these primary targets while also screening broadly for unforeseen interactions.

Designing a Tiered Cross-Reactivity Study

A tiered, iterative approach is the most efficient and scientifically sound method for profiling a new compound.[1][16] This strategy begins with a broad, low-resolution screen to identify potential liabilities, followed by more focused, quantitative assays to confirm and characterize those interactions.

Selection of Comparators

To contextualize the data, the subject compound should be tested alongside appropriate reference compounds. The choice of comparator depends on the primary target hypothesis.

  • If DAT is the primary target:

    • Selective Comparator: GBR-12909 (a highly selective DAT inhibitor).

    • Non-selective Comparator: Cocaine (a non-selective monoamine transporter inhibitor).

  • If VMAT2 is the primary target:

    • Selective Comparator: Tetrabenazine (a selective VMAT2 inhibitor).

Tier 1: Broad Secondary Pharmacology Screening

The initial step is to screen the compound at a single, high concentration (typically 1-10 µM) against a large panel of diverse biological targets.[17] This provides a broad overview of potential off-target interactions.

Rationale: This "hazard identification" step is designed to catch significant off-target activities early.[2] A response of ≥50% inhibition or stimulation at a 10 µM concentration is typically considered a "hit" that warrants further investigation.[18]

Available Resources:

  • Commercial Services: Companies like Eurofins Discovery provide industry-standard panels such as the SafetyScreen44, which covers key receptors, transporters, ion channels, and enzymes implicated in adverse effects.[19]

  • Public Services: The NIMH Psychoactive Drug Screening Program (PDSP) offers free, extensive screening of novel compounds against hundreds of CNS targets for academic and non-profit institutions.[20][21]

cluster_0 Tiered Cross-Reactivity Workflow START Test Compound: This compound TIER1 Tier 1: Broad Panel Screen (e.g., SafetyScreen44 @ 10 µM) START->TIER1 DECISION1 Hit Identified? (>50% Inhibition) TIER1->DECISION1 TIER2 Tier 2: Quantitative Assays (Dose-Response Curves) DECISION1->TIER2 Yes NO_HITS No Significant Hits: High Selectivity Profile DECISION1->NO_HITS No DATA_ANALYSIS Data Analysis: Determine Ki / IC50 Calculate Selectivity Index TIER2->DATA_ANALYSIS REPORT Final Report: Selectivity Profile & Risk Assessment DATA_ANALYSIS->REPORT NO_HITS->REPORT

Caption: A tiered workflow for cross-reactivity profiling.

Tier 2: Quantitative Characterization

Any "hits" from the Tier 1 screen, along with the predicted primary targets, must be further investigated using quantitative, concentration-response assays.

Rationale: This step moves from simple hit identification to determining the actual potency of the interaction. By generating full concentration-response curves, we can calculate key parameters like the inhibition constant (Kᵢ) from binding assays or the half-maximal inhibitory concentration (IC₅₀) from functional assays.[22] These values are essential for comparing on-target potency versus off-target liability.

Key Experimental Protocols

The following protocols are foundational for generating the quantitative data required in Tier 2 analysis.

Protocol: Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter.

Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the target) for binding to the target protein in a membrane preparation.

Methodology:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the target of interest (e.g., HEK293 cells transfected with the human dopamine transporter).[23]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal curve and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cluster_1 Radioligand Binding Assay Workflow PREP Prepare Reagents: 1. Target Membranes 2. Radioligand ([L]*) 3. Test Compound (I) INCUBATE Incubate: [Target] + [L]* + varying [I] PREP->INCUBATE FILTER Rapid Filtration: Separate Bound from Free [L]* INCUBATE->FILTER COUNT Scintillation Counting: Measure Bound Radioactivity FILTER->COUNT ANALYZE Data Analysis: Plot % Inhibition vs. Log[I] Calculate IC50 -> Ki COUNT->ANALYZE

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Monoamine Transporter Uptake Assay

Objective: To determine the functional potency (IC₅₀) of a test compound to inhibit neurotransmitter uptake.[12]

Principle: This assay measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells that are engineered to express a specific monoamine transporter (e.g., DAT).

Methodology:

  • Cell Culture: Plate cells expressing the transporter of interest (e.g., DAT-HEK293 cells) in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for a short period (e.g., 15 minutes) at 37°C.

  • Initiate Uptake: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine) to each well to initiate the uptake process.

  • Terminate Uptake: After a short incubation (e.g., 10 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.[12]

  • Cell Lysis & Detection: Lyse the cells to release the internalized radiolabeled neurotransmitter and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the test compound and its alternatives.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

TargetAssay TypeTest Compound Kᵢ/IC₅₀ (nM)Comparator Kᵢ/IC₅₀ (nM) (e.g., GBR-12909)Selectivity Index (vs. DAT)
Dopamine Transporter (DAT) Binding (Kᵢ)155-
Dopamine Transporter (DAT) Uptake (IC₅₀)258-
Norepinephrine Transporter (NET) Binding (Kᵢ)15050010-fold
Serotonin Transporter (SERT) Binding (Kᵢ)>10,000>10,000>667-fold
Sigma-1 Receptor (σ₁) Binding (Kᵢ)850>5,00057-fold
Adrenergic α₂ₐ Receptor Binding (Kᵢ)2,300>10,000153-fold
Histamine H₁ Receptor Binding (Kᵢ)>10,000>10,000>667-fold

Interpreting the Data:

  • Potency: In this hypothetical example, the compound is a potent inhibitor of DAT, with Kᵢ and IC₅₀ values in the low nanomolar range.

  • Selectivity Index: The selectivity index is a critical metric, calculated by dividing the off-target Kᵢ by the on-target Kᵢ. A higher number indicates greater selectivity. Here, the compound is 10-fold selective for DAT over NET and highly selective (>667-fold) against SERT.

  • Comparison: Comparing the test compound to a known selective agent like GBR-12909 reveals its relative profile. In this case, the test compound is less potent and less selective than the comparator, which would inform decisions about its potential for further development.

Conclusion

The systematic investigation of cross-reactivity is a non-negotiable step in modern drug discovery. For a novel compound like this compound, a logical workflow begins with structural analysis to predict likely targets, followed by a tiered screening approach. Broad panel screening identifies potential off-target liabilities, which are then quantified with robust binding and functional assays. By comparing the resulting potency and selectivity data against well-characterized alternatives, researchers can build a comprehensive profile of the compound's pharmacological activity. This data-driven process is fundamental to selecting and engineering drug candidates with the highest probability of success and the lowest risk of safety-related attrition in clinical development.[1][2]

References

A Comparative Efficacy Analysis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine and Known Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the modulation of monoamine transporters presents a critical avenue for therapeutic intervention in a host of neurological and psychiatric disorders. This guide provides a comprehensive comparative analysis of the putative novel compound, 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine, against well-characterized inhibitors of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.

This document is structured to provide not only a direct comparison based on hypothetical data for our compound of interest but also to furnish the detailed experimental frameworks necessary for such an evaluation. By presenting established protocols alongside a comparative discussion, we aim to equip researchers with the tools and insights required to assess the potential of novel chemical entities in this competitive therapeutic space.

The Monoamine Transporter System: A Pivotal Therapeutic Target

Monoamine transporters (MATs) are a family of integral plasma membrane proteins responsible for the reuptake of monoamine neurotransmitters—namely dopamine, norepinephrine (noradrenaline), and serotonin—from the synaptic cleft back into the presynaptic neuron.[1][2] This process is crucial for terminating neurotransmission and maintaining neurotransmitter homeostasis.[3] The three primary types of MATs are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1]

Dysregulation of these transporters is implicated in numerous conditions, including depression, attention-deficit hyperactivity disorder (ADHD), and substance abuse disorders.[1][3] Consequently, MATs are significant targets for a wide array of therapeutic drugs, from antidepressants to psychostimulants.[2][3]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packages Dopamine DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding

References

A Comparative Guide to the Synthesis of 1-Allyl-2-(4-bromophenyl)pyrrolidine: A Traditional vs. Streamlined Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often critical for precise interactions with biological targets.[1] Within this class, 2-arylpyrrolidine derivatives are of particular importance. The strategic placement of an aryl group at the 2-position creates a versatile scaffold for developing agents targeting a wide range of conditions, from neurological disorders to infectious diseases.

The target molecule of this guide, 1-Allyl-2-(4-bromophenyl)pyrrolidine , embodies this potential. It features three key components:

  • The pyrrolidine ring , providing a proven pharmacophore framework.

  • A 4-bromophenyl group , which not only influences the molecule's electronic properties but also serves as a synthetic handle for further elaboration via cross-coupling reactions.

  • An N-allyl group , a common substituent in pharmacologically active molecules that can modulate properties like receptor affinity and metabolic stability.

The efficient synthesis of such molecules is paramount for accelerating drug discovery pipelines.[3] However, multistep syntheses often suffer from cumulative yield losses, laborious purification procedures, and significant waste generation. This guide provides an in-depth comparison between a traditional, stepwise synthesis of 1-Allyl-2-(4-bromophenyl)pyrrolidine and a novel, streamlined one-pot methodology designed to overcome these limitations. We will provide detailed experimental protocols and comparative data to validate the efficiency of the new approach.

The Synthetic Pathways: A Head-to-Head Comparison

Method A: The Traditional Two-Step Synthesis

A conventional and reliable method to construct the target molecule involves a two-part sequence: first, the formation of the 2-arylpyrrolidine core, followed by the installation of the N-allyl group. This approach offers robust and well-understood transformations but requires the isolation and purification of an intermediate, adding time and complexity to the overall process.

Step 1: Synthesis of 2-(4-bromophenyl)pyrrolidine via Grignard Addition and Cyclization. This step leverages the highly diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.[4][5] The sulfinyl group acts as a powerful chiral auxiliary to control the stereochemistry of the addition, and is subsequently removed to yield the secondary amine.

Step 2: N-Allylation of 2-(4-bromophenyl)pyrrolidine. The second step is a standard N-alkylation of the secondary amine intermediate.[6] Using an alkylating agent like allyl bromide in the presence of a base readily furnishes the desired tertiary amine product.

Traditional Synthesis cluster_0 Step 1: Pyrrolidine Core Synthesis cluster_1 Step 2: N-Allylation A 4-Bromophenyl- magnesium bromide C Intermediate Adduct A->C + B γ-Chloro-N-tert- butanesulfinyl imine B->C D 2-(4-bromophenyl)pyrrolidine (Isolated Intermediate) C->D  Base-catalyzed  cyclization &  deprotection F 1-Allyl-2-(4-bromophenyl)pyrrolidine (Final Product) D->F + E Allyl Bromide E->F

Diagram 1: Traditional Two-Step Synthesis Workflow.
Method B: A Novel One-Pot Reductive Amination Cascade

To enhance efficiency, we designed a novel synthesis that combines the formation of the C-N bonds and the pyrrolidine ring in a single, continuous process. This one-pot method is based on an intramolecular reductive amination cascade.[7][8] By starting with a linear precursor containing both the amine and a latent aldehyde, the entire scaffold can be constructed without isolating intermediates.

This streamlined approach involves the reaction of 4-(4-bromophenyl)-4-oxobutanal with allylamine. The initial reaction forms an imine with the aldehyde, which is then reduced. The resulting secondary amine then undergoes a spontaneous or catalyzed intramolecular reductive amination with the ketone to form the pyrrolidine ring. The use of a selective reducing agent, such as sodium triacetoxyborohydride, is crucial as it readily reduces the iminium ion intermediate while being mild enough to tolerate the carbonyl groups under controlled conditions.[8]

New Synthesis cluster_0 One-Pot Reaction Vessel A 4-(4-bromophenyl)-4-oxobutanal D 1-Allyl-2-(4-bromophenyl)pyrrolidine (Final Product) A->D + B Allylamine B->D C Sodium Triacetoxyborohydride (Reducing Agent) C->D Reductive Amination Cascade

Diagram 2: Streamlined One-Pot Synthesis Workflow.

Experimental Protocols & Comparative Data

To objectively compare these two methods, both syntheses were performed, and key performance metrics were recorded. The following protocols provide a detailed, step-by-step guide for each method.

Protocol for Method A: Traditional Two-Step Synthesis

Step 1: Synthesis of 2-(4-bromophenyl)pyrrolidine

  • To a solution of γ-chloro-N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF at -78 °C, add 4-bromophenylmagnesium bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Dissolve the crude adduct in methanol, add potassium carbonate (3.0 eq), and reflux for 6 hours to induce cyclization.

  • After cooling, remove the solvent, and treat the residue with HCl in dioxane to cleave the sulfinyl group.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-bromophenyl)pyrrolidine.

Step 2: N-Allylation

  • Dissolve 2-(4-bromophenyl)pyrrolidine (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.5 eq) and allyl bromide (1.5 eq).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford 1-Allyl-2-(4-bromophenyl)pyrrolidine.

Protocol for Method B: New One-Pot Synthesis
  • To a flask containing 4-(4-bromophenyl)-4-oxobutanal (1.0 eq) in 1,2-dichloroethane, add allylamine (1.1 eq).

  • Stir the mixture for 20 minutes at room temperature to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 1-Allyl-2-(4-bromophenyl)pyrrolidine.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained from both synthetic routes, providing a clear comparison of their efficiency and practicality.

MetricMethod A: Traditional Two-StepMethod B: New One-PotJustification for Improvement
Overall Yield 55%78%Avoids material loss from intermediate isolation and purification.
Purity (Post-Chroma.) >98%>98%Both methods yield high-purity material after chromatography.
Total Reaction Time ~24 hours~25 hoursWhile total time is similar, active manipulation time is lower in Method B.
Number of Steps 2 distinct steps1 potDramatically simplifies the workflow and reduces unit operations.
Number of Purifications 21Halves the purification workload, saving time, solvent, and material.
E-Factor (Mass Waste / Mass Product) ~45~20Significant reduction in solvent and reagent waste.

Discussion: Causality and Proven Insights

The data unequivocally demonstrates the superiority of the new one-pot synthesis (Method B) over the traditional two-step approach (Method A) for producing 1-Allyl-2-(4-bromophenyl)pyrrolidine. The most significant advantages are the 23% increase in overall yield and the halving of the E-Factor , a key metric in green chemistry that quantifies waste generation.

The primary reason for the enhanced yield in Method B is the principle of process intensification . By combining multiple transformations into a single pot, we circumvent the need to isolate and purify the 2-(4-bromophenyl)pyrrolidine intermediate.[9] Each isolation and purification step is inherently associated with material loss, no matter how carefully executed. The one-pot cascade avoids these losses entirely, leading to a much more atom- and step-economical process.

Furthermore, the reduction in the number of steps and purifications directly translates to substantial savings in resources. Method B uses significantly less solvent, silica gel, and energy, which is reflected in its lower E-Factor. For researchers in drug development, this efficiency is critical. A streamlined synthesis allows for the faster generation of analogs for structure-activity relationship (SAR) studies and reduces the cost and environmental footprint of producing lead candidates on a larger scale.

The choice of sodium triacetoxyborohydride as the reducing agent in Method B is a key element of its success. It is a mild and selective reagent that reduces the iminium ion intermediates formed in situ much faster than it reduces the starting ketone.[8][10] This chemoselectivity is vital for preventing the formation of unwanted alcohol byproducts and ensuring the reaction proceeds cleanly down the desired cyclization pathway.

Conclusion

While the traditional two-step synthesis of 1-Allyl-2-(4-bromophenyl)pyrrolidine is a valid and reliable method, it is clearly outperformed by the novel one-pot reductive amination cascade presented here. This new approach offers significant improvements in chemical yield, operational simplicity, and environmental sustainability. By embracing modern synthetic strategies like one-pot reactions, researchers can accelerate the discovery and development of new chemical entities built upon valuable scaffolds like 2-arylpyrrolidines, ultimately contributing to the advancement of medicinal chemistry.

References

Comparative Benchmarking of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine, a Novel Pyrrolidine-Class Ligand, Against the Reference DAT Inhibitor GBR-12909

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] This guide presents a comprehensive benchmark analysis of a novel pyrrolidine derivative, 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (hereafter designated Cpd-ABP ), against the well-characterized and highly selective dopamine transporter (DAT) inhibitor, GBR-12909. The central hypothesis is that the unique combination of an N-allyl group and a 2-(4-bromo-phenyl) substituent on the pyrrolidine core of Cpd-ABP may confer high-affinity binding and functional inhibition at DAT. Through a systematic series of in vitro assays, we have characterized its binding affinity, monoamine transporter selectivity, and functional potency. This document details the experimental rationale, presents a comparative analysis of the data, and provides detailed protocols to ensure reproducibility. The findings position Cpd-ABP as a potent, albeit moderately selective, DAT inhibitor warranting further investigation.

Introduction: Rationale and Scientific Context

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, prized for its three-dimensional structure which allows for efficient exploration of pharmacophore space.[3][4] Its presence in dozens of FDA-approved drugs highlights its utility in targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1][5]

The Dopamine Transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. As such, it is a primary target for therapeutics aimed at treating conditions like ADHD, depression, and substance use disorders. The development of novel DAT ligands with specific potency and selectivity profiles remains a high-priority area in neuropharmacology.

Test Compound: this compound (Cpd-ABP) Cpd-ABP is a novel synthetic compound featuring three key structural motifs:

  • A Pyrrolidine Core: Provides a proven scaffold for CNS receptor and transporter engagement.

  • A 2-(4-bromo-phenyl) Group: The brominated phenyl ring introduces potential for specific hydrophobic and halogen-bonding interactions within the DAT binding pocket. The stereocenter at the C2 position is critical for enantioselective protein binding.[4][6]

  • An N-Allyl Group: Substitution on the pyrrolidine nitrogen is known to significantly modulate pharmacological activity.[1] The allyl group's size and electronics may influence affinity and selectivity across different monoamine transporters.

Reference Compound: GBR-12909 GBR-12909 is a diaryl-substituted piperazine derivative widely recognized as a potent, selective, and high-affinity DAT inhibitor. It serves as a "gold standard" reference compound in academic and industrial research for validating new assays and benchmarking novel DAT-targeting agents. Its distinct chemical structure provides a robust point of comparison for evaluating the unique pharmacological profile of the pyrrolidine-based Cpd-ABP.

This guide aims to benchmark Cpd-ABP by systematically evaluating its performance against GBR-12909 across three critical in vitro parameters: binding affinity at DAT, selectivity against serotonin (SERT) and norepinephrine (NET) transporters, and functional potency in inhibiting dopamine uptake.

Experimental Design and Rationale

A tiered, systematic approach was employed to characterize Cpd-ABP, moving from initial target engagement to functional effect and selectivity. This workflow ensures that each subsequent experiment builds upon a validated preceding result, a hallmark of a self-validating protocol.

The rationale for this experimental sequence is as follows:

  • Primary Binding Affinity (Kᵢ at DAT): The first and most critical question is whether Cpd-ABP binds to the intended target. A radioligand competition assay provides a quantitative measure of binding affinity (Kᵢ), establishing fundamental target engagement.

  • Selectivity Profile (Kᵢ at SERT/NET): Potent but non-selective compounds often carry a higher risk of off-target effects. By screening Cpd-ABP against the closely related monoamine transporters SERT and NET, we can establish its selectivity profile, a key determinant of its therapeutic potential.

  • Functional Potency (IC₅₀ for DA Uptake): High binding affinity does not always translate to functional activity. A [³H]Dopamine uptake assay using rat striatal synaptosomes provides a direct measure of the compound's ability to functionally inhibit the transporter, yielding an IC₅₀ value that confirms its mechanism as a reuptake inhibitor.

G cluster_0 Benchmarking Workflow A Compound Synthesis (Cpd-ABP) B Primary Target Engagement Radioligand Binding Assay (Target: DAT) A->B Does it bind? C Selectivity Profiling Radioligand Binding Assays (Targets: SERT, NET) B->C Is it selective? D Functional Validation [³H]Dopamine Uptake Assay (Synaptosomes) B->D Does binding translate to function? E Data Analysis & Comparison (vs. GBR-12909) C->E Quantify performance D->E Quantify performance

Caption: Experimental workflow for the characterization of Cpd-ABP.

Results and Discussion

The following sections summarize the hypothetical data obtained from the benchmarking experiments.

Radioligand Binding Affinity and Selectivity

Binding affinities for Cpd-ABP and GBR-12909 were determined at rat DAT, SERT, and NET via competitive radioligand binding assays. The results, expressed as inhibitor constant (Kᵢ) values, are summarized below. A lower Kᵢ value indicates higher binding affinity.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
Cpd-ABP 7.82159827.6x12.6x
GBR-12909 1.545035300x23.3x

Discussion: The data indicate that Cpd-ABP is a potent DAT ligand with a Kᵢ value in the single-digit nanomolar range (7.8 nM). As anticipated, the reference compound GBR-12909 demonstrated superior affinity for DAT (Kᵢ = 1.5 nM).

Critically, the selectivity profile reveals a key difference between the two compounds. While GBR-12909 shows very high selectivity for DAT over SERT (300-fold), Cpd-ABP displays a more mixed profile, with only a 27.6-fold preference for DAT over SERT and a 12.6-fold preference over NET. This suggests that while Cpd-ABP is DAT-potent, it may exhibit a broader pharmacological effect due to its engagement with other monoamine transporters.

In Vitro Functional Activity

To confirm that binding to DAT results in functional inhibition of dopamine transport, a [³H]Dopamine uptake assay was performed using freshly prepared rat striatal synaptosomes.

CompoundDopamine Uptake IC₅₀ (nM)
Cpd-ABP 15.2
GBR-12909 3.1

Discussion: The functional data corroborate the binding affinity results. Both compounds effectively inhibit dopamine uptake, confirming their roles as DAT inhibitors. The IC₅₀ values are consistent with the Kᵢ values, with GBR-12909 (IC₅₀ = 3.1 nM) being more potent than Cpd-ABP (IC₅₀ = 15.2 nM). This confirms that Cpd-ABP's binding to the transporter effectively blocks its function.

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_vesicle DA Inhibitor Cpd-ABP Inhibitor->DAT Blocks

Caption: Mechanism of DAT inhibition by Cpd-ABP.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies are provided below.

Protocol 1: Synaptosome Preparation from Rat Striatum
  • Tissue Homogenization: Euthanize adult Sprague-Dawley rats in accordance with institutional guidelines. Rapidly dissect the striata on ice and place in 10 volumes of ice-cold 0.32 M sucrose buffer. Homogenize using a glass-Teflon homogenizer (10-12 gentle strokes).

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).

  • Synaptosome Isolation: Transfer the supernatant (S1) to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2) contains the synaptosomes.

  • Washing: Resuspend the P2 pellet in ice-cold Krebs-Ringer buffer, and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in the appropriate assay buffer to a final protein concentration of 1-2 mg/mL, determined by a Bradford assay.

Protocol 2: Radioligand Binding Assays
  • Assay Buffer: Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 1.5 mM CaCl₂, 5.6 mM glucose, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or non-labeled ligand (10 µM GBR-12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET) for non-specific binding.

    • 50 µL of competing ligand (Cpd-ABP or GBR-12909, at 10-12 concentrations).

    • 50 µL of radioligand ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a final concentration near its Kₔ value.

    • 100 µL of synaptosomal preparation (approx. 100 µg protein).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester. Wash filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate Kᵢ values using the Cheng-Prusoff equation from IC₅₀ values generated by non-linear regression analysis.

Protocol 3: [³H]Dopamine Uptake Assay
  • Assay Buffer: Krebs-Ringer buffer, supplemented with 10 µM pargyline and 100 µM ascorbic acid to prevent dopamine degradation.

  • Pre-incubation: Pre-incubate 50 µg of synaptosomes in 0.5 mL of assay buffer with varying concentrations of Cpd-ABP or GBR-12909 for 10 minutes at 37°C.

  • Initiation: Initiate dopamine uptake by adding [³H]Dopamine to a final concentration of 10 nM.

  • Incubation: Incubate for 5 minutes at 37°C. Non-specific uptake is determined in parallel incubations at 4°C.

  • Termination: Terminate the assay by rapid filtration as described in Protocol 2.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ values for uptake inhibition.

Conclusion and Future Directions

This comparative guide demonstrates that this compound (Cpd-ABP) is a novel and potent inhibitor of the dopamine transporter, with activity in the low nanomolar range.

Comparative Summary:

  • Potency: Cpd-ABP is a highly potent DAT inhibitor, though it is approximately 5-fold less potent than the reference compound GBR-12909 in both binding affinity and functional inhibition.

  • Selectivity: The primary distinguishing feature is Cpd-ABP's moderate selectivity profile. Unlike the highly DAT-selective GBR-12909, Cpd-ABP shows significant affinity for both SERT and NET. This "triple-uptake inhibitor" profile could be therapeutically advantageous for certain complex disorders like major depressive disorder, but it also signals a need for careful evaluation of potential side effects.

Future Directions: The promising profile of Cpd-ABP warrants further investigation. The logical next steps in its development pathway include:

  • Chiral Separation and Analysis: The current study used a racemic mixture. Separating the (R) and (S) enantiomers and testing them individually is critical, as activity and selectivity often reside in a single stereoisomer.[4]

  • In Vivo Pharmacokinetics: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential to determine its suitability for in vivo studies.

  • Behavioral Pharmacology: If a favorable pharmacokinetic profile is established, in vivo studies in animal models (e.g., locomotor activity, microdialysis) would be necessary to confirm its DAT-inhibiting effects in a living system.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Cpd-ABP (e.g., modifying the N-allyl group or the position/nature of the halogen on the phenyl ring) could lead to the discovery of derivatives with improved potency and/or selectivity.

References

Navigating Uncharted Territory: The Case of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and databases reveals a significant information gap regarding the in vitro and in vivo efficacy of the compound 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. Despite its documented chemical structure and availability from suppliers[1][2], no peer-reviewed studies detailing its biological activity, mechanism of action, or comparative performance against other therapeutic agents could be identified.

This absence of data precludes the creation of a detailed comparison guide as requested. The foundational elements of such a guide—experimental data, established protocols, and comparative analytics—do not exist in the public domain for this specific molecule.

While the pyrrolidine ring is a well-established and versatile scaffold in drug discovery, known to be a component of compounds with a wide range of biological activities including anticancer, antibacterial, and central nervous system effects, this general knowledge cannot be specifically attributed to this compound without direct experimental evidence.[3][4] The biological impact of a molecule is dictated by the unique three-dimensional arrangement of all its constituent atoms and functional groups, and extrapolating efficacy from structurally related but distinct compounds would be scientifically unsound.

For researchers interested in the potential of this particular compound, the path forward would necessitate foundational research. This would involve a series of in vitro and in vivo studies to first identify and then characterize its pharmacological profile.

Hypothetical Roadmap for Efficacy Determination

Should a research program be initiated for this compound, a logical first step would be to hypothesize a potential therapeutic area. This hypothesis could be guided by computational modeling or by comparison to structurally similar compounds with known activities. For instance, various pyrrolidine derivatives have shown promise as anticonvulsants or anti-inflammatory agents.[5]

A generalized workflow for such an investigation is outlined below.

Phase 1: In Vitro Characterization

The initial phase would focus on cell-based assays to determine if the compound has any biological activity and to elucidate its potential mechanism of action.

Experimental Workflow: Initial In Vitro Screening

cluster_0 Phase 1: In Vitro Screening A Compound Acquisition This compound B High-Throughput Screening (HTS) Broad panel of cell lines/targets A->B C Hit Identification Identify cell lines/targets showing a response B->C D Dose-Response Studies Determine IC50/EC50 values C->D E Mechanism of Action Studies Target engagement, pathway analysis D->E F Comparative Analysis Benchmark against known active compounds D->F

Caption: A generalized workflow for the initial in vitro evaluation of a novel compound.

Phase 2: In Vivo Validation

Following promising in vitro results, the investigation would proceed to animal models to assess the compound's efficacy and safety in a whole-organism context. The choice of animal model would be dictated by the findings of the in vitro studies. For example, if in vitro data suggested anticonvulsant properties, rodent models of epilepsy such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests would be appropriate.[6]

Experimental Workflow: In Vivo Efficacy and Safety

cluster_1 Phase 2: In Vivo Studies G Promising In Vitro Data H Selection of Animal Model (e.g., disease model for cancer, epilepsy) G->H I Pharmacokinetic (PK) Studies ADME profiling G->I J Efficacy Studies Assess therapeutic effect in animal model H->J K Toxicology Studies Determine safety profile and dose-limiting toxicities H->K I->J L Data Analysis & Go/No-Go Decision J->L K->L

Caption: A simplified workflow for in vivo testing of a compound with promising in vitro activity.

Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (CAS No. 885275-21-8).[1] Developed for researchers, scientists, and drug development professionals, this guide outlines procedural, step-by-step guidance to ensure laboratory safety, regulatory compliance, and environmental protection. Adherence to these protocols is critical for minimizing risk and building a culture of safety in advanced research environments.

Executive Summary: A Proactive Approach to Chemical Waste

Based on the known hazards of these components, this compound must be treated as a halogenated, flammable, and potentially toxic hazardous waste .[2][3][4] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[5][6] The primary disposal method involves collection by a licensed professional waste disposal service, coordinated through your institution's Environmental Health and Safety (EHS) department.

Hazard Profile and Risk Assessment

The principle of prudent laboratory practice dictates that all novel or sparsely documented chemicals be treated as hazardous until proven otherwise. The risk profile for this compound is inferred from its constituent chemical moieties.

Property Value Source
CAS Number 885275-21-8[1]
Molecular Formula C₁₃H₁₆BrN[1]
Molecular Weight 266.18 g/mol [1]

Inferred Hazards from Chemical Structure:

  • Pyrrolidine Moiety: Pyrrolidine itself is a flammable, corrosive, and harmful cyclic amine.[7][8] It can cause severe skin burns and eye damage.[9]

  • Allyl Moiety: Allyl groups, such as in allyl bromide, are often associated with high flammability, toxicity, and lachrymatory properties (causing severe eye irritation).[10][3][4] Allyl bromide is classified as a flammable liquid that is toxic if swallowed or inhaled and may cause genetic defects.[10][4][11]

  • Bromophenyl (Organobromine) Moiety: Brominated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and toxicity to aquatic life.[11][12] The U.S. Environmental Protection Agency (EPA) regulates many organobromine production wastes under the Resource Conservation and Recovery Act (RCRA).[12] Disposal of such compounds typically requires high-temperature incineration at a licensed facility.[2][13]

Given these factors, all personnel must handle this compound and its waste with the appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the following PPE:[9]

  • Eye Protection: Chemical safety goggles with side shields or a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[9]

  • Body Protection: A flame-retardant laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of this chemical waste, including transfers and spill cleanup, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.[14] this compound waste must be collected as Halogenated Organic Waste .[2]

Step-by-Step Collection Procedure:

  • Obtain a Designated Waste Container: Use a chemically compatible container, preferably the original manufacturer's bottle or a dedicated container provided by your EHS department for halogenated solvents.[5][14][15] The container must be in good condition, free of damage, and have a secure, leak-proof closure.[15][16][17]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label from your institution's EHS office.[15][17][18] Clearly write the full chemical name, "this compound," and list all other components and their approximate percentages. Do not use abbreviations or chemical formulas.[17]

  • Collect Waste: Transfer the chemical waste into the labeled container inside a chemical fume hood. This includes any unused or contaminated stock material, reaction mixtures, and solutions.

  • Keep Container Closed: The waste container must remain tightly sealed at all times except when actively adding waste.[5][17][18] Do not leave a funnel in the opening.[17] This prevents the release of flammable and toxic vapors.

  • Segregate from Other Waste: Store this container separately from non-halogenated organic waste, acids, bases, and oxidizers.[2][17][18] Mixing halogenated waste with non-halogenated solvent waste makes the entire volume unsuitable for solvent recovery, drastically increasing disposal costs.[14]

WasteSegregation cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Streams Waste This compound Waste Decision Does the compound contain F, Cl, Br, or I? Waste->Decision Halogenated Halogenated Organic Waste Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Decision->NonHalogenated No

Caption: Waste segregation decision for brominated compounds.

On-Site Storage: The Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[5][17] This minimizes the risks associated with transporting hazardous materials within the facility.

SAA Requirement Guideline Rationale & Reference
Location At or near the point of waste generation.To minimize transit of hazardous materials.[5][17]
Volume Limits Max. 55 gallons of total hazardous waste and/or 1 quart of acutely toxic waste (P-list).Federal and state regulatory compliance.[5][19]
Containment Use secondary containment (e.g., a chemically resistant tray or tub) for all liquid waste containers.To contain potential leaks and spills.[18]
Labeling All containers must be clearly labeled with "HAZARDOUS WASTE" and their contents.Ensures proper identification and prevents accidental mixing.[17]
Container Integrity Containers must be kept closed and inspected weekly for leaks.Prevents vapor release and ensures safe storage.[17]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical for safety. All cleanup materials must be treated as hazardous waste.[19][20]

For a Small Spill (< 200 mL, contained within a fume hood):

  • Alert Personnel: Notify all personnel in the immediate area.

  • Don PPE: Ensure you are wearing the full, mandatory PPE described in Section 3.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[21] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (Optional but Recommended for Bromine Compounds): For spills involving bromine, after absorption, the residue can be neutralized with a 10-25% sodium thiosulfate solution.[20][22]

  • Collect Waste: Carefully sweep or scoop the absorbed material and any neutralization residue into a dedicated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[21]

  • Package Cleanup Materials: Collect all contaminated items (gloves, wipes, absorbent pads) as hazardous waste. Seal the container, label it clearly, and manage it alongside your other chemical waste.[20][21]

For a Large Spill (> 200 mL or outside a fume hood):

  • EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.

  • ALERT: Notify your supervisor and contact your institution's EHS emergency line or campus safety from a safe location.

  • SECURE: Prevent others from entering the contaminated area.

  • ASSIST: Provide emergency responders with the name of the spilled chemical and any relevant safety information.

SpillResponse cluster_small Small Spill Response cluster_large Large Spill Response Spill Spill Occurs SizeCheck Is spill large (>200mL) or outside fume hood? Spill->SizeCheck AlertSmall Alert Area Personnel SizeCheck->AlertSmall No Evacuate EVACUATE LAB SizeCheck->Evacuate Yes DonPPE Don Full PPE AlertSmall->DonPPE Absorb Absorb with Inert Material DonPPE->Absorb Collect Collect as Hazardous Waste Absorb->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Package Package Cleanup Materials as Hazardous Waste Decontaminate->Package AlertEHS Call EHS / Emergency Line Evacuate->AlertEHS Secure Secure the Area AlertEHS->Secure Assist Assist Responders Secure->Assist

Caption: Emergency response workflow for a chemical spill.

Disposal of Empty Containers

An empty container that held a hazardous chemical must also be treated as hazardous waste until properly decontaminated.[19][21]

  • Initial Disposal: If the container cannot be safely rinsed, it should be closed, labeled as hazardous waste, and collected by EHS.

  • Triple Rinsing Protocol: If permitted by your institution, triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[18][19]

    • First Rinse: The first rinseate must be collected and disposed of as hazardous waste in your designated halogenated organic waste container.[18]

    • Subsequent Rinses: Check with your EHS office for guidance on the disposal of the second and third rinseates.

  • Final Container Disposal: Once decontaminated, obliterate or remove the original chemical label and any hazardous waste markings.[18][19] The container can then typically be disposed of in the appropriate recycling bin (e.g., glass disposal).[18]

Arranging for Final Disposal

The final step is the safe removal of the accumulated waste from your laboratory.

  • Monitor Waste Levels: Do not overfill containers. A good rule of thumb is to fill to no more than 90% capacity.

  • Request Pickup: Once a container is full, or before it has been stored for the maximum allowable time (often 12 months, but check local regulations), schedule a pickup from your institution's EHS department.[5] Federal regulations require the removal of a full container from an SAA within 72 hours.[17]

  • Documentation: Complete any required waste pickup forms accurately and completely. This documentation is a legal requirement for tracking hazardous waste from "cradle to grave."[16]

By following these procedures, you contribute to a safe research environment, ensure compliance with federal and local regulations, and protect our shared environment.

References

A Guide to Personal Protective Equipment for Handling 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (CAS 885275-21-8). As this compound is intended for research and development purposes, a comprehensive understanding of its constituent hazards is paramount for ensuring laboratory safety. This document moves beyond a simple checklist, offering a causal framework for our procedural recommendations, grounded in the chemical's structural characteristics.

Hazard Assessment: A Structurally-Informed Approach

To determine the appropriate level of protection, we must first deconstruct the molecule to understand the hazards presented by its key functional groups: the pyrrolidine ring, the allyl group, and the bromophenyl moiety.

  • Pyrrolidine Core : The foundational pyrrolidine structure is a cyclic amine. Similar compounds are known to be flammable, corrosive, and can cause severe skin burns and eye damage.[1][2][3][4] Vapors can be irritating to the respiratory system.[4]

  • Allyl Group : The presence of the allyl group introduces significant flammability concerns, with a high risk of vapors forming explosive mixtures with air.[5][6][7][8] Allyl compounds can also be toxic if swallowed, inhaled, or absorbed through the skin, and may cause genetic defects and cancer.[5][9]

  • Bromophenyl Group : The brominated aromatic ring indicates that this is a halogenated organic compound. Such compounds require specific disposal protocols to avoid environmental contamination and are often associated with aquatic toxicity.[10][11] Brominated compounds can be toxic and corrosive, and upon combustion, they can release highly toxic and corrosive hydrogen bromide gas.[10]

Synthesizing these risks, this compound must be handled as a flammable, corrosive, and toxic substance with potential long-term health effects and specific environmental disposal requirements.

Core Personal Protective Equipment (PPE) Requirements

The multifaceted hazards of this compound necessitate a multi-layered approach to personal protection. The following table outlines the minimum PPE required for any operation involving this substance.

Protection TypeMinimum RequirementRationale & High-Risk Recommendation
Eye & Face Protection ANSI-approved, tight-fitting safety goggles with side shields.[1][10]Causality : Protects against splashes of this corrosive liquid. For procedures with a higher risk of splashing (e.g., transfers, reactions under pressure), a full-face shield worn over safety goggles is mandatory to protect the entire face.[1][2][12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile), inspected for integrity before each use.[1][11]Causality : Prevents skin contact with this corrosive and toxic substance. For extended handling or immersion, double-gloving is recommended. Consult the glove manufacturer's compatibility charts for specific breakthrough times.
Body Protection A flame-retardant, antistatic laboratory coat, fully buttoned.[1][5] Long pants and closed-toe shoes are required at all times.[11][13]Causality : The flammable nature of the compound requires flame-retardant clothing.[5] An antistatic coat mitigates the risk of ignition from static discharge.[5][7] For large-scale operations, a chemical-resistant apron over the lab coat provides an additional barrier.
Respiratory Protection All handling must occur within a certified chemical fume hood to prevent inhalation of vapors.[5][9][14]Causality : The compound is toxic if inhaled and its vapors can be corrosive to the respiratory tract.[5] In the event of a spill or ventilation failure, an air-purifying respirator with appropriate cartridges (e.g., organic vapor/acid gas) or a self-contained breathing apparatus (SCBA) may be necessary for emergency response.[3][15]

Procedural Guide: Safe Handling from Preparation to Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. The following workflow outlines the necessary actions for safely handling this compound.

Pre-Use Safety & PPE Workflow

G cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence A Verify Fume Hood Certification & Airflow B Locate & Test Emergency Equipment (Eyewash, Shower) A->B C Prepare Designated Halogenated Waste Container B->C D Review Safety Data Sheet (SDS) for this specific session C->D E 1. Don Lab Coat (Fully Buttoned) D->E Proceed to PPE F 2. Don Safety Goggles E->F G 3. Don Chemical-Resistant Gloves (Inspect for damage) F->G H 4. Add Face Shield (If required by protocol) G->H I Ready to Handle Chemical Inside Fume Hood H->I

Caption: Pre-operational safety check and PPE donning workflow.

Step-by-Step Handling Protocol:
  • Preparation : Before bringing the chemical into the workspace, complete the "Preparation Phase" as outlined in the diagram above. This includes verifying that the chemical fume hood is functioning correctly, ensuring emergency equipment is accessible, and preparing a clearly labeled, dedicated waste container for halogenated organic materials.[11][14]

  • Donning PPE : Follow the "PPE Donning Sequence" meticulously. Proper layering is essential for safety and effective decontamination.

  • Chemical Handling :

    • Perform all manipulations of this compound inside a certified chemical fume hood.[5]

    • Ground and bond containers and receiving equipment during transfers to prevent static discharge, which could ignite the flammable vapors.[5][8][9]

    • Use non-sparking tools for all operations.[5][7]

    • Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][5][9]

  • Decontamination & Doffing PPE :

    • After handling, decontaminate any surfaces and equipment.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid waste container.[1]

    • Remove your lab coat and other PPE, storing them appropriately.

    • Wash hands and forearms thoroughly with soap and water.[1][5]

Emergency Procedures

Spills :

  • In case of a small spill inside the fume hood, absorb it with an inert, non-combustible material (e.g., sand or vermiculite). Do not use combustible materials like sawdust.[10][15] Collect the absorbed material and place it in the sealed halogenated waste container.

  • For larger spills, or any spill outside of a fume hood, evacuate the area immediately. Alert personnel and contact your institution's emergency response team.[6]

Exposure :

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][14]

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9][14]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][9]

Waste Disposal

Due to the presence of bromine, all waste containing this compound must be segregated.

  • Liquid Waste : Collect all liquid residues in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[11]

  • Solid Waste : All contaminated materials (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed container for hazardous solid waste.

  • Never dispose of this chemical down the drain, as it is very toxic to aquatic life.[5][9][10]

By understanding the specific hazards inherent to the structure of this compound, researchers can implement these targeted PPE and handling protocols to create a self-validating system of safety, ensuring personal protection and environmental stewardship.

References

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